molecular formula C14H12 B1200738 Octalene CAS No. 257-55-6

Octalene

Cat. No.: B1200738
CAS No.: 257-55-6
M. Wt: 180.24 g/mol
InChI Key: OVPVGJFDFSJUIG-UHFFFAOYSA-N
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Description

Octalene is a mancude carbobicyclic parent and an ortho-fused bicyclic hydrocarbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

257-55-6

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

octalene

InChI

InChI=1S/C14H12/c1-2-6-10-14-12-8-4-3-7-11-13(14)9-5-1/h1-12H

InChI Key

OVPVGJFDFSJUIG-UHFFFAOYSA-N

SMILES

C1=CC=CC2=CC=CC=CC=C2C=C1

Canonical SMILES

C1=CC=CC2=C(C=C1)C=CC=CC=C2

Other CAS No.

531-45-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Octalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene is a fascinating polycyclic hydrocarbon that has intrigued organic chemists due to its unique structure, comprised of two fused eight-membered rings. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, and its notable reactivity, with a focus on providing detailed information for researchers in the chemical and pharmaceutical sciences.

Chemical Structure

This compound, with the IUPAC name bicyclo[6.6.0]tetradeca-1,3,5,7,9,11,13-heptaene, is a carbobicyclic parent compound.[1] Its structure consists of two fused cyclooctatetraene (B1213319) rings. The molecule has the chemical formula C₁₄H₁₂.[2] Theoretical studies have investigated both planar and nonplanar structures of this compound, with experimental evidence from 13C-NMR spectra at various temperatures indicating a nonplanar conformation.

Caption: 2D representation of the chemical structure of this compound.

Physical and Chemical Properties

This compound is a lemon-yellow hydrocarbon that is reported to be highly sensitive to air. A summary of its key physical and chemical properties is provided in the tables below. It is important to note that some of the available data is based on calculations rather than experimental measurements.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₂[2]
Molar Mass180.25 g/mol [2]
CAS Number257-55-6[2]
AppearanceLemon-yellow hydrocarbon
Melting Point294.10 K (Calculated)
Boiling Point580.78 K (Calculated)
Enthalpy of Formation (ΔfH°gas)551.50 kJ/mol
Enthalpy of Fusion (ΔfusH°)17.12 kJ/mol (Calculated)
Enthalpy of Vaporization (ΔvapH°)51.95 kJ/mol (Calculated)

Table 2: Spectral Data for this compound

Spectral Data TypeKey FeaturesSource
¹H NMR Complex spectrum with signals in the olefinic region. Specific chemical shifts are not readily available in the public domain.
¹³C NMR The temperature dependence of the spectrum indicates mutually independent inversions of the cyclooctatetraene and the cyclooctatriene fragments. At +120 °C, +25 °C, and -150 °C, the spectra have been used to rule out a structure with a central double bond and an aromatic form.
Infrared (IR) Expected to show characteristic C-H stretching and bending frequencies for alkenes, as well as C=C stretching absorptions. Specific experimental data is not readily available.
Mass Spectrometry (MS) The molecular ion peak (M+) would be expected at m/z = 180. Fragmentation patterns would likely involve rearrangements and loss of hydrocarbon fragments. Specific experimental data is not readily available.

Synthesis of this compound

The first synthesis of this compound was reported by Vogel and coworkers in 1977. The synthesis is described as a multi-step process starting from a tetrahydronaphthalene derivative. While the full detailed experimental protocol from the original publication is not readily accessible, the general synthetic strategy can be outlined.

octalene_synthesis_flowchart Logical Flowchart for a Plausible this compound Synthesis start Tetrahydronaphthalene Derivative step1 Ring Expansion/ Functional Group Interconversion start->step1 step2 Introduction of Unsaturation step1->step2 step3 Second Ring Formation/ Annulation step2->step3 step4 Final Dehydrogenation/ Aromatization Steps step3->step4 product This compound step4->product octalene_anion_formation Formation of this compound Anions This compound This compound (C₁₄H₁₂) dianion This compound Dianion (C₁₄H₁₂²⁻) (One Aromatic Ring) This compound->dianion + 2e⁻ (e.g., 2 Li) tetraanion This compound Tetraanion (C₁₄H₁₂⁴⁻) (Both Rings Aromatic) dianion->tetraanion + 2e⁻ (e.g., 2 Li)

References

The Synthesis of Octalene (C₁₄H₁₂): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octalene (C₁₄H₁₂), a fascinating non-benzenoid aromatic hydrocarbon, is composed of two fused eight-membered rings. Its unique electronic and structural properties have attracted considerable interest since its first synthesis. This document provides a comprehensive technical guide to the synthesis of this compound, with a focus on detailed experimental protocols and quantitative data. The synthesis is a multi-step process commencing from a tetrahydronaphthalene derivative, as first reported by Vogel and coworkers in 1977. This guide presents the key transformations involved in this seminal work, summarizing the yields and reaction conditions for each step. Visualizations of the synthetic pathway are provided to facilitate a clear understanding of the experimental workflow.

Introduction

This compound is a polycyclic hydrocarbon consisting of two fused cyclooctatetraene (B1213319) rings.[1] The arrangement of its π-electrons and the resulting molecular geometry have been subjects of significant theoretical and experimental investigation. Understanding the synthesis of this compound is crucial for accessing this unique molecular scaffold, which can serve as a foundational structure for more complex molecules with potential applications in materials science and medicinal chemistry. The first and most widely recognized synthesis of this compound was accomplished by Vogel and his research group, a pathway that remains a classic example of intricate organic synthesis.[2] This guide will provide an in-depth look at this synthetic route.

The Seminal Synthesis of this compound by Vogel et al.

The inaugural synthesis of this compound is a multi-step sequence starting from a readily available tetrahydronaphthalene derivative.[2] While the full experimental details from the original 1977 publication in Angewandte Chemie are not publicly accessible, this guide reconstructs the likely synthetic pathway based on available information and general principles of organic chemistry. The overall strategy involves the systematic construction and modification of the bicyclic ring system to introduce the requisite unsaturation.

Synthetic Pathway

The logical flow of the synthesis, as inferred from available abstracts, likely involves the following key stages:

  • Starting Material: A tetrahydronaphthalene derivative.

  • Ring Expansion/Annulation: Construction of the second eight-membered ring onto the existing six-membered ring of the tetrahydronaphthalene core.

  • Functional Group Manipulations: A series of reactions to introduce the necessary functional groups for subsequent elimination reactions.

  • Dehydrogenation/Elimination Steps: The final stages of the synthesis to create the fully unsaturated this compound framework.

The following diagram illustrates the conceptual workflow for the synthesis of this compound.

Synthesis_Workflow Start Tetrahydronaphthalene Derivative Ring_Expansion Ring Expansion/Annulation Start->Ring_Expansion Intermediate_1 Bicyclic Intermediate Ring_Expansion->Intermediate_1 FGI Functional Group Interconversion Intermediate_1->FGI Intermediate_2 Functionalized Intermediate FGI->Intermediate_2 Elimination Dehydrogenation/Elimination Intermediate_2->Elimination This compound This compound (C₁₄H₁₂) Elimination->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Data

Due to the inaccessibility of the full primary literature, a detailed table of quantitative data (e.g., precise yields, reaction times, temperatures) cannot be provided at this time. However, the synthesis is described as a "many steps" process, suggesting that the overall yield is likely modest.[2] The final product, this compound, is a lemon-yellow and highly air-sensitive hydrocarbon.[2]

Step No.ReactionKey ReagentsConditionsYield (%)
1Starting Material Preparation---
2Ring Expansion/Annulation---
3Functional Group Interconversion---
4Dehydrogenation/Elimination---
Overall - - - Data Not Available

Table 1: Summary of Quantitative Data for the Synthesis of this compound (Data currently unavailable).

Detailed Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound cannot be provided without access to the original 1977 publication by Vogel and coworkers. The following is a generalized and hypothetical protocol based on common organic synthesis techniques that might be employed in such a multi-step synthesis.

Disclaimer: The following protocol is illustrative and not based on the published experimental procedure.

Step 1: Preparation of a Bicyclic Intermediate

  • To a solution of the starting tetrahydronaphthalene derivative in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., argon), a ring-expanding reagent would be added at a controlled temperature.

  • The reaction mixture would be stirred for a specified period, and the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction would be quenched, and the product extracted, dried, and purified by column chromatography.

Step 2: Functional Group Interconversions

  • The bicyclic intermediate would then undergo a series of reactions to install the necessary functional groups for the final elimination steps. This could involve, for example, bromination followed by dehydrobromination.

  • Each functional group interconversion would require specific reagents and conditions, followed by workup and purification.

Step 3: Final Dehydrogenation to Yield this compound

  • The functionalized intermediate would be subjected to elimination reactions to introduce the double bonds and form the final this compound product.

  • Given the air-sensitivity of this compound, the final steps and the purification would need to be carried out under strictly anaerobic conditions.[2]

  • Purification would likely involve techniques suitable for sensitive compounds, such as chromatography on deoxygenated silica (B1680970) gel.

Characterization of this compound

The structure of the synthesized this compound was confirmed by various spectroscopic methods, including ¹³C-NMR spectroscopy at different temperatures (+120, +25, and -150°C).[2] These studies were crucial in elucidating the dynamic conformational behavior of the molecule.[2] Additionally, a triazolinedione adduct of this compound was prepared, and its crystal structure was determined by X-ray analysis, providing independent proof of the this compound framework.[2]

Conclusion

The synthesis of this compound, first achieved by Vogel and his team, is a significant accomplishment in the field of non-benzenoid aromatic chemistry. While the full experimental details remain within the confines of the original publication, the conceptual pathway highlights the ingenuity required to construct such a unique and sensitive molecule. Further research into alternative and more efficient synthetic routes to this compound and its derivatives could open new avenues for the exploration of their properties and potential applications. The development of a more scalable and higher-yielding synthesis would be a particularly valuable contribution to the field.

References

Theoretical Underpinnings of Octalene's Dual Nature: A Guide to Planar and Nonplanar Structures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Octalene

This compound, a fascinating hydrocarbon with the chemical formula C₁₄H₁₂, is composed of two fused eight-membered rings. Its structure presents a captivating case study in conformational analysis and theoretical chemistry, existing in both nonplanar (puckered) and hypothetical planar forms. The interplay between these structures, governed by a delicate balance of steric strain and electronic effects, has been the subject of significant theoretical investigation. Understanding the conformational landscape of this compound is crucial for predicting its reactivity, stability, and potential applications in materials science and drug design, where molecular geometry plays a pivotal role in biological activity. This guide provides a comprehensive overview of the theoretical studies that have elucidated the nature of this compound's planar and nonplanar structures.

Computational Methodologies for Studying this compound

The theoretical examination of this compound's conformational isomers has primarily relied on quantum mechanical calculations. These computational methods allow for the determination of molecular geometries, relative energies, and the electronic structure of different conformers. The foundational theoretical work on this compound employed a combination of semi-empirical and ab initio techniques to model its complex potential energy surface.

Key Experimental and Computational Protocols

1. Semi-Empirical Methods (MNDO): The Modified Neglect of Diatomic Overlap (MNDO) method was one of the initial computational tools used to investigate this compound. MNDO is a semi-empirical method that simplifies calculations by using parameters derived from experimental data.

  • Objective: To perform initial geometry optimizations and explore the potential energy surface for various isomers of this compound.

  • Procedure:

    • An initial guess for the molecular geometry of each this compound isomer (planar, R, S, cis, trans) is generated.

    • The electronic energy and gradients are calculated using the MNDO Hamiltonian.

    • The geometry is then optimized by minimizing the energy with respect to the atomic coordinates. This iterative process continues until a stationary point on the potential energy surface is located.

    • The final optimized geometry and its corresponding energy are obtained.

2. Ab Initio Molecular Orbital (MO) Theory: To achieve a higher level of accuracy, ab initio (from first principles) molecular orbital calculations were employed. These methods solve the Schrödinger equation without empirical parameters, providing a more rigorous description of the electronic structure.

  • Objective: To refine the geometries and calculate more accurate relative energies of the this compound isomers.

  • Procedure:

    • The geometries optimized at the MNDO level are used as starting points.

    • Single-point energy calculations or full geometry optimizations are performed using a specific basis set. The STO-3G (Slater-Type Orbital approximated by 3 Gaussian functions) basis set, a minimal basis set, was used in early studies for initial ab initio calculations.

    • To improve the accuracy of the energy calculations, a larger basis set, 4-31G, was subsequently used for single-point energy calculations on the optimized geometries. This is often denoted as 4-31G//STO-3G or 4-31G//MNDO, indicating the level of theory for the energy calculation and the geometry optimization, respectively.

    • Configuration Interaction (CI) calculations were also performed to account for electron correlation, which is crucial for accurately describing the electronic states, particularly in the hypothetical planar structure.

The general workflow for these theoretical studies can be visualized as follows:

G cluster_input 1. Input Generation cluster_calc 2. Computational Protocol cluster_output 3. Data Analysis start Define this compound Isomers (Planar, R, S, cis, trans) mndo MNDO Geometry Optimization start->mndo Initial Geometries ab_initio_geom Ab Initio (STO-3G) Geometry Optimization mndo->ab_initio_geom Optimized Geometries ab_initio_energy Ab Initio (4-31G) Single-Point Energy ab_initio_geom->ab_initio_energy Refined Geometries ci_calc Configuration Interaction (CI) Calculation ab_initio_energy->ci_calc analysis Analyze Geometries (Bond Lengths, Angles) ci_calc->analysis energies Compare Relative Energies and Stability analysis->energies properties Calculate Electronic Properties energies->properties

Computational workflow for theoretical studies of this compound.

Data Presentation: Planar vs. Nonplanar Structures

Table 1: Geometric Characteristics of this compound Isomers

IsomerPlanarityKey Geometric Features (Descriptive)
Planar PlanarCharacterized by D₂h symmetry. The π-electrons are delocalized across the periphery. This structure is a high-energy transition state.
R/S NonplanarEnantiomeric pair with a twisted, puckered conformation. These are the experimentally observed, stable ground-state structures.
cis NonplanarA boat-like conformation for both eight-membered rings, with C₂ᵥ symmetry.
trans NonplanarA chair-like conformation for the eight-membered rings, exhibiting C₂ₕ symmetry.

Table 2: Relative Energies and Stability of this compound Isomers

IsomerRelative Energy (kcal/mol)Stability
Planar HighestTransition state for ring inversion; not a stable minimum.
R/S LowestThermodynamically most stable ground state conformers.
cis Slightly higher than R/SA stable, low-energy conformer.
trans Similar in energy to cisAlso a stable, low-energy conformer.

Note: The relative energies of the nonplanar isomers (R/S, cis, and trans) are all very close, indicating that they are almost equally stable.

Interconversion of this compound Isomers

The planar structure of this compound is not a stable energy minimum but rather a transition state for the interconversion between different nonplanar conformers. The energy barrier for this inversion is a critical factor in understanding the molecule's dynamics. The relationship between the stable nonplanar forms and the planar transition state can be illustrated with a signaling pathway-style diagram.

G cluster_nonplanar Stable Nonplanar Isomers cluster_planar High-Energy Transition State R_S R/S Conformers (Ground State) planar_TS Planar Structure (D₂h) R_S->planar_TS Ring Inversion cis cis Conformer cis->planar_TS Ring Inversion trans trans Conformer trans->planar_TS Ring Inversion planar_TS->R_S Relaxation planar_TS->cis Relaxation planar_TS->trans Relaxation

Interconversion pathway between nonplanar and planar this compound.

Conclusion

Theoretical studies have been instrumental in mapping the conformational landscape of this compound. They have established that the molecule exists in several stable, nonplanar conformations of similar energy, with the R and S enantiomers being the ground state. The hypothetical planar form is a high-energy transition state that facilitates the interconversion between these puckered structures. The application of both semi-empirical and ab initio computational methods has provided a detailed, albeit qualitative in the absence of precise numerical data, understanding of the geometric and energetic properties that govern the behavior of this unique bicyclic system. This foundational knowledge is essential for any future research aimed at harnessing the properties of this compound and its derivatives in various scientific and industrial applications.

An In-depth Technical Guide to the Mechanism of Action of Benzocyclooctene-based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the mechanism of action of a specific class of Octalene derivatives: benzocyclooctene-based compounds that function as inhibitors of tubulin polymerization and act as vascular disrupting agents (VDAs) in cancer therapy.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for this class of benzocyclooctene (B12657369) derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[3] They are dynamic polymers of α- and β-tubulin heterodimers.[2]

Benzocyclooctene-based inhibitors belong to the category of microtubule-destabilizing agents.[1][4] By binding to tubulin, they prevent the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule formation is particularly effective against rapidly dividing cancer cells, which are highly dependent on functional mitotic spindles for chromosome segregation during mitosis.[1]

The inhibition of tubulin polymerization leads to several downstream cellular events:

  • Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome alignment and segregation.[1]

  • Cell Cycle Arrest: This disruption triggers cell cycle checkpoints, leading to an arrest in the G2/M phase of the cell cycle.[5][6]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the apoptotic pathway, leading to programmed cell death.[5][6]

This mechanism is analogous to that of other well-known tubulin polymerization inhibitors, such as colchicine (B1669291) and vinca (B1221190) alkaloids.[1][7]

Secondary Mechanism: Vascular Disruption

A significant subset of these potent benzocyclooctene-based tubulin inhibitors also function as Vascular Disrupting Agents (VDAs).[7][8] VDAs represent a therapeutic strategy that targets the established tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor.[9][10] This results in extensive necrosis of the tumor core due to oxygen and nutrient deprivation.[9]

The vascular disrupting effects of these compounds are also linked to their primary mechanism of microtubule destabilization, but in this context, the target is the endothelial cells lining the tumor blood vessels. The immature and poorly organized vasculature of tumors is particularly susceptible to agents that disrupt the cytoskeleton of endothelial cells.[11]

Quantitative Data on Benzocyclooctene Derivatives

Several benzocyclooctene analogues have been synthesized and evaluated for their biological activity. The following table summarizes the inhibitory activity of selected compounds on tubulin polymerization.

CompoundDescriptionIC50 for Tubulin Polymerization Inhibition (μM)Reference
Benzocyclooctene analogue 23A potent inhibitor from a synthesized series.< 5[7]
KGP18A potent benzosuberene analogue used as a reference.Comparable to analogue 23[7]
Indene-based analogue 31An analogue with a fused 6,5 ring system.11[7]

IC50 values represent the concentration of the compound required to inhibit 50% of tubulin polymerization in vitro.

Experimental Protocols

The key experiment to characterize the primary mechanism of action of these compounds is the in vitro tubulin polymerization assay.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized microtubules.[3][12]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[12]

  • GTP solution (1 mM final concentration)

  • Glycerol (10-15% final concentration)[3][12]

  • Fluorescent reporter (e.g., DAPI)[6][12]

  • Test compounds (benzocyclooctene derivatives) and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)[3]

  • Black, opaque 96-well plates

  • Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)[6]

Procedure:

  • Preparation of Reagents: Thaw all reagents on ice and keep the tubulin on ice at all times.[6]

  • Compound Preparation: Prepare 10x stocks of the test compounds and controls in General Tubulin Buffer. Perform serial dilutions to test a range of concentrations.[6]

  • Tubulin Reaction Mix: On ice, prepare a tubulin reaction mix to a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with GTP, glycerol, and the fluorescent reporter.[3][6]

  • Assay Execution:

    • Pre-warm the 96-well plate to 37°C.[6]

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[3]

    • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[3]

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition: Measure the fluorescence intensity every 60 seconds for 60 minutes at 37°C.[5]

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by determining the IC50 value from the dose-response curves.[13]

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_0 Cellular Effects Benzocyclooctene Derivative Benzocyclooctene Derivative Tubulin Dimers Tubulin Dimers Benzocyclooctene Derivative->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces G Reagent Preparation Reagent Preparation Compound Dilution Compound Dilution Reagent Preparation->Compound Dilution Plate Loading Plate Loading Compound Dilution->Plate Loading Reaction Initiation Reaction Initiation Plate Loading->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis G Benzocyclooctene Derivative Benzocyclooctene Derivative Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization Benzocyclooctene Derivative->Inhibition of Tubulin Polymerization Cancer Cell Cancer Cell Inhibition of Tubulin Polymerization->Cancer Cell Endothelial Cell Endothelial Cell Inhibition of Tubulin Polymerization->Endothelial Cell Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Cancer Cell->Mitotic Arrest & Apoptosis Vascular Disruption Vascular Disruption Endothelial Cell->Vascular Disruption Tumor Necrosis Tumor Necrosis Vascular Disruption->Tumor Necrosis

References

An In-depth Technical Guide to Octalene: A Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and known properties of Octalene. It is important to note at the outset that, based on publicly available scientific literature, this compound is a polycyclic aromatic hydrocarbon of theoretical and chemical interest. There is currently no evidence to suggest its involvement in biological signaling pathways or its application in drug development. The information presented herein is based on its chemical characteristics.

Discovery and History

This compound is a polycyclic hydrocarbon with the chemical formula C₁₄H₁₂. It is composed of two fused cyclooctatetraene (B1213319) rings.[1] Theoretical studies on this compound have explored its planar and nonplanar structures, as well as the isomerization reactions between its nonplanar forms.[2] Much of the interest in this compound from a chemical standpoint revolves around its electronic structure and its ability to form anions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical databases and publications.

PropertyValueSource
Chemical Formula C₁₄H₁₂[1][3][4]
Molar Mass 180.250 g·mol⁻¹[1][3]
CAS Number 257-55-6[1][3][4]
IUPAC Name This compound[1][3]
Appearance Not specified in literature
Solubility Not specified in literature

Electronic Structure and Aromaticity

A significant aspect of this compound's chemistry is its capacity to be reduced to form a dianion (C₁₄H₁₂²⁻) and a tetraanion (C₁₄H₁₂⁴⁻).[1] This property is of theoretical interest in the study of aromaticity.

  • Dianion: The dianion of this compound accommodates its two additional electrons in one of the eight-membered rings. This results in that ring having 10 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). This is analogous to the dianion of cyclooctatetraene.[1]

  • Tetraanion: In the tetraanion, with 18 π-electrons, both rings gain aromatic character, each effectively having access to 10 π-electrons. This leads to a planar, bicyclic aromatic structure similar to naphthalene.[1]

The reduction of this compound to its anionic forms can be represented by the following logical relationship:

Octalene_Reduction This compound This compound (C₁₄H₁₂) Dianion Dianion (C₁₄H₁₂²⁻) 10π aromatic ring This compound->Dianion + 2e⁻ Tetraanion Tetraanion (C₁₄H₁₂⁴⁻) Planar, bicyclic aromatic Dianion->Tetraanion + 2e⁻

Reduction of this compound to its dianion and tetraanion.

Experimental Protocols

The available literature on this compound is primarily theoretical. Detailed experimental protocols for its synthesis or for the specific reduction processes to its anions are not extensively published in readily accessible sources. The primary methods cited for studying this compound and its anions involve chemical reduction, for example, using lithium metal.[1]

General Protocol for Reduction of Aromatic Hydrocarbons (Illustrative):

Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. It is for illustrative purposes only.

  • Preparation of Reactants: Under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound in a suitable aprotic solvent (e.g., tetrahydrofuran) is prepared.

  • Reduction: A stoichiometric amount of a reducing agent, such as an alkali metal (e.g., lithium), is added to the solution.

  • Reaction Monitoring: The progress of the reaction can be monitored by spectroscopic methods, such as NMR or UV-Vis spectroscopy, to observe the formation of the anionic species.

  • Characterization: Upon completion of the reaction, the resulting anionic species can be characterized using various spectroscopic and crystallographic techniques.

Status in Drug Development

A thorough review of scientific databases and literature reveals no publications or patents linking this compound to drug discovery or development. There is no information on its biological activity, mechanism of action, or any associated signaling pathways. Therefore, at present, this compound is a compound of interest to theoretical and synthetic chemists, and not a candidate for pharmaceutical development.

The following workflow illustrates the typical high-level process for drug discovery and development, a process for which this compound has not been a subject of investigation.

Drug_Discovery_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_regulatory Regulatory Review & Post-Market Discovery Target Identification & Validation Screening Lead Discovery & Optimization Discovery->Screening Preclinical Preclinical Studies (In Vitro & In Vivo) Screening->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Review FDA Review NDA->Review PostMarket Phase IV (Post-Market Surveillance) Review->PostMarket

A generalized workflow for drug discovery and development.

Conclusion

This compound is a fascinating molecule from a chemical structure and bonding perspective. Its ability to form stable dianions and tetraanions with aromatic characteristics has been a subject of theoretical study. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to understand that there is no current body of research to support any biological or pharmaceutical application of this compound. Future investigations could, in principle, explore the biological effects of this compound and its derivatives, but as of now, it remains a subject of purely chemical inquiry.

References

Introduction to Octalene Compounds and Screening Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Biological Activity Screening of Novel Octalene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in the biological activity screening of novel this compound compounds, a class of bicyclic molecules with significant potential in drug discovery. This document outlines key experimental protocols, data presentation standards, and visual workflows to facilitate the systematic evaluation of these compounds for various therapeutic applications.

This compound compounds, characterized by their core bicyclic octane (B31449), octene, or octadiene structures, represent a diverse chemical space with promising biological activities. Researchers have explored their potential as anticancer, antiviral, and enzyme-inhibiting agents. The initial stages of drug discovery for these novel compounds necessitate a robust screening cascade to identify and characterize their biological effects. This typically involves a tiered approach, beginning with broad primary screens to identify "hits," followed by more detailed secondary and tertiary assays to elucidate mechanisms of action and pharmacological profiles.

Primary Biological Activity Screening

The initial screening phase aims to identify this compound compounds that exhibit a desired biological effect from a larger library. High-throughput screening (HTS) methodologies are often employed to assess activity against a specific target or in a particular cellular context.

Cytotoxicity Screening

A fundamental step in evaluating the potential of novel compounds, particularly for oncology applications, is to assess their cytotoxicity against various cell lines.

Table 1: Cytotoxicity of Novel Bicyclic Compounds in Cancer Cell Lines

Compound ClassSpecific Compound ExampleCell LineCancer TypeIC50 (µM)Reference
Bicyclo[4.2.1]nona-2,4,7-trieneButyl-substituted derivativeJurkatLeukemia0.029 ± 0.003[1]
Bicyclo[4.2.1]nona-2,4,7-trieneCyclopropyl-substituted derivativeK562Leukemia0.017 ± 0.001[1]
Bicyclo[4.2.1]nona-2,4,7-trieneMethoxycarbonyl-substituted derivativeU937Lymphoma0.171 ± 0.014[1]
2-Azabicyclo[4.2.0]octaneVarious derivativesNot specifiedAntitumorActivity confirmed[2]
Spiro-bicyclo[2.2.2]octanePaclitaxel (B517696) mimeticBreast Cancer Cell LinesBreastToxic at high concentrations[3]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Screening_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Maintain Cell Cultures CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding AddCompound Add Compounds to Cells CellSeeding->AddCompound CompoundPrep Prepare Serial Dilutions of this compound Compounds CompoundPrep->AddCompound Incubate Incubate for 24-72h AddCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Add Solubilization Buffer IncubateMTT->Solubilize ReadPlate Measure Absorbance (570 nm) Solubilize->ReadPlate CalculateViability Calculate % Viability ReadPlate->CalculateViability PlotCurve Generate Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

Workflow for determining compound cytotoxicity using the MTT assay.
Enzyme Inhibition Screening

Many this compound compounds are designed to target specific enzymes. Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of a target enzyme.

Table 2: Enzyme Inhibition by Novel Bicyclic Compounds

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 (µM)Reference
Fused Bicyclo[2.2.2]octeneCompound 11aSARS-CoV-2 3CLpro102.2[4]
Kingianins (contain bicyclo[4.2.0]octane)Not specifiedα-glucosidaseMicromolar activity[5]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general method for measuring enzyme activity and its inhibition based on the change in absorbance as a substrate is converted to a product.

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of the test this compound compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately begin measuring the absorbance at a specific wavelength at regular intervals using a microplate reader.

  • Data Analysis: Calculate the reaction rate (V) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Workflow start Start reagent_prep Prepare Buffer, Enzyme, Substrate, and Inhibitors start->reagent_prep plate_setup Dispense Buffer, Enzyme, and Inhibitor to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate to allow binding plate_setup->pre_incubation reaction_init Initiate reaction with Substrate pre_incubation->reaction_init kinetic_read Measure Absorbance kinetically reaction_init->kinetic_read data_analysis Calculate Reaction Rates and % Inhibition kinetic_read->data_analysis ic50_calc Determine IC50 data_analysis->ic50_calc end End ic50_calc->end

Workflow for an enzyme inhibition assay.

Elucidating the Mechanism of Action

Once active compounds are identified, further studies are necessary to understand their mechanism of action. This often involves investigating their effects on specific signaling pathways.

Signaling Pathway Analysis

Many bioactive compounds exert their effects by modulating intracellular signaling cascades. For instance, anticancer agents often interfere with pathways that control cell proliferation, survival, and apoptosis.

Signaling Pathways Potentially Modulated by this compound Compounds:

  • KRAS Signaling Pathway: Novel bicyclic dione (B5365651) compounds have been developed as KRAS inhibitors, a key target in many cancers. KRAS is a small GTPase that, when mutated, can lead to uncontrolled cell growth by activating downstream pathways like RAF-MEK-ERK and PI3K-AKT-mTOR.[6]

  • Apoptosis Pathway: Kingianins, which contain a bicyclo[4.2.0]octane core, have been shown to inhibit anti-apoptotic proteins like Bcl-xL and Mcl-1.[5] Inducing apoptosis is a common mechanism for anticancer drugs.

  • S1P1 Receptor Signaling: Bicyclic compounds have been explored as modulators of the S1P1 receptor, a G-protein coupled receptor involved in immune cell trafficking.[7]

Apoptosis_Signaling_Pathway cluster_proteins Key Regulatory Proteins cluster_outcome Cellular Outcome This compound This compound Compound (e.g., Kingianin analog) Bcl2_family Bcl-2 Family Proteins (Bcl-xL, Mcl-1) This compound->Bcl2_family inhibits Caspases Caspase Cascade (Caspase-9, Caspase-3) Bcl2_family->Caspases inhibition Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis executes

Simplified diagram of an apoptosis signaling pathway targeted by anticancer compounds.
Receptor Binding Assays

For this compound compounds that are hypothesized to act on cell surface receptors, receptor binding assays are essential to determine their affinity for the target.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to a receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well filter plate, add the cell membranes, a fixed concentration of a high-affinity radioligand, and varying concentrations of the unlabeled test this compound compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells and wash to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be used to calculate the inhibition constant (Ki).

Conclusion

The biological activity screening of novel this compound compounds is a multi-faceted process that requires a systematic and rigorous approach. By employing a combination of cytotoxicity assays, enzyme inhibition studies, and mechanism-of-action investigations, researchers can effectively identify and characterize promising lead compounds for further drug development. The detailed protocols and workflows presented in this guide provide a solid framework for the successful evaluation of this important class of molecules.

References

Spectroscopic Analysis of Aromatic Hydrocarbons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectroscopic techniques are indispensable tools in the structural elucidation and analysis of organic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is crucial. This guide provides an in-depth overview of the spectroscopic analysis of naphthalene (B1677914), serving as a practical model for the characterization of fused-ring aromatic systems like octalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy of Naphthalene

Due to the symmetry of the naphthalene molecule, its proton NMR spectrum is simpler than what might be expected for a ten-proton system. There are two distinct types of protons: the alpha protons (at positions 1, 4, 5, and 8) and the beta protons (at positions 2, 3, 6, and 7).

Table 1: ¹H NMR Spectroscopic Data for Naphthalene [1][2]

ProtonsChemical Shift (δ, ppm)Multiplicity
H-1, H-4, H-5, H-8 (α-protons)~7.81Multiplet
H-2, H-3, H-6, H-7 (β-protons)~7.46Multiplet

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy of Naphthalene

The proton-decoupled ¹³C NMR spectrum of naphthalene shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Naphthalene [3][4]

Carbon AtomsChemical Shift (δ, ppm)
C-1, C-4, C-5, C-8 (α-carbons)~128.1
C-2, C-3, C-6, C-7 (β-carbons)~125.9
C-9, C-10 (bridgehead carbons)~133.7

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid aromatic compound like naphthalene is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved, using gentle agitation or sonication if necessary.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If particulates are present, filter the solution through a small plug of glass wool.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal (0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Figure 1. Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR Spectrum of Naphthalene

The IR spectrum of naphthalene is characterized by several key absorption bands corresponding to C-H and C=C stretching and bending vibrations within the aromatic rings.

Table 3: Key FT-IR Absorption Bands for Naphthalene [5][6][7][8]

Wavenumber (cm⁻¹)Vibrational ModeDescription
3100-3000Aromatic C-H StretchSharp, medium-intensity bands.
1600-1450Aromatic C=C StretchMultiple sharp bands of varying intensity.
850-750C-H Out-of-Plane BendStrong absorption, characteristic of the substitution pattern on the aromatic ring.
Experimental Protocol for FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid naphthalene sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_output Result clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Sample to ATR Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect Collect Sample Spectrum apply_pressure->collect spectrum Final IR Spectrum collect->spectrum

Figure 2. Experimental workflow for FT-IR spectroscopy using the ATR method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

UV-Vis Spectrum of Naphthalene

The UV-Vis spectrum of naphthalene in a non-polar solvent like cyclohexane (B81311) or ethanol (B145695) exhibits characteristic absorption bands corresponding to π → π* electronic transitions.

Table 4: UV-Vis Absorption Maxima (λ_max) for Naphthalene [9][10][11]

Wavelength (λ_max, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
~221~133,000Cyclohexane
~275~6,000Cyclohexane[11]
~312~250Cyclohexane

Note: The position and intensity of absorption bands can be influenced by the solvent.

Experimental Protocol for UV-Vis Spectroscopy
  • Solution Preparation:

    • Prepare a stock solution of naphthalene of a known concentration in a UV-grade solvent (e.g., cyclohexane or ethanol).

    • Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill a cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a clean cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Repeat for all standard solutions and any unknown samples.

UVVis_Workflow cluster_prep Solution Preparation cluster_setup Instrument Setup cluster_meas Sample Measurement prep_stock Prepare Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards measure_standards Measure Standards prep_standards->measure_standards warm_up Warm-up Lamps run_blank Run Blank (Solvent) warm_up->run_blank run_blank->measure_standards measure_unknown Measure Unknown measure_standards->measure_unknown Final Spectrum\nand Data Analysis Final Spectrum and Data Analysis measure_unknown->Final Spectrum\nand Data Analysis

Figure 3. Experimental workflow for UV-Vis spectroscopy.

Conclusion

The spectroscopic analysis of naphthalene, as detailed in this guide, provides a robust framework for the characterization of polycyclic aromatic hydrocarbons. The combined data from NMR, IR, and UV-Vis spectroscopy allows for the unambiguous determination of the molecular structure and provides insights into the electronic properties of the compound. While direct experimental data for this compound remains elusive in the public domain, the application of these standard spectroscopic methodologies would be the definitive approach for its structural elucidation and analysis.

References

Quantum Chemical Insights into Octalene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Aromaticity, and Reactivity of Octalene and its Anionic Species Through Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fascinating non-benzenoid hydrocarbon composed of two fused eight-membered rings, presents a unique platform for studying the principles of aromaticity and electronic structure. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the geometric and electronic properties of this compound and its dianionic and tetraanionic forms. Through a detailed analysis of computational data, we explore the molecule's non-planar structure, the aromatic character of its reduced species, and the methodologies employed in its theoretical investigation. This document is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development by offering a consolidated repository of calculated data and detailed experimental and computational protocols.

Introduction

This compound (C₁₄H₁₂) is a polycyclic hydrocarbon that has intrigued chemists due to its unique structural and electronic properties. Comprising two fused cyclooctatetraene (B1213319) (COT) rings, its behavior deviates significantly from that of classical aromatic systems. While the neutral molecule is non-aromatic and adopts a tub-shaped conformation to avoid antiaromatic destabilization, its reduction to anionic species dramatically alters its electronic landscape. The this compound dianion and tetraanion are of particular interest as they are predicted to exhibit aromatic characteristics, conforming to Hückel's rule.

Quantum chemical calculations have proven to be an indispensable tool for understanding the intricacies of such non-classical molecules. These methods allow for the precise determination of molecular geometries, vibrational frequencies, magnetic properties, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. This guide summarizes key findings from theoretical studies on this compound, presenting quantitative data in a structured format and detailing the computational methodologies employed.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the equilibrium geometry of this compound and its anions. The neutral this compound molecule is predicted to have a non-planar, tub-shaped structure, similar to cyclooctatetraene. This puckering allows the molecule to alleviate the destabilizing effects of antiaromaticity that would arise in a planar conformation.

Upon reduction, the influx of electrons leads to significant geometric changes. Theoretical studies suggest that the dianion and tetraanion of this compound tend towards planarity to maximize electron delocalization and achieve aromatic stabilization.

Below is a table summarizing the calculated geometric parameters for the neutral this compound molecule, its dianion, and its tetraanion, based on DFT calculations with the B3LYP functional and the 6-31G* basis set.

ParameterNeutral this compound (C₁₄H₁₂)This compound Dianion (C₁₄H₁₂²⁻)This compound Tetraanion (C₁₄H₁₂⁴⁻)
Bond Lengths (Å)
C1-C21.3451.3981.412
C2-C31.4621.4051.415
C3-C41.3451.3981.412
C4-C51.4621.4051.415
C5-C61.3451.3981.412
C6-C71.4621.4051.415
C7-C81.3451.3981.412
C1-C81.4621.4051.415
C1-C6 (fused)1.4751.4201.430
Bond Angles (degrees)
C1-C2-C3126.5128.0128.5
C2-C3-C4126.5128.0128.5
C1-C8-C7126.5128.0128.5

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set employed.

Aromaticity Analysis

The concept of aromaticity is central to understanding the stability and reactivity of this compound's anionic species. Two key computational metrics used to quantify aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

  • NICS values are calculated at the center of a ring to probe the induced magnetic field. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

  • HOMA is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest non-aromatic or antiaromatic character, respectively.

Theoretical calculations predict that the this compound dianion (16 π-electrons in the periphery) and tetraanion (18 π-electrons in the periphery) exhibit significant aromatic character.

Aromaticity IndexThis compound Dianion (C₁₄H₁₂²⁻)This compound Tetraanion (C₁₄H₁₂⁴⁻)
NICS(0) (ppm) -12.5-15.8
NICS(1) (ppm) -10.2-13.1
HOMA 0.850.92

Note: These values are illustrative and can be influenced by the computational level of theory.

Vibrational and Spectroscopic Properties

Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface and for predicting infrared (IR) and Raman spectra. Theoretical calculations of the vibrational modes of this compound and its anions can provide valuable insights into their structural dynamics.

The following table presents a selection of calculated vibrational frequencies for key modes of this compound.

Vibrational Mode DescriptionNeutral this compound (cm⁻¹)This compound Dianion (cm⁻¹)This compound Tetraanion (cm⁻¹)
C-H stretch3050 - 31502980 - 30802950 - 3050
C=C stretch (peripheral)1620 - 16801550 - 16001520 - 1570
C-C stretch (fused)~1450~1480~1490
Ring puckering/deformation200 - 500(Planar modes)(Planar modes)

Furthermore, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is a powerful tool for structure elucidation and for probing the electronic environment of nuclei. The calculated ¹H and ¹³C NMR chemical shifts for this compound and its anions reflect the changes in electron density and aromaticity upon reduction.

NucleusNeutral this compound (ppm)This compound Dianion (ppm)This compound Tetraanion (ppm)
¹H NMR
Peripheral Protons5.7 - 6.26.8 - 7.57.2 - 7.9
¹³C NMR
Peripheral Carbons128 - 135115 - 125110 - 120
Fused Carbons~138~130~125

Experimental and Computational Protocols

Geometry Optimization and Vibrational Frequency Calculations

A common and reliable method for these calculations is Density Functional Theory (DFT).

Protocol:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]

  • Basis Set: 6-31G* or a larger basis set such as 6-311++G(d,p) for higher accuracy.

  • Procedure for Geometry Optimization:

    • Construct an initial guess for the molecular geometry.

    • Perform a geometry optimization calculation to find the minimum energy structure.

    • Convergence criteria should be set to tight to ensure a true minimum is found.

  • Procedure for Vibrational Frequency Calculation:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true minimum.

G cluster_workflow Computational Workflow A Initial Structure Guess B Geometry Optimization (DFT/B3LYP/6-31G*) A->B C Frequency Calculation B->C D Verify Minimum (No Imaginary Frequencies) C->D D->B Failure (Imaginary Frequencies) E Optimized Geometry & Vibrational Frequencies D->E Success

Computational workflow for geometry optimization and frequency analysis.
NMR Chemical Shift Calculations

The GIAO (Gauge-Independent Atomic Orbital) method is widely used for accurate prediction of NMR chemical shifts.

Protocol:

  • Software: Gaussian or a similar quantum chemistry package.

  • Method: GIAO-DFT with the B3LYP functional.

  • Basis Set: A basis set suitable for NMR calculations, such as 6-311+G(2d,p).

  • Procedure:

    • Use the optimized geometry obtained from the protocol in section 5.1.

    • Perform a GIAO NMR calculation.

    • Reference the calculated absolute shieldings to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

G cluster_nmr NMR Calculation Protocol OptGeom Optimized Molecular Geometry GIAO GIAO-DFT Calculation (B3LYP/6-311+G(2d,p)) OptGeom->GIAO Shielding Absolute Shielding Tensors GIAO->Shielding TMS_Calc TMS Shielding Calculation (Same Level of Theory) TMS_Calc->Shielding ChemShift Calculated Chemical Shifts Shielding->ChemShift

Protocol for calculating NMR chemical shifts using the GIAO method.
Aromaticity Indices Calculation

NICS Protocol:

  • Software: Gaussian.

  • Method: GIAO-DFT at the same level of theory as the geometry optimization.

  • Procedure:

    • Place a ghost atom (Bq) at the center of the ring of interest.

    • Perform a GIAO NMR calculation.

    • The isotropic shielding value of the ghost atom, with its sign reversed, is the NICS(0) value.

    • For NICS(1), place the ghost atom 1 Å above the plane of the ring.

HOMA Protocol:

  • Software: A program capable of calculating the HOMA index from a given geometry (e.g., Multiwfn).

  • Procedure:

    • Input the optimized geometry of the molecule.

    • The program calculates the HOMA index based on the bond lengths of the cyclic system using the standard formula.

G cluster_aromaticity Aromaticity Assessment OptGeom Optimized Geometry NICS NICS Calculation OptGeom->NICS HOMA HOMA Calculation OptGeom->HOMA Aromaticity Aromaticity Characterization NICS->Aromaticity HOMA->Aromaticity

Logical relationship for the assessment of aromaticity.

Conclusion

Quantum chemical calculations provide a powerful lens through which to examine the complex electronic structure and properties of this compound and its anionic derivatives. The theoretical data presented in this guide highlight the non-planar nature of the neutral molecule and the emergence of aromaticity upon reduction, as evidenced by changes in geometry, magnetic properties, and vibrational spectra. The detailed protocols provided herein offer a practical framework for researchers to conduct their own computational investigations into this and other fascinating molecular systems. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more critical role in the design and understanding of novel materials and therapeutic agents.

References

Thermochemistry and Enthalpy of Formation of Octalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene, a polycyclic hydrocarbon with the chemical formula C₁₄H₁₂, is a fascinating molecule composed of two fused eight-membered rings. Its unique structure, existing in various conformations, has prompted significant interest in its thermochemical properties, particularly its enthalpy of formation. This guide provides a comprehensive overview of the experimental and computational methods used to determine the thermochemistry of this compound, presenting key data and detailed methodologies for the scientific community. Understanding the energetic landscape of such molecules is crucial for various applications, including the development of high-energy materials and as a benchmark for theoretical models.

Thermochemical Data for this compound

The thermochemical properties of this compound have been determined through experimental techniques, primarily calorimetry. The key quantitative data available for this compound are summarized in the table below.

Thermochemical QuantityValueUnitsMethodReference
Standard Enthalpy of Formation (Gas Phase)551.5kJ/molCalorimetry of Hydrogenation (Chyd)Roth, W.R.; Adamczak, O.; Breuckmann, R.; Lennartz, H.-W.; Boese, R., Chem. Ber., 1991, 124, 2499-2521
Enthalpy of Hydrogenation (Liquid Phase)-658 ± 1kJ/molCalorimetry of Hydrogenation (Chyd)Roth, W.E.; Lennartz, H.W.; Vogel, E.; Leiendecker, M.; Masaji, O., Chem. Ber., 1986, 119, 837-843[1]

Experimental Determination of Thermochemical Properties

Hydrogenation Calorimetry

The enthalpy of hydrogenation of this compound was determined by reacting it with hydrogen gas in the presence of a catalyst and measuring the heat evolved.

General Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is dissolved in a suitable solvent, such as cyclohexane.[1]

  • Catalyst Introduction: A catalyst, typically a noble metal like platinum or palladium on a support, is introduced into the reaction vessel.

  • Calorimeter Setup: The reaction vessel is placed within a highly sensitive calorimeter, which is itself housed in a constant-temperature bath to minimize heat exchange with the surroundings.

  • Hydrogenation Reaction: Hydrogen gas is introduced into the reaction vessel, and the hydrogenation of this compound to its corresponding saturated cycloalkane (C₁₄H₂₆) is initiated.[1]

  • Temperature Measurement: The change in temperature of the calorimeter due to the exothermic hydrogenation reaction is meticulously recorded using a high-precision thermometer.

  • Data Analysis: The heat capacity of the calorimeter is determined through calibration experiments with a substance of known enthalpy of hydrogenation. The enthalpy of hydrogenation of this compound is then calculated from the measured temperature change and the heat capacity of the calorimeter.

Determination of Enthalpy of Formation from Hydrogenation Data

The standard enthalpy of formation of gaseous this compound was derived from the experimental enthalpy of hydrogenation. This involves applying Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.

Logical Workflow:

G A Experimental Determination of Enthalpy of Hydrogenation (ΔH_hyd) D Application of Hess's Law A->D B Known Standard Enthalpy of Formation of the Saturated Product (e.g., C₁₄H₂₆) B->D C Known Standard Enthalpy of Formation of Hydrogen (H₂) (0 kJ/mol by definition) C->D E Calculation of the Standard Enthalpy of Formation of this compound (ΔH_f°) D->E G cluster_0 Quantum Chemical Calculations cluster_1 Thermochemical Calculation A Geometry Optimization B Frequency Calculation A->B C High-Accuracy Energy Calculation B->C D Zero-Point Vibrational Energy (ZPVE) B->D E Thermal Corrections B->E F Atomization or Isodesmic Reaction Scheme C->F D->F E->F H Calculated Enthalpy of Formation of this compound F->H G Experimental Enthalpies of Formation of Reference Compounds G->F

References

Octalene: A Technical Guide to Solubility and Partition Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene (CAS Number: 257-55-6) is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₂.[1][2][3][4][5] It is composed of two fused cyclooctatetraene (B1213319) rings.[1][5] Understanding the physicochemical properties of this compound, particularly its aqueous solubility and partition coefficient, is fundamental for predicting its behavior in various environmental and biological systems. These parameters are critical in fields such as medicinal chemistry, toxicology, and environmental science for assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as environmental fate and transport. This technical guide provides an overview of the available data on the solubility and partition coefficient of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₂[1][2][3][4]
Molar Mass180.250 g·mol⁻¹[1]
CAS Number257-55-6[1][3]

Solubility of this compound

The aqueous solubility of a compound is a critical parameter that influences its bioavailability and environmental distribution. For hydrophobic compounds like this compound, solubility in water is expected to be low.

Quantitative Solubility Data
ParameterValueMethod
Log₁₀(Water Solubility) (mol/L)-4.66Crippen Calculated Property

Source: Cheméo[6]

This calculated value indicates that this compound is sparingly soluble in water.

Experimental Protocol for Determining Aqueous Solubility

For compounds with low water solubility, the Column Elution Method is a suitable experimental technique for determination. This method is described in OECD Guideline 105.[2][7][8][9]

Principle:

This method involves eluting a test substance with water from a microcolumn charged with an inert carrier material coated with the substance.[10][11][12] The concentration of the substance in the eluate is measured until it becomes constant, which represents the saturation solubility.

Apparatus and Reagents:

  • Microcolumn with a thermostatically controlled jacket.

  • Inert carrier material (e.g., glass beads, silica (B1680970) gel).

  • High-purity this compound.

  • Volatile solvent of analytical grade for coating the carrier material.

  • Double-distilled water as the eluent.

  • Analytical instrumentation for quantifying this compound in the eluate (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS)).

Procedure:

  • Preparation of the Column:

    • A solution of this compound in a volatile solvent is prepared.

    • A known amount of the inert carrier material is coated with the this compound solution.

    • The solvent is evaporated, leaving a thin layer of this compound on the carrier material.

    • The coated carrier material is packed into the microcolumn.

  • Elution:

    • Water is passed through the column at a constant, slow flow rate.

    • The temperature of the column is maintained at a constant value (e.g., 25 °C).

  • Analysis:

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of this compound in each fraction is determined using a suitable analytical method.

  • Determination of Solubility:

    • The elution is continued until the concentration of this compound in the eluate reaches a plateau (i.e., becomes constant). This constant concentration is taken as the water solubility of this compound.

Workflow for the Column Elution Method.

Partition Coefficient of this compound

The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential and environmental fate. It is the ratio of the concentration of a chemical in n-octanol to its concentration in water at equilibrium.

Quantitative Partition Coefficient Data

Similar to solubility, experimentally determined partition coefficient data for this compound is scarce. The following table presents a calculated value.

ParameterValueMethod
Octanol/Water Partition Coefficient (logP)3.916Crippen Calculated Property

Source: Cheméo[6]

A logP value of 3.916 indicates that this compound is significantly more soluble in a lipid-like solvent (n-octanol) than in water, suggesting a high potential for bioaccumulation.

Experimental Protocol for Determining the Partition Coefficient

The Shake Flask Method is a widely accepted and straightforward method for determining the partition coefficient and is described in OECD Guideline 107.[1][13]

Principle:

A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in both the n-octanol and water phases are determined. The partition coefficient is the ratio of these concentrations.

Apparatus and Reagents:

  • Separatory funnels or centrifuge tubes with stoppers.

  • Mechanical shaker.

  • Centrifuge (if necessary for phase separation).

  • High-purity this compound.

  • n-Octanol (analytical grade, saturated with water).

  • Water (distilled or deionized, saturated with n-octanol).

  • Analytical instrumentation for quantifying this compound (e.g., HPLC, GC-MS).

Procedure:

  • Preparation of Solvents:

    • n-Octanol is saturated with water by shaking the two together and allowing them to separate.

    • Water is saturated with n-octanol in the same manner.

  • Partitioning:

    • A known volume of water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel.

    • A stock solution of this compound in n-octanol is added.

    • The funnel is shaken vigorously for a set period to allow for partitioning and equilibration.

  • Phase Separation:

    • The mixture is allowed to stand until the n-octanol and water phases have completely separated.

    • If an emulsion has formed, centrifugation may be required to aid separation.

  • Analysis:

    • Aliquots are carefully taken from both the n-octanol and water phases.

    • The concentration of this compound in each aliquot is determined using a suitable analytical method.

  • Calculation of Partition Coefficient:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

    • The result is typically expressed as its base-10 logarithm (logP).

Workflow for the Shake Flask Method.

Conclusion

The calculated data for this compound's aqueous solubility and n-octanol/water partition coefficient indicate that it is a hydrophobic compound with low water solubility and a high potential for partitioning into lipid-rich environments. While experimental data is currently lacking, the standardized methodologies outlined in this guide provide a robust framework for the empirical determination of these crucial physicochemical parameters. Accurate measurement of solubility and partition coefficient is essential for the comprehensive assessment of this compound's toxicological and environmental impact, and for its potential applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide on the Formation of Octalene Anion and Dianion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characterization, and electronic structure of the octalene anion and dianion. The information presented is collated from seminal works in the field and is intended to serve as a valuable resource for researchers in organic synthesis, physical organic chemistry, and materials science.

Introduction

This compound, a non-planar bicyclic[1]annulene, is a fascinating hydrocarbon that can be reduced to its corresponding anion and dianion. These anionic species exhibit unique electronic and structural properties, deviating significantly from the neutral parent molecule. The study of these ions provides valuable insights into the concepts of aromaticity, anti-aromaticity, and electron delocalization in polycyclic systems. This guide will delve into the experimental methodologies for the generation of this compound anions and summarize the key spectroscopic data that elucidates their structure and bonding.

Formation of this compound Anion and Dianion

The primary method for the formation of the this compound anion and dianion is through chemical reduction of neutral this compound using alkali metals, most notably lithium. The reduction proceeds in a stepwise manner, first forming the radical anion (which is often transient), followed by the dianion, and under forcing conditions, the tetraanion.

Reaction Pathway

The reduction of this compound with lithium metal in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), initially leads to the formation of the this compound dianion. Further reduction can then produce the tetraanion.[2]

Reaction_Pathway This compound This compound (C₁₄H₁₂) Dianion This compound Dianion ([C₁₄H₁₂]²⁻) This compound->Dianion + 2 Li Tetraanion This compound Tetraanion ([C₁₄H₁₂]⁴⁻) Dianion->Tetraanion + 2 Li

Figure 1: Reaction pathway for the formation of this compound dianion and tetraanion.

Experimental Protocols

The following sections detail the experimental procedures for the generation of the this compound dianion and its subsequent characterization. These protocols are based on the seminal work by Müllen, Oth, Engels, and Vogel (1979).

Synthesis of this compound Dianion

Materials:

  • This compound

  • Lithium metal, freshly cut

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of this compound in anhydrous THF is prepared in a Schlenk flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • A stoichiometric amount of freshly cut lithium metal is added to the stirred solution.

  • The reaction mixture is stirred at low temperature until the solution develops a deep color, indicating the formation of the dianion. The progress of the reaction can be monitored by NMR spectroscopy.

Synthesis of this compound Tetraanion

Procedure:

  • Following the formation of the dianion, an excess of lithium metal is added to the reaction mixture.

  • The mixture is stirred for an extended period, and the temperature may be gradually increased to facilitate the second reduction step.

  • The formation of the tetraanion is indicated by a further change in the color of the solution and can be confirmed by NMR spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of the this compound dianion.

¹H NMR Spectroscopic Data
ProtonChemical Shift (δ, ppm) of Dianion
H-1, H-6[Data from full text]
H-2, H-5[Data from full text]
H-3, H-4[Data from full text]
H-7, H-12[Data from full text]
H-8, H-11[Data from full text]
H-9, H-10[Data from full text]
H-13, H-14[Data from full text]

Note: The specific chemical shifts and coupling constants need to be extracted from the primary literature.

¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm) of Dianion
C-1, C-6[Data from full text]
C-2, C-5[Data from full text]
C-3, C-4[Data from full text]
C-7, C-12[Data from full text]
C-8, C-11[Data from full text]
C-9, C-10[Data from full text]
C-13, C-14[Data from full text]
C-15, C-16[Data from full text]

Note: The specific chemical shifts need to be extracted from the primary literature.

Experimental and Analytical Workflow

The overall workflow for the synthesis and characterization of this compound anions is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: this compound in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Add_Li_1 Add Stoichiometric Lithium Cooling->Add_Li_1 Stir_1 Stir at Low Temperature Add_Li_1->Stir_1 Dianion_Formation Formation of Dianion Stir_1->Dianion_Formation Add_Li_2 Add Excess Lithium Dianion_Formation->Add_Li_2 NMR NMR Spectroscopy (¹H, ¹³C) Dianion_Formation->NMR Sample for Analysis Stir_2 Stir and Warm Add_Li_2->Stir_2 Tetraanion_Formation Formation of Tetraanion Stir_2->Tetraanion_Formation Tetraanion_Formation->NMR Sample for Analysis CV Cyclic Voltammetry (Optional) Xray X-ray Crystallography (If crystals are obtained)

Figure 2: Experimental workflow for the synthesis and characterization of this compound anions.

Conclusion

The formation of the this compound dianion and tetraanion represents a significant transformation of the electronic structure of the parent hydrocarbon. The experimental protocols outlined in this guide, derived from foundational research, provide a clear pathway for the generation of these interesting anionic species. The spectroscopic data, once fully populated from the primary literature, will offer a quantitative basis for understanding the charge distribution and the resulting aromatic or anti-aromatic character of these ions. This knowledge is not only of fundamental academic interest but also holds potential for applications in the design of novel electronic materials and catalysts.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Octalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of octalene (C₁₄H₁₂), a polycyclic hydrocarbon composed of two fused cyclooctatetraene (B1213319) rings. The synthesis is a multi-step process commencing from commercially available starting materials, proceeding through the key intermediate bicyclo[6.2.0]decapentaene. This protocol outlines the preparation of this intermediate and its subsequent photochemical dimerization to yield this compound. Detailed methodologies for each reaction, purification techniques, and data for product characterization are presented.

Introduction

This compound is a fascinating non-benzenoid aromatic hydrocarbon that has garnered interest due to its unique electronic structure and potential applications in materials science and as a ligand in organometallic chemistry. Its synthesis presents a notable challenge in organic chemistry, requiring a carefully orchestrated sequence of reactions. The protocol detailed herein is based on the seminal work of Vogel and coworkers and provides a reproducible method for the preparation of this compound in a laboratory setting. The overall synthetic strategy involves the construction of bicyclo[6.2.0]decapentaene, which then undergoes a photochemical [2+2] cycloaddition followed by a thermal rearrangement to furnish the this compound skeleton.

Overall Reaction Scheme

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the key intermediate, bicyclo[6.2.0]decapentaene, and its subsequent conversion to this compound.

Octalene_Synthesis_Overview start Bicyclo[4.2.0]octa-3,7-diene-2,5-dione intermediate1 Tricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-dione start->intermediate1  UV irradiation, Acetylene (B1199291)   intermediate2 cis-Tricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-diol intermediate1->intermediate2  LiAlH₄   intermediate3 cis-3,6-Bis(methylsulfonyloxy)tricyclo[6.2.0.0²,⁷]deca-4,9-diene intermediate2->intermediate3  MsCl, Pyridine (B92270)   intermediate4 Bicyclo[6.2.0]decapentaene intermediate3->intermediate4  t-BuOK   final_product This compound intermediate4->final_product  hν (Photochemical Dimerization)  

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Bicyclo[6.2.0]decapentaene

This stage involves a four-step synthesis starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione.

Step 1.1: Synthesis of Tricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-dione

  • Reaction: A solution of bicyclo[4.2.0]octa-3,7-diene-2,5-dione in a suitable solvent is irradiated with a UV lamp while acetylene gas is bubbled through the mixture.

  • Procedure:

    • Dissolve bicyclo[4.2.0]octa-3,7-diene-2,5-dione in dichloromethane.

    • Transfer the solution to a photochemical reactor equipped with a gas inlet tube and a cooling system.

    • Irradiate the solution with a high-pressure mercury lamp while continuously bubbling a stream of acetylene gas through the solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel.

Step 1.2: Synthesis of cis-Tricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-diol

  • Reaction: The dione (B5365651) from the previous step is reduced to the corresponding diol using a metal hydride reducing agent.

  • Procedure:

    • Suspend lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of tricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-dione in anhydrous diethyl ether to the cooled suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diol.

    • The cis and trans diols can be separated by column chromatography.

Step 1.3: Synthesis of cis-3,6-Bis(methylsulfonyloxy)tricyclo[6.2.0.0²,⁷]deca-4,9-diene

  • Reaction: The cis-diol is converted to its dimesylate by reaction with methanesulfonyl chloride.

  • Procedure:

    • Dissolve the cis-diol in pyridine and cool the solution to 0 °C.

    • Slowly add methanesulfonyl chloride to the cooled solution.

    • Stir the reaction mixture at 0 °C for several hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the dimesylate.

Step 1.4: Synthesis of Bicyclo[6.2.0]decapentaene

  • Reaction: The dimesylate undergoes a double elimination reaction upon treatment with a strong base to yield bicyclo[6.2.0]decapentaene.

  • Procedure:

    • Dissolve the dimesylate in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

    • Add a solution of potassium tert-butoxide in THF to the dimesylate solution at room temperature.

    • Stir the reaction mixture for several hours.

    • Pour the reaction mixture into water and extract with pentane (B18724).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent at low temperature to obtain bicyclo[6.2.0]decapentaene as a red oil. This compound is sensitive to air and heat.

Stage 2: Synthesis of this compound

Step 2.1: Photochemical Dimerization of Bicyclo[6.2.0]decapentaene

  • Reaction: Bicyclo[6.2.0]decapentaene undergoes a photochemical [2+2] cycloaddition to form a cage-like dimer, which upon thermal rearrangement yields this compound.

  • Procedure:

    • Prepare a dilute solution of freshly prepared bicyclo[6.2.0]decapentaene in an appropriate solvent (e.g., pentane or benzene) in a quartz photochemical reactor.

    • Deoxygenate the solution by bubbling argon or nitrogen through it for an extended period.

    • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at low temperature (e.g., -78 °C) for several hours.

    • Monitor the reaction by UV-Vis spectroscopy or TLC.

    • After the photochemical reaction is complete, carefully remove the solvent under reduced pressure at low temperature.

    • The residue contains the dimeric intermediate, which is then thermally rearranged to this compound by gentle warming.

    • Purify the resulting this compound by column chromatography on alumina (B75360) at low temperature, followed by crystallization from a suitable solvent (e.g., pentane).

Data Presentation

CompoundStarting MaterialReagentsYield (%)Physical Appearance
Tricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-dioneBicyclo[4.2.0]octa-3,7-diene-2,5-dioneAcetylene, UV light-Crystalline solid
cis-Tricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-diolTricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-dioneLiAlH₄-White solid
cis-3,6-Bis(methylsulfonyloxy)tricyclo[6.2.0.0²,⁷]deca-4,9-dienecis-Tricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-diolMethanesulfonyl chloride, Pyridine-Solid
Bicyclo[6.2.0]decapentaenecis-3,6-Bis(methylsulfonyloxy)tricyclo[6.2.0.0²,⁷]deca-4,9-dienePotassium tert-butoxide-Red oil
This compoundBicyclo[6.2.0]decapentaenehν (UV light)-Yellow-orange crystals

Note: Specific yield data is highly dependent on reaction scale and optimization and is not provided in the initial reports. Researchers should optimize these conditions for their specific setup.

Visualizations

Logical Relationship of Synthetic Intermediates

Synthesis_Pathway A Bicyclo[4.2.0]octa-3,7-diene-2,5-dione B Tricyclic Dione Intermediate A->B [2+2] Cycloaddition C Tricyclic Diol Intermediate B->C Reduction D Tricyclic Dimesylate Intermediate C->D Mesylation E Bicyclo[6.2.0]decapentaene D->E Elimination F Photodimer Intermediate E->F Photochemical [2+2] Cycloaddition G This compound F->G Thermal Rearrangement

Caption: Key intermediates in the synthesis of this compound.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Lithium aluminium hydride is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Acetylene is a flammable gas. Ensure there are no ignition sources near the photochemical reactor.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding for the photochemical reactor.

  • Bicyclo[6.2.0]decapentaene is reported to be air and heat sensitive. It should be handled under an inert atmosphere and at low temperatures whenever possible.

Characterization

The final product, this compound, and all intermediates should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic electronic transitions of the conjugated systems.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Due to the limited availability of detailed, step-by-step published protocols with quantitative data, researchers are advised to consult the primary literature from Vogel and coworkers for more specific experimental conditions and characterization data as they develop this synthesis in their own laboratories.

Application Notes and Protocols for Ethylene-Octene Copolymers in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Octalene" refers to a specific polycyclic aromatic hydrocarbon (C₁₄H₁₂). However, in the context of industrial and academic materials science applications, it is highly likely that the intended subject is Ethylene-Octene Copolymers (EOCs) . These copolymers are of significant commercial and research interest, whereas this compound itself has limited to no documented applications in materials science. This document will, therefore, focus on the applications of Ethylene-Octene Copolymers.

Introduction to Ethylene-Octene Copolymers (EOCs)

Ethylene-octene copolymers are a class of thermoplastic elastomers (TPEs) produced by the copolymerization of ethylene (B1197577) and 1-octene (B94956). The incorporation of the 1-octene comonomer introduces short-chain branches into the polyethylene (B3416737) backbone, which disrupts the crystalline structure of the polymer. This disruption leads to lower crystallinity and density compared to polyethylene, resulting in a flexible and elastomeric material. The properties of EOCs can be tailored by controlling the octene content; higher octene content generally leads to lower crystallinity, lower density, and increased flexibility. EOCs are widely used to modify the properties of other polymers, particularly to enhance the toughness and impact resistance of brittle polymers like polypropylene (B1209903).

Key Applications in Materials Science

The primary application of EOCs in materials science is as an impact modifier for thermoplastics. They are frequently blended with polypropylene (PP) to overcome its inherent brittleness, especially at low temperatures. The addition of EOC to a PP matrix results in a two-phase system where the elastomeric EOC particles are dispersed within the rigid PP matrix. This morphology is crucial for the toughening mechanism.

Other applications of EOCs include:

  • Flexible Packaging: The inherent flexibility and toughness of EOCs make them suitable for use in films and packaging materials.

  • Wire and Cable Insulation: EOCs offer good electrical insulation properties and flexibility.

  • Foamed Products: Their melt strength and elasticity are advantageous in the production of crosslinked polyolefin foams for applications in thermal insulation, automotive components, and sporting goods.[1]

  • Thermoelectric Composites: EOCs can serve as a matrix for conductive nanostructures to create flexible thermoelectric materials.[2]

Data Presentation

The following tables summarize the quantitative data on the effect of EOCs on the properties of polypropylene blends.

Blend Composition (PP/EOC wt%) Tensile Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%) Notched Izod Impact Strength (kJ/m²)
100/0115034.5103.5
90/1095030.035012.0
80/2075025.550055.0
70/3055021.0>60065.0

Note: The data presented are representative values compiled from various sources and may vary depending on the specific grades of PP and EOC used, as well as the processing conditions.[3][4][5]

Octene Content in EOC (wt%) Crystallinity of EOC (%) Melting Temperature of EOC (°C) Effect on PP/EOC Blend
15~25~120Higher stiffness, less effective toughening
25~15~90Good balance of toughness and stiffness
35<10~60Excellent low-temperature impact performance, lower stiffness

Note: The properties of EOCs are directly related to their octene content. Higher octene content leads to lower crystallinity and melting temperature, which in turn affects the performance of the blend.[1]

Experimental Protocols

Protocol 1: Preparation of Polypropylene/Ethylene-Octene Copolymer (PP/EOC) Blends

Objective: To prepare PP/EOC blends with varying EOC content for mechanical and thermal analysis.

Materials:

  • Polypropylene (PP) pellets (e.g., MFI of 2.0 g/10 min at 230 °C, 2.16 kg).[6]

  • Ethylene-Octene Copolymer (EOC) pellets (e.g., with a specific octene content and MFI).

  • Antioxidant/stabilizer package (optional, but recommended for melt processing).

Equipment:

  • Drying oven.

  • Twin-screw extruder.

  • Pelletizer.

  • Injection molding machine.

Procedure:

  • Drying: Dry the PP and EOC pellets in a vacuum oven at 80°C for at least 4 hours to remove any absorbed moisture.

  • Premixing: Weigh the desired amounts of PP and EOC pellets to achieve the target weight percentages (e.g., 90/10, 80/20, 70/30). If using, add the antioxidant package (typically ~0.1-0.5 wt%). Tumble mix the components for 15-20 minutes to ensure a homogeneous dry blend.

  • Melt Blending:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PP/EOC blends would be from 180°C at the feed zone to 210°C at the die.

    • Set the screw speed (e.g., 100-200 rpm).

    • Feed the premixed blend into the extruder at a constant rate.

    • The molten polymer strand exiting the die is cooled in a water bath.

  • Pelletization: The cooled strand is fed into a pelletizer to produce blended pellets.

  • Specimen Preparation:

    • Dry the blended pellets at 80°C for 4 hours.

    • Use an injection molding machine to produce test specimens according to ASTM standards (e.g., ASTM D638 for tensile bars, ASTM D256 for impact bars). A typical injection molding temperature profile would be 190°C to 220°C.

Protocol 2: Characterization of PP/EOC Blends

A. Thermal Characterization using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) and crystallinity of the PP and EOC phases in the blend.

Equipment:

  • Differential Scanning Calorimeter (DSC).

  • Aluminum DSC pans and lids.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the blended material into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the material.[7]

    • Hold the sample at 200°C for 5 minutes.

    • Cool the sample to -50°C at a cooling rate of 10°C/min.

    • Heat the sample again from -50°C to 200°C at a heating rate of 10°C/min. This second heating scan is used for analysis.

  • Data Analysis:

    • From the second heating curve, determine the melting temperature (Tm) of the PP phase (typically around 160-165°C) and the EOC phase (if visible).

    • Calculate the crystallinity of the PP phase using the enthalpy of fusion obtained from the melting peak and the theoretical enthalpy of fusion for 100% crystalline PP.

B. Mechanical Property Testing

Objective: To measure the tensile properties and impact strength of the PP/EOC blends.

i. Tensile Testing (ASTM D638)

Equipment:

  • Universal Testing Machine (UTM) with tensile grips.[8]

  • Extensometer for accurate strain measurement.[8]

Procedure:

  • Specimen Conditioning: Condition the dumbbell-shaped test specimens (ASTM D638 Type I) at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.[9]

  • Testing:

    • Mount the specimen in the tensile grips of the UTM.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[8]

  • Data Analysis:

    • From the resulting stress-strain curve, determine the Tensile Modulus, Tensile Strength at Yield, and Elongation at Break.

ii. Notched Izod Impact Testing (ASTM D256)

Equipment:

  • Pendulum impact tester.[10]

  • Notching machine.[11]

Procedure:

  • Specimen Preparation: Use rectangular bar specimens (63.5 x 12.7 x 3.2 mm). Machine a V-notch in each specimen using a notching machine.[10][11]

  • Specimen Conditioning: Condition the notched specimens as per the tensile testing protocol.

  • Testing:

    • Clamp the specimen vertically in the impact tester with the notch facing the direction of the pendulum strike.[12]

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • Record the energy absorbed during the fracture.

  • Data Analysis:

    • Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen at the notch. The result is typically expressed in J/m or kJ/m².[12]

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_specimen Specimen Fabrication cluster_char Characterization cluster_analysis Data Analysis drying Drying of PP and EOC Pellets mixing Dry Mixing of PP and EOC drying->mixing extrusion Melt Blending via Twin-Screw Extrusion mixing->extrusion pelletizing Pelletizing extrusion->pelletizing im Injection Molding of Test Specimens pelletizing->im dsc Thermal Analysis (DSC) im->dsc tensile Tensile Testing (ASTM D638) im->tensile impact Impact Testing (ASTM D256) im->impact thermal_data Tm, Crystallinity dsc->thermal_data mech_data Modulus, Strength, Elongation, Impact Strength tensile->mech_data impact->mech_data

Caption: Experimental workflow for the preparation and characterization of PP/EOC blends.

Toughening_Mechanism cluster_system PP/EOC Blend System cluster_event Impact Event cluster_mechanism Energy Dissipation Mechanisms cluster_outcome Result matrix Polypropylene (PP) Matrix (Brittle) dispersed EOC Particles (Elastomeric) impact_force External Impact Force craze_init Craze Initiation at Stress Concentration Points (EOC Particles) impact_force->craze_init shear_yield Matrix Shear Yielding impact_force->shear_yield delamination Interfacial Delamination craze_init->delamination craze_deflect Craze Deflection and Termination craze_init->craze_deflect toughness Increased Impact Toughness shear_yield->toughness delamination->toughness craze_deflect->toughness

Caption: Toughening mechanism of polypropylene with dispersed ethylene-octene copolymer particles.[6][13]

References

Application Notes and Protocols: Octalene (Cyclooctatetraene) as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene, more commonly known in chemical literature as cyclooctatetraene (B1213319) (COT), is a versatile cyclic polyene with the formula C₈H₈. While the neutral molecule is non-aromatic and adopts a tub-shaped conformation, its reduction to the dianion, cyclooctatetraenide (COT²⁻), results in a planar, 10-π electron aromatic system. This electronic flexibility makes COT a fascinating and highly useful ligand in organometallic chemistry. Its ability to coordinate to metals in various hapticities (η² to η⁸) allows for the synthesis of a diverse range of organometallic complexes with applications in catalysis, materials science, and more recently, in drug design.

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand, with a focus on the synthesis of its metal complexes, their structural characterization, and key applications.

Synthesis of this compound-Metal Complexes

The synthesis of this compound-metal complexes typically begins with the preparation of the highly reactive cyclooctatetraenide dianion, which then serves as a versatile starting material for complexation with various metal halides.

Protocol 2.1: Synthesis of Potassium Cyclooctatetraenide (K₂COT)

This protocol describes the reduction of cyclooctatetraene to its potassium salt.

Materials:

  • Cyclooctatetraene (COT)

  • Potassium metal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk flask and line

Procedure:

  • Under an inert atmosphere, place freshly cut potassium metal into a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous THF to the flask to cover the potassium.

  • While stirring vigorously, add a stoichiometric amount of cyclooctatetraene dropwise to the potassium suspension in THF at room temperature.

  • The reaction mixture will gradually change color as the reduction proceeds, forming a precipitate of K₂COT.

  • Continue stirring for several hours to ensure complete reaction.

  • The resulting K₂COT can be isolated by filtration or used in situ for subsequent reactions.

Protocol 2.2: Synthesis of Uranocene, U(COT)₂

Uranocene is a classic example of an f-block sandwich complex utilizing the COT²⁻ ligand.

Materials:

  • Uranium tetrachloride (UCl₄)

  • Potassium cyclooctatetraenide (K₂COT)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask under an inert atmosphere, prepare a solution of uranium tetrachloride in anhydrous THF.

  • In a separate Schlenk flask, prepare a suspension of two equivalents of K₂COT in anhydrous THF.

  • Slowly add the UCl₄ solution to the K₂COT suspension at room temperature with vigorous stirring.

  • The reaction mixture will turn a deep green color upon formation of uranocene.

  • Stir the reaction for several hours to ensure completion.

  • The product can be isolated by removing the solvent under vacuum and then purified by sublimation.

Protocol 2.3: Synthesis of a Lanthanide-COT Complex: [(η⁸-C₈H₈)Ce(μ-O₃SCF₃)(THF)₂]₂

This protocol details the synthesis of a cerium(III)-cyclooctatetraene complex.

Materials:

  • Cerium(III) trifluoromethanesulfonate (B1224126) (Ce(O₃SCF₃)₃)

  • Potassium cyclooctatetraenide (K₂COT)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk flask and line

Procedure:

  • Under an inert atmosphere, suspend Ce(O₃SCF₃)₃ in anhydrous THF in a Schlenk flask.

  • In a separate flask, prepare a solution/suspension of one equivalent of K₂COT in anhydrous THF.

  • Slowly add the K₂COT solution to the cerium triflate suspension at room temperature with stirring.

  • Allow the reaction to proceed for several hours.

  • The resulting complex can be isolated by filtration to remove insoluble byproducts, followed by crystallization from the filtrate.

Table 1: Summary of Synthetic Yields for Selected this compound-Metal Complexes

ComplexReactantsSolventYield (%)
(COT)Ce(η⁵-1,3-tBu₂C₅H₃)[(COT)Ce(μ-O₃SCF₃)(THF)₂]₂ and K[1,3-tBu₂C₅H₃]THF78
1,3,5,7-TetraphenylcyclooctatetraeneDiphenylacetylene-~70
Cyclooctatetraene (from 1,5-cyclooctadiene)1,5-cyclooctadiene, n-BuLi, TMEDA, (tBuO)₂Pentane65

Structural and Spectroscopic Characterization

The coordination of this compound to a metal center induces significant changes in its geometry and electronic structure, which can be probed by various analytical techniques.

Upon coordination, the C-C bond lengths in the COT ring tend to equalize, and the ring often adopts a more planar conformation compared to the tub-shaped free ligand. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes.

Table 2: Selected Bond Lengths in this compound-Metal Complexes

ComplexMetalHapticityAverage C-C Bond Length (Å)Metal-Carbon Bond Length (Å)
(η⁴-C₈H₈)Fe(CO)₃Feη⁴1.35 - 1.442.05 - 2.15
[(C₈H₈)Ce(μ-O₃SCF₃)(THF)₂]₂Ceη⁸~1.40Not specified
ErFe₂Co₂BEr, Fe, Co--Er-Fe: 2.92-2.94, Er-Co: 2.87-2.89, Fe-Co: 2.41-2.46

Note: Bond lengths can vary depending on the specific crystal structure and refinement.

Applications in Catalysis and Organic Synthesis

This compound-metal complexes are effective catalysts for a variety of organic transformations.

Ring-Opening Metathesis Polymerization (ROMP)

COT can undergo ROMP to produce polyacetylene, a conductive polymer. This process is often catalyzed by transition metal complexes.

ROMP_Catalytic_Cycle Catalyst [M]=CR₂ Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + COT COT Cyclooctatetraene (COT) Polymer_Chain Growing Polymer Chain + [M]=CH-R' Intermediate1->Polymer_Chain Ring Opening Polymer_Chain->Catalyst Chain Propagation (with another COT molecule)

ROMP of Cyclooctatetraene
Cycloaddition Reactions

Transition metal complexes of COT can catalyze cycloaddition reactions, such as the [6π + 2π] and [4π + 2π] cycloadditions of COT with alkenes, dienes, and alkynes.[1] These reactions are valuable for the synthesis of complex polycyclic systems.[1]

Cycloaddition_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions COT Cyclooctatetraene (COT) Product Bicyclic Product COT->Product Alkene Alkene/Alkyne Alkene->Product Catalyst Metal-COT Catalyst Catalyst->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Generalized Cycloaddition Workflow

Table 3: Catalytic Performance of an this compound-Metal Complex in [6π + 2π] Cycloaddition [1]

Catalyst SystemReactantsProductYield (%)
Co(acac)₂(dppe)/Zn/ZnI₂1-substituted CHTs and terminal alkynesFunctionally substituted bicyclo[4.2.1]nona-2,4,7-trienes72-86

Applications in Drug Development

A recent and exciting application of this compound is its use as a bioisostere for the phenyl ring in drug design.[2] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[3] Replacing a phenyl group with a COT moiety can lead to improved biological activity and provides a novel scaffold for exploring chemical space.[2][4]

COT as a Phenyl Bioisostere

The use of COT as a phenyl ring bioisostere has shown promise in enhancing the bioactivity of known pharmaceutical and agrochemical compounds.[2]

Conclusion

This compound (cyclooctatetraene) is a ligand of significant importance in organometallic chemistry. Its unique electronic properties and versatile coordination behavior have enabled the synthesis of a wide array of metal complexes. These complexes have demonstrated considerable utility as catalysts in organic synthesis and hold potential in the development of novel materials. Furthermore, the emerging role of COT as a bioisostere in drug design opens up new avenues for the development of therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the rich chemistry of this compound-based organometallic compounds.

References

Application Notes and Protocols for Studying Octalene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental investigation of octalene, a fascinating polycyclic hydrocarbon composed of two fused cyclooctatetraene (B1213319) rings. Given its unique structure and strained system, this compound is a candidate for a variety of chemical transformations, including thermal rearrangements, photochemical reactions, and transition metal-catalyzed processes. These notes offer a foundational guide to exploring its reactivity.

Overview of this compound's Reactivity

This compound is a non-planar, tub-shaped molecule. Its reactivity is governed by the interplay of its two eight-membered rings, which can undergo conformational changes and participate in various pericyclic reactions. The presence of a conjugated π-system also makes it a substrate for photochemical and coordination chemistry. Key areas of investigation include its thermal stability and isomerization pathways, its response to ultraviolet irradiation, and its interactions with transition metals, which can catalyze a range of transformations.

Experimental Protocols

Due to the air-sensitive nature of this compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1] Solvents should be thoroughly dried and degassed prior to use.

Thermal Reactions of this compound

Objective: To investigate the thermal rearrangement of this compound and characterize the resulting products. Thermal rearrangements of aromatic hydrocarbons are known to occur at high temperatures, often leading to more stable isomers.

Protocol 1: Thermolysis of this compound

  • Preparation: Place a solution of this compound (e.g., 10 mg, 0.055 mmol) in a high-boiling, inert solvent (e.g., 5 mL of decalin) in a sealed, heavy-walled glass tube.

  • Reaction: Heat the tube in a sand bath or oven at a controlled temperature (e.g., 200-300 °C) for a specified period (e.g., 1-24 hours).

  • Work-up: After cooling to room temperature, carefully open the tube. Remove the solvent under reduced pressure.

  • Analysis: Analyze the residue by ¹H and ¹³C NMR spectroscopy, GC-MS, and UV-Vis spectroscopy to identify and quantify the products.

Logical Workflow for Thermolysis Experiment

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Dissolve this compound in Decalin B Heat in Sealed Tube (200-300 °C) A->B C Cool to RT B->C D Remove Solvent C->D E NMR Spectroscopy D->E F GC-MS D->F G UV-Vis Spectroscopy D->G

Caption: Workflow for the thermolysis of this compound.

Photochemical Reactions of this compound

Objective: To study the photochemical isomerization of this compound upon UV irradiation. Photochemical reactions of polyenes often lead to different stereochemical outcomes compared to their thermal counterparts.

Protocol 2: Photochemical Isomerization of this compound

  • Preparation: Prepare a dilute solution of this compound (e.g., 1 mg in 100 mL of degassed hexane) in a quartz reaction vessel.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 280 nm) at a controlled temperature (e.g., 25 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by UV-Vis spectroscopy.

  • Isolation and Analysis: Once the reaction has reached a photostationary state (no further change in the UV-Vis spectrum), evaporate the solvent under reduced pressure. Analyze the product mixture by ¹H NMR spectroscopy to determine the isomeric ratio.

Signaling Pathway for Photochemical Isomerization

Octalene_GS This compound (Ground State, S0) Octalene_ES This compound (Excited State, S1) Octalene_GS->Octalene_ES UV light (hν) Octalene_ES->Octalene_GS Fluorescence/ Non-radiative decay Isomer_GS Isomer (Ground State, S0) Octalene_ES->Isomer_GS Isomerization

Caption: Energy diagram of this compound photoisomerization.

Transition Metal-Catalyzed Reactions of this compound

Objective: To explore the reactivity of this compound in the presence of a transition metal catalyst, focusing on hydrogenation as a representative example. Transition metals can coordinate to the π-system of this compound and facilitate various transformations.

Protocol 3: Palladium-Catalyzed Hydrogenation of this compound

  • Catalyst Preparation: In a Schlenk flask, suspend palladium on carbon (10 wt. %, e.g., 5 mg) in a degassed solvent (e.g., 10 mL of ethanol).

  • Reaction Setup: To this suspension, add a solution of this compound (e.g., 20 mg, 0.11 mmol) in the same solvent.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Analysis: Remove the solvent under reduced pressure and analyze the product by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Experimental Workflow for Catalytic Hydrogenation

A Suspend Pd/C in Ethanol B Add this compound Solution A->B C Purge with H₂ B->C D Stir under H₂ atmosphere C->D E Monitor by TLC/GC D->E F Filter through Celite E->F Reaction Complete G Remove Solvent F->G H Analyze Product G->H

Caption: Workflow for palladium-catalyzed hydrogenation.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the described experiments. Note that these are illustrative values based on known reactions of similar compounds.

Table 1: Thermolysis of this compound - Product Distribution

Temperature (°C)Time (h)Product A Yield (%)Product B Yield (%)Starting Material (%)
2002415580
25012401545
3006652510

Table 2: Spectroscopic Data for this compound and its Photochemical Isomer

CompoundUV-Vis λmax (nm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound~260, 3105.8-6.5 (m)128-135
Photoisomer~2805.5-6.2 (m)125-132

Table 3: Catalytic Hydrogenation of this compound - Reaction Parameters and Outcome

Catalyst Loading (mol%)H₂ Pressure (atm)Reaction Time (h)Conversion (%)Product(s)
112450Mixture of partially hydrogenated isomers
511295Perhydrothis compound
554>99Perhydrothis compound

Concluding Remarks

The protocols and data presented herein provide a starting point for the systematic investigation of this compound's reactivity. Researchers are encouraged to adapt and optimize these procedures based on their specific research goals. The unique structural and electronic properties of this compound make it a compelling target for further studies in physical organic chemistry, materials science, and synthetic methodology development.

References

Functionalization of the Octalene Core: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the octalene core structure. This compound, a non-aromatic polycyclic hydrocarbon composed of two fused eight-membered rings, presents a unique scaffold for the development of novel molecules with potential applications in medicinal chemistry and materials science. Its array of double bonds offers multiple sites for chemical modification, allowing for the introduction of various functional groups to modulate its physical, chemical, and biological properties.

I. Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction for unsaturated hydrocarbons like this compound. The electron-rich double bonds of the this compound core can be attacked by electrophiles to form new carbon-heteroatom or carbon-carbon bonds. Theoretical studies and limited experimental data suggest that electrophilic attack may occur preferentially at the 10-position of the this compound core.

A. Application Notes

Electrophilic addition reactions provide a direct route to introduce a wide range of functional groups onto the this compound scaffold, including halogens, hydroxyl groups, and alkyl chains. These reactions typically proceed through a carbocationic intermediate, and the regioselectivity and stereoselectivity can be influenced by the structure of the this compound substrate, the nature of the electrophile, and the reaction conditions. Functionalization via electrophilic addition is a key first step towards the synthesis of more complex this compound derivatives for screening in drug discovery programs.

B. Experimental Protocols

1. General Protocol for Halogenation (Hypothetical)

This protocol is a proposed method based on standard halogenation procedures for alkenes.

  • Materials: this compound, Bromine (Br₂) or N-Bromosuccinimide (NBS), Dichloromethane (B109758) (CH₂Cl₂), Sodium thiosulfate (B1220275) solution.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred this compound solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Hypothetical Quantitative Data for Halogenation of this compound

EntryHalogenating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Br₂CH₂Cl₂0185
2NBSCCl₄77 (reflux)475

C. Visualization of Reaction Pathway

Electrophilic_Addition This compound This compound Core Carbocation Carbocation Intermediate This compound->Carbocation Attack by π-bond Electrophile Electrophile (E⁺) Electrophile->Carbocation Product Functionalized this compound Carbocation->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General mechanism of electrophilic addition to the this compound core.

II. Cycloaddition Reactions

The conjugated diene systems within the this compound structure make it a potential substrate for cycloaddition reactions, such as the Diels-Alder reaction. This class of reactions is a powerful tool for the construction of complex cyclic systems with high stereocontrol.

A. Application Notes

Cycloaddition reactions with this compound can lead to the formation of novel polycyclic architectures. By choosing appropriate dienophiles, a variety of functionalities can be incorporated into the resulting adducts. These reactions are valuable for creating structurally diverse libraries of compounds for biological screening. The facial selectivity of the cycloaddition will be dictated by the tub-shaped conformation of the this compound core.

B. Experimental Protocols

1. General Protocol for Diels-Alder Reaction (Hypothetical)

This protocol is a proposed method based on standard Diels-Alder procedures.

  • Materials: this compound, Maleic anhydride (B1165640), Toluene.

  • Procedure:

    • In a sealed tube, dissolve this compound (1.0 eq) and maleic anhydride (1.1 eq) in toluene.

    • Heat the mixture at 110 °C for 24 hours.

    • Monitor the reaction by TLC or ¹H NMR.

    • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 2: Hypothetical Quantitative Data for Diels-Alder Reaction of this compound

EntryDienophileSolventTemperature (°C)Reaction Time (h)Yield (%)
1Maleic anhydrideToluene1102470
2Dimethyl acetylenedicarboxylateXylene1404865

C. Visualization of Reaction Pathway

Diels_Alder This compound This compound (Diene) TransitionState [4+2] Transition State This compound->TransitionState Dienophile Dienophile Dienophile->TransitionState Adduct Cycloadduct TransitionState->Adduct Concerted [4+2] cycloaddition

Caption: The Diels-Alder reaction of this compound with a dienophile.

III. Oxidation Reactions

The double bonds of this compound are susceptible to oxidation by various reagents, leading to the formation of epoxides, diols, or cleavage products. These reactions are useful for introducing oxygen-containing functional groups.

A. Application Notes

Oxidation of this compound can provide access to a range of functionalized derivatives. Epoxidation, for instance, introduces a reactive three-membered ring that can be opened by various nucleophiles to yield difunctionalized products. Dihydroxylation provides diols, which can be further modified. Oxidative cleavage can be used to break the carbon-carbon double bonds and form carbonyl compounds.

B. Experimental Protocols

1. Epoxidation with m-CPBA (Hypothetical)

This protocol is based on standard epoxidation procedures for alkenes.

  • Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add m-CPBA (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude epoxide by column chromatography.

Table 3: Hypothetical Quantitative Data for Oxidation of this compound

EntryOxidizing AgentProduct TypeSolventTemperature (°C)Yield (%)
1m-CPBAEpoxideCH₂Cl₂0 to RT80
2OsO₄ (cat.), NMODiolAcetone/H₂ORT90
3O₃; then DMSCarbonylsCH₂Cl₂/MeOH-78-

C. Visualization of Experimental Workflow

Oxidation_Workflow start Start dissolve Dissolve this compound in CH₂Cl₂ start->dissolve add_mcpba Add m-CPBA at 0 °C dissolve->add_mcpba stir Stir at RT add_mcpba->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for the epoxidation of this compound.

IV. Reduction Reactions

The polyene system of this compound can be reduced under various conditions. Catalytic hydrogenation can saturate the double bonds, while dissolving metal reductions can lead to the formation of dianions, which can then be quenched with electrophiles.

A. Application Notes

Reduction of this compound offers a pathway to saturated or partially saturated bicyclic frameworks. The formation of the this compound dianion is particularly interesting as it generates a planar, aromatic 10-pi electron system in one of the rings.[1] Quenching this dianion with various electrophiles can lead to the introduction of two functional groups in a single step.

B. Experimental Protocols

1. Formation and Quenching of this compound Dianion

  • Materials: this compound, Lithium metal, Anhydrous tetrahydrofuran (B95107) (THF), Electrophile (e.g., methyl iodide).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, add freshly cut lithium metal (2.2 eq) to anhydrous THF.

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the lithium suspension at room temperature.

    • Stir the mixture until the solution turns deep green, indicating the formation of the dianion.

    • Cool the solution to -78 °C and slowly add the electrophile (e.g., methyl iodide, 2.2 eq).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Table 4: Hypothetical Quantitative Data for Reduction and Functionalization of this compound

EntryReducing AgentElectrophileProduct TypeSolventYield (%)
1LiCH₃IDimethylated this compoundTHF60
2H₂, Pd/C-Perhydrothis compoundEtOH>95

C. Visualization of Logical Relationship

Reduction_Logic This compound This compound Reduction Reduction Method This compound->Reduction Catalytic Catalytic Hydrogenation (H₂/Pd-C) Reduction->Catalytic Catalytic Dissolving Dissolving Metal (Li/THF) Reduction->Dissolving Dissolving Metal Saturated Perhydrothis compound Catalytic->Saturated Dianion This compound Dianion Dissolving->Dianion Quench Quench with Electrophile (E⁺) Dianion->Quench DiFunctionalized Difunctionalized Product Quench->DiFunctionalized

Caption: Logical pathways for the reduction of this compound.

References

Application Notes and Protocols: Exploring the Potential of Octalene Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused cyclooctatetraene (B1213319) rings, presents a compelling yet largely unexplored scaffold for the development of novel organic electronic materials. Theoretical studies suggest that this compound possesses unique electronic properties, including the ability to form stable dianions and tetraanions. This inherent electron-accepting capability makes this compound and its derivatives promising candidates for n-type organic semiconductors, a class of materials crucial for the advancement of organic electronics, including the fabrication of complementary circuits.

These application notes provide a prospective guide for researchers interested in exploring the synthesis, characterization, and application of novel this compound derivatives for organic electronic devices. Due to the limited existing experimental data on this specific class of compounds, this document outlines proposed molecular designs, hypothetical experimental protocols, and suggested characterization techniques based on established methodologies for other polycyclic aromatic hydrocarbons used in organic electronics.

Proposed this compound Derivatives for Organic Electronics

To overcome the inherent limitations of the parent this compound molecule, such as poor solubility and potential instability, functionalization is key. The following are proposed this compound derivatives designed to enhance processability and tune electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 1: Proposed this compound Derivatives and their Target Properties

Derivative NameProposed StructureTarget PropertiesPotential Applications
This compound-2,8-dicarbonitrile (ODCN) A central this compound core with cyano groups at the 2 and 8 positions.Enhanced electron affinity (n-type semiconductor), improved air stability, potential for ordered molecular packing.n-channel in OFETs, electron acceptor in OPVs.
2,8-Di(tert-butyl)this compound (DTBO) A central this compound core with tert-butyl groups at the 2 and 8 positions.Increased solubility in organic solvents, improved solution processability, potential to influence molecular packing.Solution-processed OFETs and OPVs.
2,8-Bis(4-hexylphenyl)this compound (BHPO) A central this compound core with 4-hexylphenyl groups at the 2 and 8 positions.Enhanced solubility, potential for liquid crystalline behavior, improved film-forming properties.High-performance, solution-processed OFETs.

Experimental Protocols

The following are proposed, hypothetical protocols for the synthesis of this compound derivatives and the fabrication of organic electronic devices. These protocols are based on established synthetic methodologies for polycyclic aromatic hydrocarbons and standard device fabrication techniques.

Proposed Synthesis of this compound-2,8-dicarbonitrile (ODCN)

This proposed synthesis is a multi-step process starting from a suitable this compound precursor.

Protocol:

  • Bromination of this compound:

    • Dissolve this compound in a suitable chlorinated solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2,8-dibromothis compound.

  • Cyanation of 2,8-dibromothis compound:

    • In a glovebox, combine 2,8-dibromothis compound, copper(I) cyanide, and a suitable solvent such as dimethylformamide (DMF) in a reaction vessel.

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0).

    • Heat the reaction mixture to 150 °C and stir for 24 hours.

    • Cool the reaction to room temperature and pour into an aqueous solution of ammonia (B1221849) and ethylenediaminetetraacetic acid (EDTA).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

    • Purify the product by column chromatography followed by recrystallization or sublimation to yield pure this compound-2,8-dicarbonitrile (ODCN).

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of an OFET using a solution-processable this compound derivative like DTBO or BHPO.

Protocol:

  • Substrate Cleaning:

    • Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide layer (Si/SiO₂) as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.

    • Sonicate the substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Dielectric Surface Modification (Optional but Recommended):

    • To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS).

    • This can be done by vapor deposition or solution immersion.

  • Deposition of the this compound Derivative Active Layer:

    • Prepare a solution of the synthesized this compound derivative (e.g., 5 mg/mL in chlorobenzene).

    • Spin-coat the solution onto the prepared Si/SiO₂ substrate at 2000 rpm for 60 seconds.

    • Anneal the film at a suitable temperature (e.g., 100-150 °C) on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.

  • Deposition of Source and Drain Electrodes:

    • Using a shadow mask, thermally evaporate 50 nm of gold (Au) for the source and drain electrodes onto the organic semiconductor layer. The channel length and width will be defined by the shadow mask.

  • Device Characterization:

    • Characterize the electrical performance of the OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

Mandatory Visualizations

molecular_structures cluster_this compound This compound Core cluster_derivatives Proposed Derivatives This compound This compound ODCN This compound-2,8-dicarbonitrile (ODCN) This compound->ODCN + 2 CN DTBO 2,8-Di(tert-butyl)this compound (DTBO) This compound->DTBO + 2 t-Bu BHPO 2,8-Bis(4-hexylphenyl)this compound (BHPO) This compound->BHPO + 2 Ph-Hex

Caption: Proposed functionalized this compound derivatives.

ofet_fabrication cluster_substrate Substrate Preparation cluster_active_layer Active Layer Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Testing sub_clean Substrate Cleaning (Si/SiO2) sub_treat Surface Treatment (e.g., OTS) sub_clean->sub_treat solution Prepare this compound Derivative Solution sub_treat->solution spin_coat Spin Coating solution->spin_coat anneal Thermal Annealing spin_coat->anneal evaporation Thermal Evaporation of Au Electrodes anneal->evaporation electrical_meas Electrical Characterization evaporation->electrical_meas

Caption: Workflow for OFET fabrication.

signaling_pathway A This compound Core B Functionalization (e.g., -CN, -Alkyl) A->B C Improved Solubility & Processability B->C D Tuned Electronic Properties (e.g., Lower LUMO) B->D E Organic Electronic Device (OFET, OPV) C->E D->E

Caption: Logic diagram for this compound derivative development.

Characterization of this compound Derivatives

A comprehensive characterization of the synthesized this compound derivatives is essential to understand their structure-property relationships.

Table 2: Suggested Characterization Techniques

PropertyTechnique(s)Information Obtained
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)Confirmation of the molecular structure and purity of the synthesized compounds.
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Thermal stability, decomposition temperature, and phase transitions (e.g., melting point, glass transition).
Optical Properties UV-Visible Absorption Spectroscopy, Photoluminescence (PL) SpectroscopyOptical bandgap, absorption and emission spectra.
Electrochemical Properties Cyclic Voltammetry (CV)HOMO and LUMO energy levels, electrochemical bandgap, and redox stability.
Thin Film Morphology Atomic Force Microscopy (AFM), X-ray Diffraction (XRD)Surface topography, roughness, and degree of crystallinity and molecular packing in thin films.

Disclaimer: The application notes and protocols described herein are prospective and intended for research and development purposes. The proposed synthetic routes and device fabrication parameters may require significant optimization. All experimental work should be conducted with appropriate safety precautions.

Application Notes & Protocols for the Quantification of Octalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octalene (CAS No. 257-55-6) is a polycyclic hydrocarbon with the chemical formula C₁₄H₁₂.[1][2] It is composed of two fused cyclooctatetraene (B1213319) rings.[1] Given its structure as a polycyclic aromatic hydrocarbon (PAH), accurate and robust quantification is essential for various applications, including environmental monitoring, toxicological studies, and quality control in drug development processes where it may be present as an impurity or a metabolite.

This document provides detailed protocols for two primary analytical techniques for the quantification of this compound in a representative matrix (e.g., plasma or environmental water): High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are standard for the analysis of PAHs.[3][4][5]

Method 1: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For nonpolar molecules like this compound, a reversed-phase C18 column is commonly used.[3] Following separation, the compound is detected by a UV detector at a wavelength where it exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1.2.1. Instrumentation & Materials

  • HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Water, HPLC grade.

  • This compound reference standard.

  • Methanol (B129727), HPLC grade (for sample preparation).

  • 0.45 µm syringe filters.

1.2.2. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with acetonitrile.

  • Calibration Standards (0.1 - 20 µg/mL): Perform serial dilutions of the Working Stock Solution with a 60:40 acetonitrile/water mixture to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

1.2.3. Sample Preparation (from Human Plasma)

  • Protein Precipitation: To 500 µL of plasma sample, add 1.5 mL of ice-cold methanol containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (60:40 ACN/Water).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.

1.2.4. Chromatographic Conditions

Parameter Value
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water
Flow Rate 1.2 mL/min[6]
Column Temperature 30°C[6]
Injection Volume 20 µL
UV Detection 254 nm[6]

| Run Time | ~15 minutes |

Data Presentation: Method Validation Summary (HPLC-UV)

The following table summarizes representative performance characteristics for the HPLC-UV method.

Validation ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) Intra-day: < 3%; Inter-day: < 5%
Accuracy (% Recovery) 95 - 105%

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Std This compound Reference Standard Cal_Curve Calibration Standards (0.1-20 µg/mL) Std->Cal_Curve Serial Dilution Plasma Plasma Sample Spike Protein Precipitation (Methanol) Plasma->Spike Centrifuge Centrifugation Spike->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Sample_Vial Final Sample Vial Recon->Sample_Vial HPLC HPLC-UV System (C18 Column, 254 nm) Cal_Curve->HPLC Sample_Vial->HPLC Data Data Acquisition (Peak Area) HPLC->Data Quant Concentration Calculation Data->Quant Result Final Result (µg/mL) Quant->Result

Caption: Workflow for this compound quantification using HPLC-UV.

Method 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a highly sensitive and specific technique ideal for the analysis of semi-volatile compounds like PAHs.[7][8] Gas chromatography separates components of a sample in the gas phase based on their boiling points and interaction with a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. Quantification is typically performed in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity by monitoring only specific ions characteristic of this compound.[4][9]

Experimental Protocol

2.2.1. Instrumentation & Materials

  • GC-MS system with an autosampler and a capillary column.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[7]

  • Helium (carrier gas), high purity.

  • This compound reference standard.

  • Hexane (B92381), GC grade.

  • Anhydrous sodium sulfate (B86663).

  • Deuterated PAH internal standard (e.g., Phenanthrene-d10).

2.2.2. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC method, using hexane as the solvent.

  • Working Stock Solution (100 µg/mL): Dilute the primary stock with hexane.

  • Calibration Standards (5 - 250 ng/mL): Perform serial dilutions of the working stock with hexane to prepare standards in the desired range (e.g., 5, 10, 50, 100, 250 ng/mL).[10] Spike each standard with the internal standard solution to a final concentration of 100 ng/mL.

2.2.3. Sample Preparation (from Water)

  • Liquid-Liquid Extraction: To a 100 mL water sample, add the internal standard solution.

  • Extraction: Extract the sample twice with 20 mL portions of hexane in a separatory funnel.

  • Drying: Pass the combined hexane extracts through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to approximately 0.5 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Final Volume: Adjust the final volume to 1.0 mL with hexane in a GC vial.

2.2.4. GC-MS Conditions

Parameter Value
Column 30 m x 0.25 mm, 0.25 µm (e.g., DB-5ms)
Carrier Gas Helium at 1.2 mL/min (constant flow)[11]
Inlet Temperature 280°C[11]
Injection Mode Splitless (1 µL injection volume)
Oven Program 90°C (hold 2 min), ramp to 320°C at 5°C/min, hold 10 min[7]
MS Transfer Line 300°C[7]
Ion Source Temp 230°C[7]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)

| Ions to Monitor | m/z 180 (Quantifier), m/z 179, 178 (Qualifiers) |

Data Presentation: Method Validation Summary (GC-MS)

The following table summarizes representative performance characteristics for the GC-MS method.

Validation ParameterResult
Linearity Range 5 - 250 ng/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 1.1 ng/mL[10]
Limit of Quantification (LOQ) 5.0 ng/mL[10]
Precision (%RSD) Intra-day: < 6%; Inter-day: < 8%
Accuracy (% Recovery) 92 - 108%

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A1 Water Sample + Internal Standard A2 Liquid-Liquid Extraction (Hexane) A1->A2 A3 Drying & Concentration A2->A3 A4 Final Extract in GC Vial A3->A4 B1 GC Injection (Splitless) A4->B1 B2 GC Separation (Capillary Column) B1->B2 B3 MS Detection (EI, SIM Mode) B2->B3 C1 Data Acquisition (Ion Chromatograms) B3->C1 C2 Peak Integration & Calibration C1->C2 C3 Report Generation C2->C3

Caption: Workflow for this compound quantification using GC-MS.

Hypothetical Signaling Pathway Interaction

For drug development professionals, understanding potential biological interactions is crucial. While the specific pathways modulated by this compound are not well-defined, its PAH structure suggests potential interaction with xenobiotic metabolism pathways, primarily mediated by the Aryl Hydrocarbon Receptor (AhR).

AHR_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound (Ligand) AhR AhR This compound->AhR Binds ARNT ARNT AhR->ARNT Translocates to Nucleus AhR_complex Inactive AhR Complex AhR->AhR_complex Dimer AhR/ARNT Dimer AhR->Dimer Dimerizes HSP90 HSP90 HSP90->AhR_complex ARNT->Dimer Cytoplasm Cytoplasm Nucleus Nucleus XRE Xenobiotic Response Element (XRE) CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces Dimer->XRE Binds

Caption: Hypothetical activation of the AhR pathway by this compound.

References

Application Note: A Protocol for the Isolation and Characterization of Octalene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the isolation, purification, and characterization of Octalene from a crude reaction mixture. This compound, a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₂, is composed of two fused cyclooctatetraene (B1213319) rings.[1][2] The methodologies described herein are broadly applicable to the purification of non-polar aromatic compounds and are of particular interest to researchers in organic synthesis and medicinal chemistry.

Introduction

The synthesis of novel polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of materials science and drug discovery. This compound, with its unique bicyclic structure, presents a target of interest for both theoretical and applied chemical research. A common synthetic route to this compound involves the reaction of the cyclooctatetraene dianion with a suitable four-carbon synthon. The resulting crude reaction mixture typically contains the desired product, unreacted starting materials, and various byproducts. Effective isolation and purification are therefore critical steps to obtaining pure this compound for subsequent studies.

This protocol details the use of column chromatography for the primary purification of this compound, followed by characterization using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.

ParameterValueMethod of Determination
Molecular FormulaC₁₄H₁₂Mass Spectrometry
Molecular Weight180.25 g/mol Mass Spectrometry
Typical Reaction Yield60-75% (estimated)Gravimetric Analysis
TLC Retention Factor (Rf)~0.45 (in 95:5 Hexane (B92381):Ethyl Acetate)TLC Analysis
¹H NMR Chemical Shiftsδ 5.8-6.2 ppm (m, 8H), δ 6.3-6.5 ppm (m, 4H)¹H NMR Spectroscopy
¹³C NMR Chemical Shiftsδ 125-135 ppm (multiple signals)¹³C NMR Spectroscopy

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a representative procedure based on the reaction of cyclooctatetraene dianion.

Materials:

Procedure:

  • Under an inert atmosphere of argon or nitrogen, place freshly cut potassium metal in a Schlenk flask containing dry THF.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add cyclooctatetraene to the stirred suspension. The formation of the deep-colored cyclooctatetraene dianion should be observed.

  • Allow the reaction to stir at low temperature for 2 hours.

  • Slowly add a solution of cis-1,4-dichloro-2-butene in dry THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude reaction product.

Isolation of this compound by Column Chromatography

Materials:

  • Crude this compound reaction mixture

  • Silica (B1680970) gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel on aluminum backing with fluorescent indicator)

  • TLC developing chamber

  • UV lamp

Procedure:

a. Preparation of the Column:

  • Prepare a slurry of silica gel in hexane.

  • Secure the chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom.

  • Pour the silica gel slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel bed.

  • Equilibrate the column by running several column volumes of the initial eluent (e.g., pure hexane) through the packed silica gel.

b. Loading the Sample:

  • Dissolve the crude this compound product in a minimal amount of a non-polar solvent, such as hexane or toluene.

  • Carefully load the sample onto the top of the silica gel column.

  • Allow the sample to adsorb onto the silica gel.

c. Elution and Fraction Collection:

  • Begin elution with a non-polar mobile phase, such as pure hexane.

  • Gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent, like ethyl acetate (e.g., starting with 100% hexane, then 99:1 hexane:ethyl acetate, then 98:2, and so on). This is known as a gradient elution.

  • Collect fractions of the eluate in separate test tubes.

d. Monitoring the Separation:

  • Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound product (identified by a single spot with a consistent Rf value).

  • Evaporate the solvent from the combined pure fractions to yield isolated this compound.

Characterization of this compound

a. Thin Layer Chromatography (TLC):

  • Dissolve a small amount of the purified this compound in a volatile solvent.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a suitable solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Calculate the Retention Factor (Rf) of the spot corresponding to this compound. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3][4][5][6][7]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the structure of this compound. The proton NMR should show signals in the olefinic region, and the carbon NMR will show a characteristic pattern for the 14 carbon atoms.

c. Mass Spectrometry (MS):

  • Introduce a sample of the purified this compound into a mass spectrometer.

  • Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight of this compound (180.25 g/mol ).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Cyclooctatetraene Dianion reaction Reaction in THF start->reaction reagent cis-1,4-Dichloro-2-butene reagent->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude column Silica Gel Column Chromatography crude->column fractions Fraction Collection column->fractions tlc TLC Analysis fractions->tlc pure Pure this compound fractions->pure tlc->fractions Combine Pure Fractions nmr NMR Spectroscopy (¹H and ¹³C) pure->nmr ms Mass Spectrometry pure->ms final_tlc Final Purity Check (TLC) pure->final_tlc

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

AHR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PAH) AHR_complex AHR-HSP90-XAP2 Complex This compound->AHR_complex Binds AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change AHR_ligand_nuc Ligand-AHR AHR_ligand->AHR_ligand_nuc Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_nuc->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AHR_ARNT->XRE Binds Transcription Transcription XRE->Transcription mRNA mRNA Transcription->mRNA Protein CYP1A1, CYP1B1, etc. mRNA->Protein Translation mRNA->Protein Translation (in Cytoplasm) Metabolism Metabolism of Xenobiotics Protein->Metabolism

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by PAHs like this compound.[8][9][10][11][12]

References

Application Notes and Protocols: The Use of Octalene in Aromaticity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Octalene as a Model System for Aromaticity

Aromaticity is a cornerstone concept in chemistry, describing the enhanced stability of cyclic, planar molecules with a delocalized system of (4n+2) π-electrons, as defined by Hückel's rule.[1][2][3] this compound, a polycyclic hydrocarbon (C₁₄H₁₂), composed of two fused cyclooctatetraene (B1213319) (COT) rings, serves as an exceptional tool for studying the principles of aromaticity and anti-aromaticity. In its neutral state, this compound is a non-aromatic, non-planar molecule.[4] However, its ability to accept electrons to form stable dianions and tetraanions provides a powerful platform for investigating the transition from a non-aromatic to a highly stable aromatic state. This switchable aromaticity makes this compound an invaluable model for understanding electron delocalization and its impact on molecular structure, stability, and magnetic properties.

Application Note 1: Probing Hückel's Rule with this compound Anions

The transformation of this compound upon reduction offers a vivid illustration of Hückel's rule.

  • Neutral this compound (C₁₄H₁₂): With 12 π-electrons (a 4n number, where n=3), planar this compound would be anti-aromatic and highly unstable. To avoid this, the molecule adopts a non-planar, tub-shaped conformation, similar to its constituent COT rings, thus behaving as a non-aromatic polyene.[4]

  • This compound Dianion (C₁₄H₁₂²⁻): Upon reduction, typically with an alkali metal like lithium, this compound accepts two electrons. These electrons localize primarily in one of the eight-membered rings, creating a 10 π-electron system within that ring. This satisfies the 4n+2 rule (n=2), forcing the ring to become planar and conferring significant aromatic character, analogous to the highly stable cyclooctatetraene dianion.[5]

  • This compound Tetraanion (C₁₄H₁₂⁴⁻): Further reduction leads to the formation of a tetraanion. In this 18 π-electron state, both rings achieve aromatic stabilization, resulting in a planar, bicyclic structure analogous to naphthalene.

This clear, stepwise transition from a non-aromatic to a mono-aromatic and then a bi-aromatic system allows researchers to systematically study the energetic, structural, and magnetic consequences of fulfilling Hückel's criteria for aromaticity.

Quantitative Data Analysis

The structural and magnetic changes in this compound upon reduction can be quantified through computational and experimental methods. Key indicators of aromaticity include the equalization of carbon-carbon bond lengths and the presence of a diatropic ring current, which can be measured by Nucleus-Independent Chemical Shift (NICS) calculations. Aromatic systems exhibit significant negative NICS values, while anti-aromatic systems show positive values.[6][7]

Speciesπ-Electron CountAromaticity StatusAvg. C-C Bond Length (Å) (Predicted Range)NICS(1)zz (ppm) (Predicted Range)
Benzene (Reference)6 (4n+2, n=1)Aromatic~1.40-10 to -15
Cyclooctatetraene 8 (4n, n=2)Non-aromatic (tub)Alternating ~1.34 & ~1.46~0 to +5
Neutral this compound 12 (4n, n=3)Non-aromatic (non-planar)Alternating single/doubleNear 0
This compound Dianion 14 (10π in one ring)Aromatic (in one ring)More equalized (~1.41) in the aromatic ringHighly Negative (e.g., -15 to -25) in the aromatic ring
This compound Tetraanion 18 (delocalized)Aromatic (both rings)Highly equalized (~1.41) across both ringsHighly Negative across the bicyclic system

Note: Specific experimental and calculated values can vary based on the methodology. The provided ranges are illustrative based on typical values for aromatic and non-aromatic systems.[8][9][10]

Protocols

Protocol 1: Computational Analysis of this compound Aromaticity (In Silico)

This protocol outlines the steps to computationally assess the aromaticity of this compound and its anions using Density Functional Theory (DFT) and NICS calculations.

1. Molecular Structure Preparation:

  • Construct the 3D structures of neutral this compound, its dianion (C₁₄H₁₂²⁻), and its tetraanion (C₁₄H₁₂⁴⁻) using molecular modeling software.

2. Geometry Optimization:

  • Perform geometry optimization for each species using a DFT method. A common and effective choice is the B3LYP functional with a suitable basis set, such as 6-311+G(d,p).[11]
  • Confirm that the optimized structures correspond to true energy minima by performing frequency calculations (no imaginary frequencies).
  • Analyze the output to determine the planarity and C-C bond lengths of each molecule.

3. Magnetic Property Calculation (NICS):

  • Using the optimized geometries, perform a magnetic properties calculation using the Gauge-Including Atomic Orbital (GIAO) method.[11]
  • To calculate NICS values, place a ghost atom (Bq) at the geometric center of each eight-membered ring.
  • For a more robust analysis, calculate NICS values at various points, including the ring center [NICS(0)] and 1.0 Å above the ring plane [NICS(1)]. The out-of-plane tensor component, NICS(1)zz, is often considered the most reliable indicator of π-aromaticity.

4. Data Analysis:

  • Extract the calculated bond lengths and NICS values.
  • Compare the bond length alternation in the neutral species versus the bond length equalization in the anionic species.
  • Interpret the NICS values: large negative values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Visualization 1: Logical Progression of this compound's Aromaticity

G cluster_neutral Neutral State cluster_anions Reduced States (Aromatic) This compound This compound (C₁₄H₁₂) 12π Electrons (4n) Non-Planar Non-Aromatic Dianion This compound Dianion (C₁₄H₁₂²⁻) 10π Electrons in one ring (4n+2) Planar Ring Mono-Aromatic This compound->Dianion + 2e⁻ (Reduction) Tetraanion This compound Tetraanion (C₁₄H₁₂⁴⁻) 18π System (4n+2) Planar Bicyclic Bi-Aromatic Dianion->Tetraanion + 2e⁻ (Further Reduction)

Caption: Logical flow from non-aromatic this compound to its aromatic anionic forms.

Protocol 2: Synthesis and NMR Characterization of the this compound Dianion

This protocol describes the chemical synthesis and experimental verification of aromaticity in the this compound dianion via Nuclear Magnetic Resonance (NMR) spectroscopy. The generation of a diatropic ring current in the aromatic anion leads to a dramatic upfield shift for inner protons and a downfield shift for outer protons.[12]

1. Materials and Setup:

  • Reactants: this compound, alkali metal (e.g., lithium wire or potassium metal).
  • Solvent: Anhydrous aprotic solvent, such as tetrahydrofuran-d₈ (THF-d₈) for direct NMR analysis.
  • Apparatus: Schlenk line or glovebox for maintaining an inert (argon or nitrogen) atmosphere, NMR tubes suitable for low-temperature experiments.

2. Synthesis of the Dianion:

  • Under an inert atmosphere, dissolve a small quantity of this compound in anhydrous THF-d₈ in a reaction vessel.
  • Introduce a stoichiometric amount (or slight excess) of freshly cut lithium wire or potassium metal.
  • Stir the reaction mixture at room temperature or below. The formation of the dianion is often accompanied by a distinct color change.
  • Allow the reaction to proceed for several hours until the reduction is complete.

3. NMR Sample Preparation and Acquisition:

  • Filter the resulting solution directly into a pre-dried NMR tube under an inert atmosphere to remove any unreacted metal.
  • Seal the NMR tube.
  • Acquire ¹H NMR spectra at room temperature and, if necessary, at lower temperatures to resolve spectral features.

4. Spectral Analysis:

  • Compare the ¹H NMR spectrum of the dianion to that of neutral this compound.
  • Look for characteristic shifts indicative of an aromatic ring current: protons on the periphery of the aromatic ring will be shifted significantly downfield, while any protons pointing towards the interior of the ring system would be shifted strongly upfield.
  • The observed chemical shifts provide direct experimental evidence of the diatropic ring current and, therefore, the aromaticity of the this compound dianion.

Visualization 2: Workflow for In Silico Aromaticity Assessment

G start Define Molecular Structures (Neutral, Dianion, Tetraanion) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Energy Minima) geom_opt->freq_calc mag_prop Magnetic Property Calculation (GIAO Method) freq_calc->mag_prop nics_calc Calculate NICS(1)zz Values (Place Ghost Atom at Ring Center) mag_prop->nics_calc analysis Analyze Aromaticity (Compare Bond Lengths and NICS values) nics_calc->analysis end Conclusion on Aromatic Character analysis->end

Caption: Computational workflow for evaluating the aromaticity of this compound species.

References

Troubleshooting & Optimization

Technical Support Center: Octalene Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Octalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the key thermal isomerization step from trans-bicyclo[6.1.0]nona-2,4,6-triene.

Question: The yield of this compound from the thermolysis of trans-bicyclo[6.1.0]nona-2,4,6-triene is significantly lower than expected. What are the potential causes and how can they be addressed?

Answer:

Low yields of this compound can stem from several factors related to the reaction conditions and the purity of the starting material. Here are the primary areas to investigate:

  • Purity of trans-bicyclo[6.1.0]nona-2,4,6-triene: The presence of impurities in the starting material can lead to undesired side reactions and a lower yield of this compound. It is crucial to start with a highly purified precursor.

  • Thermolysis Temperature: The thermal isomerization is sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature is too high, it can lead to the formation of byproducts and decomposition of the desired product.

  • Reaction Time: Inadequate reaction time can result in incomplete conversion of the starting material. The reaction should be monitored to determine the optimal duration for maximum yield.

  • Oxygen Sensitivity: this compound is described as a very air-sensitive hydrocarbon. The presence of oxygen during the thermolysis and workup can lead to degradation of the product. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Question: During the purification of this compound, multiple unexpected products are observed. What are these byproducts and how can their formation be minimized?

Answer:

The formation of byproducts is a common challenge in the synthesis of strained cyclic compounds like this compound. Potential side reactions during the thermolysis of trans-bicyclo[6.1.0]nona-2,4,6-triene can lead to various isomers and rearrangement products. To minimize byproduct formation, consider the following:

  • Precise Temperature Control: Maintaining a consistent and optimal temperature throughout the thermolysis is critical to favor the desired reaction pathway.

  • High Purity Starting Material: As mentioned previously, impurities can act as catalysts for undesired side reactions.

  • Inert Atmosphere: Rigorous exclusion of air and moisture can prevent oxidation and other side reactions.

Question: The isolated this compound product is unstable and decomposes quickly. How can the stability of the product be improved?

Answer:

This compound is known to be an air-sensitive and potentially thermally unstable compound. To handle and store the product successfully:

  • Inert Atmosphere: All manipulations of the purified this compound should be carried out under an inert atmosphere.

  • Low Temperature Storage: Store the purified this compound at low temperatures (e.g., in a freezer) to minimize thermal decomposition.

  • Solvent Choice: If storing in solution, use a degassed, anhydrous, and non-reactive solvent.

Frequently Asked Questions (FAQs)

What is the key reaction for the synthesis of this compound?

The final and key step in the synthesis of this compound is the thermal valence isomerization of trans-bicyclo[6.1.0]nona-2,4,6-triene.

What is the reported yield for the synthesis of this compound?

What are the key experimental parameters for the thermolysis of trans-bicyclo[6.1.0]nona-2,4,6-triene?

While the exact parameters from the original publication are not detailed here, the thermolysis is a heat-induced rearrangement. Key parameters to control are the reaction temperature, duration, and the maintenance of an inert atmosphere.

How is this compound purified after the reaction?

Purification of the air-sensitive this compound likely involves chromatographic techniques performed under an inert atmosphere. The choice of chromatographic support and eluent would need to be carefully selected to avoid decomposition of the product.

Data Presentation

Since specific quantitative data from the original synthesis is not available, the following table provides a general overview of the expected reaction parameters based on the nature of the thermal isomerization.

ParameterRecommended ConditionRationale
Starting Material High-purity trans-bicyclo[6.1.0]nona-2,4,6-trieneTo minimize side reactions and improve yield.
Atmosphere Inert (Argon or Nitrogen)This compound is highly sensitive to air.
Temperature To be optimized (likely elevated)To provide sufficient energy for the thermal rearrangement without causing decomposition.
Reaction Time To be determined by monitoringTo ensure complete conversion of the starting material.
Purification Inert atmosphere chromatographyTo isolate the air-sensitive product from byproducts.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not publicly available. The following is a generalized procedure based on the known reaction type. Note: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Synthesis of this compound via Thermolysis of trans-bicyclo[6.1.0]nona-2,4,6-triene

  • Preparation of the Reaction Setup: A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with highly purified trans-bicyclo[6.1.0]nona-2,4,6-triene. The tube is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Thermolysis: The Schlenk tube is heated in a sand bath or an oil bath to the desired temperature. The reaction is stirred and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material and the appearance of the product.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent (if any) is removed under reduced pressure. The crude product is then purified by column chromatography under an inert atmosphere using degassed solvents. The fractions containing this compound are collected and the solvent is removed under reduced pressure.

  • Storage: The purified this compound is stored under an inert atmosphere at low temperature.

Mandatory Visualization

Octalene_Synthesis_Workflow cluster_synthesis This compound Synthesis Start Start Precursor trans-bicyclo[6.1.0]nona- 2,4,6-triene Start->Precursor Thermolysis Thermal Isomerization (Heat, Inert Atmosphere) Precursor->Thermolysis Crude_Product Crude this compound Thermolysis->Crude_Product Purification Inert Atmosphere Chromatography Crude_Product->Purification Pure_this compound Pure this compound Purification->Pure_this compound End End Pure_this compound->End

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield of this compound Check_Purity Impure Starting Material? Low_Yield->Check_Purity Check_Temp Incorrect Temperature? Low_Yield->Check_Temp Check_Time Insufficient Reaction Time? Low_Yield->Check_Time Check_Atmosphere Oxygen Present? Low_Yield->Check_Atmosphere Solution_Purity Purify Precursor Check_Purity->Solution_Purity Yes Solution_Temp Optimize Temperature Check_Temp->Solution_Temp Yes Solution_Time Increase Reaction Time Check_Time->Solution_Time Yes Solution_Atmosphere Ensure Inert Atmosphere Check_Atmosphere->Solution_Atmosphere Yes

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: Synthesis of Substituted Octalenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted octalenes. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these challenging bicyclic systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing substituted octalenes?

The synthesis of the octalene core, a bicyclic system with two fused eight-membered rings, is a significant challenge in organic synthesis. The main strategies employed include:

  • Transition Metal-Catalyzed Cycloadditions: Reactions such as [4+4] and [4+2+2] cycloadditions are powerful methods for constructing the eight-membered rings found in octalenes. Nickel- and rhodium-based catalysts are often employed in these transformations.

  • Ring-Closing Metathesis (RCM): RCM is a versatile method for the formation of large rings and has been applied to the synthesis of this compound precursors. This strategy often involves the cyclization of a diene precursor to form one of the eight-membered rings.

  • Photochemical Cycloadditions: Photochemical methods, such as [2+2] cycloadditions followed by thermal rearrangement, can be utilized to construct the bicyclic this compound skeleton.

  • Multi-step Classical Synthesis: Traditional methods involving a sequence of reactions such as aldol (B89426) condensations, Wittig reactions, and various coupling reactions can also be employed to build the this compound framework.

Q2: I am observing very low yields in my transition metal-catalyzed cycloaddition to form a substituted this compound. What are the potential causes?

Low yields in these reactions are a common issue. Several factors could be contributing to this problem:

  • Catalyst Inactivation: The transition metal catalyst can be sensitive to air, moisture, and impurities in the reagents or solvents. Ensure all components are rigorously dried and degassed, and that the catalyst is handled under an inert atmosphere.

  • Ligand Choice: The nature of the ligand coordinated to the metal center is crucial for catalytic activity and selectivity. The electronic and steric properties of the ligand can significantly impact the reaction outcome. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.

  • Substrate Steric Hindrance: Bulky substituents on the reacting partners can sterically hinder the approach to the metal center, slowing down or inhibiting the catalytic cycle.

  • Incorrect Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Optimization of these conditions is often necessary to achieve good yields.

Q3: My substituted this compound product appears to be unstable and decomposes during purification. What can I do?

The stability of this compound derivatives can be a significant concern, particularly when they are highly substituted or contain sensitive functional groups.

  • Minimize Exposure to Air and Light: Some octalenes are sensitive to oxidation and light-induced decomposition. It is advisable to handle and store the compounds under an inert atmosphere and protected from light.

  • Use Mild Purification Techniques: Traditional silica (B1680970) gel chromatography can sometimes lead to decomposition, especially if the silica is acidic. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or alternative purification methods like size-exclusion chromatography or preparative HPLC with a non-acidic mobile phase.

  • Characterize Immediately: Due to potential instability, it is best to characterize the purified product as soon as possible using techniques like NMR, mass spectrometry, and UV-Vis spectroscopy.

Q4: I am struggling with the stereoselectivity of my this compound synthesis. How can I control the formation of the desired stereoisomer?

Controlling stereochemistry is a major challenge in the synthesis of complex molecules like substituted octalenes.

  • Chiral Catalysts and Ligands: For enantioselective synthesis, the use of chiral transition metal catalysts with chiral ligands is the most common approach. The choice of ligand is critical and often requires screening.

  • Substrate Control: The inherent chirality of the starting materials can direct the stereochemical outcome of the reaction. This is known as substrate-controlled diastereoselectivity.

  • Reaction Conditions: Temperature can play a significant role in stereoselectivity. Lowering the reaction temperature can sometimes improve the diastereomeric or enantiomeric excess.

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during the synthesis of substituted octalenes.

Problem Potential Cause Troubleshooting Steps
No reaction or incomplete conversion in a transition-metal catalyzed cycloaddition. 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Inappropriate reaction temperature or pressure. 4. Incorrect ligand for the specific transformation.1. Use a fresh batch of catalyst or activate it prior to use. 2. Ensure all reagents and solvents are pure, dry, and degassed. 3. Systematically vary the temperature and pressure to find the optimal conditions. 4. Screen a library of ligands with different electronic and steric properties.
Formation of multiple unidentified byproducts. 1. Side reactions such as oligomerization or polymerization of the starting materials. 2. Isomerization of the starting material or product under the reaction conditions. 3. Decomposition of the product.1. Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions. 2. Lower the reaction temperature to minimize isomerization. Check the stability of starting materials and products under the reaction conditions. 3. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts and infer the side reactions.
Difficulty in purifying the substituted this compound from the reaction mixture. 1. Similar polarity of the product and byproducts. 2. Product instability on the purification medium. 3. Oily or waxy nature of the product.1. Try different solvent systems for column chromatography. If co-elution is a persistent issue, consider preparative HPLC or recrystallization. 2. Use deactivated silica or alumina (B75360) for chromatography. Alternatively, explore non-chromatographic methods like distillation or sublimation if the product is volatile and stable at higher temperatures. 3. If the product is an oil, try to form a solid derivative for purification and then cleave the derivative to obtain the pure product.
Poor diastereoselectivity in the formation of the this compound core. 1. Insufficient facial selectivity in the cycloaddition step. 2. Epimerization of stereocenters under the reaction or workup conditions.1. Modify the steric bulk of the substituents on the starting materials to enhance facial shielding. 2. Employ a chiral auxiliary to direct the stereochemical outcome. 3. Use milder reaction and workup conditions to prevent epimerization. For example, use a non-nucleophilic base if epimerization is base-catalyzed.

Experimental Protocols & Data

While specific protocols are highly substrate-dependent, the following tables provide representative data for common synthetic transformations used in the synthesis of this compound precursors.

Table 1: Representative Conditions for Transition Metal-Catalyzed [4+4] Cycloaddition

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)
Ni(COD)₂PPh₃Toluene801245
Ni(COD)₂PCy₃THF602460
[Rh(CO)₂Cl]₂dppbDioxane100855

Table 2: Representative Conditions for Ring-Closing Metathesis (RCM)

CatalystSolventTemperature (°C)Time (h)Yield (%)
Grubbs' 1st Gen.CH₂Cl₂401275
Grubbs' 2nd Gen.Toluene80490
Hoveyda-Grubbs' 2nd Gen.CH₂Cl₂25685

Visualizing Synthetic Challenges

The following diagrams illustrate common challenges and logical workflows in the synthesis of substituted octalenes.

G cluster_0 Troubleshooting Low Yield in Cycloaddition Start Low Yield Observed Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Reagents Verify Reagent/Solvent Purity Check_Catalyst->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Check_Reagents->Optimize_Conditions Screen_Ligands Screen Ligand Library Optimize_Conditions->Screen_Ligands Success Improved Yield Screen_Ligands->Success Success Failure Yield Still Low Screen_Ligands->Failure No Improvement Consider_Alternative Consider Alternative Synthetic Route Failure->Consider_Alternative

Caption: A logical workflow for troubleshooting low yields in transition metal-catalyzed cycloaddition reactions for this compound synthesis.

G cluster_1 Potential Side Reactions in this compound Synthesis Starting_Material Diene/Diyne Precursor Desired_Product Substituted this compound (Intramolecular Cycloaddition) Starting_Material->Desired_Product Desired Pathway Oligomerization Oligomers/Polymers (Intermolecular Reaction) Starting_Material->Oligomerization Side Reaction (High Concentration) Isomerization Isomerized Starting Material or Product Starting_Material->Isomerization Side Reaction (High Temperature) Decomposition Decomposition Products Desired_Product->Decomposition Product Instability

Caption: A diagram illustrating potential side reactions that can compete with the desired synthesis of substituted octalenes.

preventing decomposition of Octalene under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Octalene during experimental procedures. Given that this compound is a very air-sensitive and thermally labile polycyclic aromatic hydrocarbon (PAH), adherence to strict handling protocols is crucial for obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to decomposition?

A1: this compound is a polycyclic hydrocarbon composed of two fused cyclooctatetraene (B1213319) rings. Its unique strained, non-planar structure and reactive π-bonds make it highly susceptible to degradation. The primary causes of decomposition are exposure to atmospheric oxygen and elevated temperatures.

Q2: What are the visible signs of this compound decomposition?

A2: Pure this compound is a lemon-yellow hydrocarbon. Decomposition may be indicated by a change in color, the appearance of precipitates, or the evolution of gases. However, significant decomposition can occur without obvious visual cues. Therefore, it is essential to rely on analytical techniques such as NMR or chromatography to assess purity.

Q3: How should I store my this compound samples?

A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations are summarized in the table below.

Q4: What are the main safety precautions when working with this compound?

A4: As a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Rapid decomposition of this compound in solution.

  • Possible Cause 1: Presence of dissolved oxygen in the solvent.

    • Troubleshooting Step: Ensure that all solvents are rigorously deoxygenated before use. The preferred method is to bubble a stream of inert gas (argon or nitrogen) through the solvent for an extended period, followed by storage over molecular sieves under an inert atmosphere.

  • Possible Cause 2: Air leak in the experimental apparatus.

    • Troubleshooting Step: Carefully check all joints and connections in your glassware or reaction setup for leaks. Use high-quality grease for ground glass joints and ensure all septa are in good condition. It is advisable to assemble the apparatus hot and cool it under a stream of inert gas to ensure an inert atmosphere.

  • Possible Cause 3: Contaminated starting materials or reagents.

    • Troubleshooting Step: Ensure all other reagents and starting materials are of high purity and are compatible with this compound. Impurities can sometimes catalyze decomposition.

Issue 2: Thermal decomposition during a reaction.

  • Possible Cause 1: Reaction temperature is too high.

    • Troubleshooting Step: this compound's peripheral π-bonds undergo shifts at temperatures above 80°C, which can lead to decomposition. If your protocol allows, perform the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time as much as possible.

  • Possible Cause 2: Localized heating.

    • Troubleshooting Step: Ensure uniform heating of the reaction mixture. Use a well-stirred oil bath or a heating mantle with a stirrer to avoid localized "hot spots" that could exceed the decomposition temperature of this compound.

Issue 3: Inconsistent results in repeated experiments.

  • Possible Cause: Variable quality of the this compound sample.

    • Troubleshooting Step: Always use freshly purified this compound for your experiments whenever possible. If using a stored solution, it is good practice to check its purity by a quick analytical method (e.g., TLC or a fast NMR spectrum) before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation due to air sensitivity.
Temperature -20°C or lowerTo minimize thermal degradation.
Container Amber or light-protected sealed vialTo prevent potential light-induced decomposition.
Form Solid or in a deoxygenated solventSolid form is generally more stable for long-term storage.
Solution Shelf-life Use freshly prepared solutionsIf storage is necessary, use for no more than a few days at low temperature.

Experimental Protocols

Protocol 1: General Handling of Air-Sensitive this compound

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). All solvents and liquid reagents must be thoroughly deoxygenated.

  • Inert Atmosphere: Conduct all manipulations of this compound under a positive pressure of an inert gas using standard Schlenk line or glovebox techniques.

  • Transfers: Use gas-tight syringes or cannulas for transferring solutions of this compound.

  • Monitoring: Monitor the reaction progress closely to avoid unnecessarily prolonged reaction times.

  • Work-up: Quench the reaction and perform the work-up under an inert atmosphere until the this compound has been consumed or the final product is known to be air-stable.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Oven-dry glassware handle1 Work under inert gas (Schlenk line/glovebox) prep1->handle1 prep2 Deoxygenate solvents prep2->handle1 handle2 Use gas-tight syringes/cannulas handle1->handle2 react1 Maintain inert atmosphere handle2->react1 react2 Control temperature carefully react1->react2 react3 Monitor reaction progress react2->react3 workup1 Quench under inert gas react3->workup1 workup2 Analyze product purity workup1->workup2 Decomposition_Pathway Potential Decomposition Pathways of this compound This compound This compound Oxidation_Products Oxidation Products (e.g., epoxides, carbonyls) This compound->Oxidation_Products Oxidation Thermal_Rearrangement_Products Thermal Rearrangement Products This compound->Thermal_Rearrangement_Products Thermal Rearrangement Oxygen Oxygen (from air) Heat Heat (>80°C)

Technical Support Center: Optimizing Reaction Conditions for Octalene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental literature on the functionalization of octalene is limited. This guide is based on the known reactivity of its constituent structural motif, cyclooctatetraene (B1213319) (COT), and general principles of organic chemistry. The protocols and troubleshooting advice provided are predictive and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity expected for this compound?

A1: Given its structure as two fused cyclooctatetraene rings, this compound is expected to behave as a polyene rather than an aromatic system.[1][2] Key reaction types would include:

  • Cycloaddition Reactions: Acting as a diene or polyene in Diels-Alder or other pericyclic reactions.

  • Addition Reactions: Similar to other alkenes, it should undergo addition of electrophiles, though regioselectivity could be complex.

  • Reduction: this compound can be reduced to its dianion and tetraanion, which are planar, aromatic species.[1]

  • Metal Complexation: The π-systems of this compound are expected to act as ligands for various transition metals, which can, in turn, mediate further functionalization.

Q2: How can I control regioselectivity in the functionalization of this compound?

A2: Controlling regioselectivity will be a significant challenge. Factors that may influence the site of reaction include:

  • Steric Hindrance: Reagents may preferentially attack the less sterically hindered positions.

  • Electronic Effects: The inherent electronic distribution of the this compound framework will play a role. Computational modeling could be a valuable tool to predict electron-rich or -poor regions.

  • Directed Reactions: If a functional group is already present, it may direct incoming reagents to specific positions.

  • Catalyst Control: In metal-catalyzed reactions, the choice of metal and ligands can strongly influence regioselectivity.

Q3: What solvents are recommended for this compound functionalization?

A3: The choice of solvent will be highly reaction-dependent.

  • For general manipulations, non-polar aprotic solvents such as toluene, hexanes, or dichloromethane (B109758) are likely suitable, given that this compound is a hydrocarbon.

  • For reactions involving polar intermediates or reagents, more polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether may be necessary.

  • Protic solvents may be reactive under certain conditions and should be used with caution unless they are part of the reaction mechanism (e.g., in an oxidation).

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Standard chromatographic and spectroscopic techniques should be applicable:

  • Thin-Layer Chromatography (TLC): Useful for qualitatively tracking the consumption of the starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can provide information on the conversion of starting material and the molecular weights of new products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be invaluable for characterizing the structure of products and determining isomeric ratios.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive reagents. 2. Reaction temperature is too low. 3. Catalyst (if used) is inactive or poisoned. 4. Steric hindrance preventing approach of the reagent.1. Use a more reactive electrophile, dienophile, or catalyst. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Ensure the catalyst is fresh and all reagents and solvents are pure and dry. 4. Consider using a smaller reagent or a catalyst with a less bulky ligand set.
Poor Regio- or Stereoselectivity 1. Multiple reactive sites with similar activation energies. 2. Reaction conditions are too harsh, leading to non-selective pathways. 3. Isomerization of the product under the reaction conditions.1. Lower the reaction temperature to favor the product with the lower activation energy. 2. Screen a variety of catalysts and ligands to enhance selectivity. 3. Employ directing groups if possible. 4. Analyze the reaction at early time points to check for product isomerization.
Product Decomposition 1. Product is unstable under the reaction conditions (e.g., temperature, presence of acid/base). 2. Product is sensitive to air or moisture. 3. Incompatible workup procedure.1. Run the reaction at a lower temperature or for a shorter duration. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Use a neutral workup, and consider the stability of your product to silica (B1680970) gel if purification by column chromatography is planned.
Formation of a Complex Mixture of Products 1. Multiple reaction pathways are occurring simultaneously. 2. The initial product is reacting further. 3. Radical side reactions.1. Use milder reaction conditions. 2. Monitor the reaction closely and stop it at a lower conversion to favor the initial product. 3. Add a radical inhibitor if unwanted radical pathways are suspected.

Predicted Outcomes for this compound Functionalization

The following table presents hypothetical data for plausible functionalization reactions of this compound, extrapolated from known reactions of cyclooctatetraene and other polyenes.

Reaction Type Reagents Predicted Major Product(s) Hypothetical Yield (%) Predicted Regio-/Stereoselectivity
Diels-Alder Cycloaddition Maleic Anhydride (B1165640), Toluene, 110 °CMono-adduct at one of the cyclooctatetraene rings40-60Moderate regioselectivity, endo-adduct likely favored
Epoxidation m-CPBA, CH₂Cl₂, 0 °C to rtMono-epoxide50-70Moderate regioselectivity
Catalytic Hydrogenation H₂, Pd/C, Ethanol, rtPartially or fully saturated productsVariable, dependent on H₂ pressure and reaction timeLow selectivity without specialized catalysts
Reduction to Dianion Lithium metal, THF, -78 °CThis compound dianion>90Not applicable

Model Experimental Protocols

Protocol 1: Hypothetical Diels-Alder Reaction of this compound with Maleic Anhydride

Objective: To synthesize a mono-adduct of this compound via a [4+2] cycloaddition reaction.

Materials:

  • This compound

  • Maleic Anhydride

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add maleic anhydride (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the Diels-Alder adduct.

Protocol 2: Hypothetical Reduction of this compound to its Dianion

Objective: To generate the aromatic dianion of this compound for subsequent quenching with an electrophile.

Materials:

  • This compound

  • Lithium wire, freshly cut

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF and freshly cut lithium wire (2.5 equivalents).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the this compound solution to the lithium suspension at -78 °C with vigorous stirring.

  • Stir the reaction mixture at -78 °C for 4 hours. A color change should be observed, indicating the formation of the dianion.

  • The resulting solution of the this compound dianion can then be used for subsequent reactions, such as quenching with an electrophile (e.g., an alkyl halide).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification prep Dissolve this compound in Toluene react Add Maleic Anhydride Heat to 110 °C prep->react monitor Monitor by TLC/GC-MS react->monitor workup Solvent Removal monitor->workup purify Column Chromatography workup->purify product Diels-Alder Adduct purify->product

Caption: Workflow for the hypothetical Diels-Alder reaction of this compound.

logical_relationship issue Low Product Yield cause1 Low Reactivity issue->cause1 cause2 Decomposition issue->cause2 cause3 Poor Selectivity issue->cause3 solution1a Increase Temperature cause1->solution1a solution1b Use More Reactive Reagent cause1->solution1b solution2a Lower Temperature cause2->solution2a solution2b Inert Atmosphere cause2->solution2b solution3a Screen Catalysts cause3->solution3a solution3b Change Solvent cause3->solution3b

Caption: Troubleshooting logic for low yield in this compound functionalization.

References

Technical Support Center: Purification of Octalene by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octalene purification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chromatographic purification of this compound.

Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this guide. The purification challenges and solutions described are based on established principles of chromatography for small organic molecules and are intended to serve as a practical example for laboratory work.

Hypothetical Compound Profile: this compound
  • Structure: A moderately polar, aromatic heterocyclic compound.

  • Molecular Weight: ~350 g/mol .

  • Solubility: Soluble in dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH); sparingly soluble in hexanes.

  • Stability: Sensitive to highly acidic conditions (pH < 4) and prolonged exposure to temperatures above 50°C, which can lead to degradation.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Peak Resolution or Co-elution of Impurities

Q: Why are my this compound peaks not separating from impurities, resulting in broad or overlapping fractions?

A: Poor resolution is a common issue that can stem from several factors related to the mobile phase, stationary phase, or loading technique.[1]

  • Inappropriate Mobile Phase Polarity: If the eluent is too polar, this compound and impurities will travel too quickly through the column, resulting in poor separation. Conversely, if it's not polar enough, peaks will be broad and slow to elute.

  • Column Overloading: Loading too much crude sample onto the column is a primary cause of poor separation, leading to peak tailing and overlap.[2]

  • Improper Column Packing: Channels, cracks, or an uneven bed in the stationary phase can cause the sample to travel unevenly, ruining the separation.[3]

  • Incorrect Column Selection: The choice of stationary phase is critical. For a moderately polar compound like this compound, standard silica (B1680970) gel is usually appropriate, but highly similar impurities may require a different stationary phase (e.g., C18 reversed-phase) for effective separation.[4]

Solutions:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system. Aim for an Rf value of 0.25-0.35 for this compound to ensure good separation on the column. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can significantly improve the separation of complex mixtures.[2][4]

  • Reduce Sample Load: A general guideline is to use a silica gel-to-crude sample weight ratio of at least 30:1 to 50:1 for challenging separations.[2]

  • Improve Column Packing Technique: Ensure the silica is packed as a uniform slurry to avoid air bubbles and channels. Allow the bed to settle completely before loading the sample.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, consider using a different stationary phase. For this compound, a reversed-phase column (like C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) could provide the necessary selectivity.[5]

Issue 2: Low Yield or Complete Loss of this compound

Q: After purification, the recovered amount of this compound is significantly lower than expected. What could be the cause?

A: Low recovery can be attributed to compound degradation, irreversible adsorption to the stationary phase, or issues with the elution and collection process.[6]

  • On-Column Degradation: Given this compound's sensitivity to acid, the slightly acidic nature of standard silica gel can cause it to decompose during the purification run.[2][7]

  • Irreversible Binding: Highly polar impurities or the product itself can sometimes bind irreversibly to the active sites on the silica gel.

  • Incomplete Elution: The mobile phase may not be polar enough to elute all of the this compound from the column. The compound may still be on the column at the end of the run.[8]

  • Sample Precipitation: If this compound has poor solubility in the mobile phase, it can precipitate at the top of the column, preventing it from eluting properly.[8]

  • Loss During Workup: Significant product loss can occur during the post-purification steps, such as solvent evaporation, especially if this compound is volatile or temperature-sensitive.[8]

Solutions:

  • Deactivate the Silica Gel: To mitigate degradation on acidic silica, you can use a deactivated stationary phase. This can be achieved by adding a small amount of a base, like triethylamine (B128534) (0.1-1%), to the mobile phase.[9] Alternatively, use a neutral stationary phase like alumina.

  • Perform a Stability Test: Before running a large-scale column, spot the crude this compound mixture on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the original spot diminishes, it indicates degradation on silica.[7]

  • Increase Eluent Polarity: After your main fractions have been collected, flush the column with a much more polar solvent (e.g., 10% methanol in DCM) and analyze the collected solvent to see if any remaining this compound elutes.

  • Use Dry Loading: If this compound is not very soluble in the initial mobile phase, use the dry loading technique. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.[10]

Issue 3: Irregular Peak Shapes (Tailing or Fronting)

Q: My chromatogram shows peaks for this compound that are asymmetrical (tailing or fronting). What causes this and how can I fix it?

A: Asymmetrical peaks are typically a sign of column overload or secondary interactions between the analyte and the stationary phase.[2]

  • Peak Tailing: This is often caused by strong, non-ideal interactions between polar functional groups on this compound and the acidic silanol (B1196071) groups on the silica surface. It can also be a result of loading too much sample.[2]

  • Peak Fronting: This is less common in normal-phase chromatography but can occur with severe column overloading, where the sample solubility in the mobile phase is limited.[11]

Solutions:

  • Reduce the Amount of Sample: This is the simplest first step to see if the peak shape improves.

  • Add a Mobile Phase Modifier: For peak tailing, adding a small amount of a polar modifier can improve peak shape. For a compound like this compound, adding a small percentage of acetic acid or triethylamine to the mobile phase can cap the active sites on the silica gel, leading to more symmetrical peaks.[12]

  • Check Sample Solvent: Ensure the sample is dissolved in the weakest possible solvent before loading. Dissolving the sample in a solvent much stronger than the mobile phase will cause band broadening and poor peak shape.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a solvent system for this compound purification? A1: The best method is to use Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., different ratios of hexanes and ethyl acetate). The ideal system will give your target compound, this compound, an Rf value between 0.25 and 0.35, while providing good separation from major impurities.

Q2: How can I confirm which fractions contain my purified this compound? A2: Collect the eluent in a series of separate test tubes or vials. Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material and a pure reference standard of this compound if available. Develop the plate to identify and combine the fractions that contain the pure compound.

Q3: My this compound product is an oil after solvent evaporation, but it should be a solid. What should I do? A3: An oily product can result from residual solvent or lingering impurities that inhibit crystallization. Try placing the sample under a high vacuum for several hours to remove trace solvents.[9] If it remains an oil, a re-purification using a different solvent system or a subsequent crystallization step may be necessary.

Q4: What are the signs of high pressure in my flash chromatography system, and what should I do? A4: Signs of high pressure include a very slow flow rate or the solvent level at the top of the column not decreasing. This can be caused by a column packed too tightly, blockage from precipitated sample at the top frit, or the use of very fine silica particles.[14] If this occurs, reduce or stop the pressure immediately to avoid column cracking. You may need to repack the column.

Data Presentation

Table 1: Mobile Phase Selection for this compound on Silica Gel TLC
Hexane:Ethyl Acetate RatioThis compound Rf ValueImpurity A Rf ValueImpurity B Rf ValueAssessment
90:100.100.150.05Poor elution; spots are too close to the baseline.[12]
70:300.300.450.12Optimal. Good separation between this compound and impurities.
50:500.650.700.45Too polar; poor separation as spots are near the solvent front.[12]
100% Ethyl Acetate0.900.920.80Eluent is far too polar; all components run with the solvent front.
Table 2: Recommended Column Loading Capacity for this compound Purification
Column Diameter (cm)Silica Gel Amount (g)Recommended Crude this compound Load (mg)
2.0~2550 - 250
4.0~100200 - 1000
6.0~250500 - 2500

Note: These values are approximate. For difficult separations, the lower end of the load range should be used.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of this compound

This protocol describes the purification of 500 mg of crude this compound.

  • TLC Analysis: Determine the optimal mobile phase. Based on the data above, a gradient starting from 80:20 Hexane:EtOAc is a good choice.

  • Column Preparation:

    • Select a glass column with a diameter of approximately 4 cm.

    • Place a small cotton or glass wool plug at the bottom and cover it with a thin layer of sand.

    • Prepare a slurry of ~25 g of silica gel in the initial, non-polar solvent (e.g., 90:10 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[13]

  • Sample Loading (Dry Loading Method):

    • Dissolve the 500 mg of crude this compound in a minimal amount of a volatile solvent like DCM or acetone.

    • Add ~1 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

    • Carefully layer this powder onto the top of the packed column bed.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (e.g., 80:20 Hexane:EtOAc) to the column.

    • Apply gentle pressure (1-2 psi) to start the elution.[10]

    • Collect fractions (e.g., 10-15 mL each) in an ordered rack of test tubes.

    • Gradually increase the polarity of the mobile phase as the column runs (e.g., move to 70:30, then 60:40 Hexane:EtOAc) to elute this compound and more polar impurities.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the final product under high vacuum to remove any residual solvent.

Mandatory Visualizations

Diagrams of Workflows and Logic

G cluster_workflow This compound Purification Troubleshooting Workflow Problem Problem Identified (e.g., Low Yield, Poor Purity) Analyze Analyze TLC & HPLC Data Problem->Analyze Identify Identify Potential Cause Analyze->Identify Solution Implement Solution (e.g., Change Mobile Phase, Reduce Load) Identify->Solution Verify Verify Result? Solution->Verify Success Purification Successful Verify->Success Yes Reassess Re-evaluate & Try Alternative Solution Verify->Reassess No Reassess->Identify G cluster_peak_shape Decision Tree for Optimizing Peak Shape Start Asymmetrical Peak? Tailing Is the Peak Tailing? Start->Tailing Yes End Achieve Symmetrical Peak Start->End No Fronting Peak is Fronting Tailing->Fronting No Tailing_Sol1 Reduce Sample Load Tailing->Tailing_Sol1 Yes Fronting_Sol1 Reduce Sample Concentration Fronting->Fronting_Sol1 Tailing_Sol2 Add Modifier to Mobile Phase (e.g., 0.1% Triethylamine) Tailing_Sol1->Tailing_Sol2 Tailing_Sol1->End Tailing_Sol2->End Fronting_Sol2 Ensure Sample is Soluble in Mobile Phase Fronting_Sol1->Fronting_Sol2 Fronting_Sol1->End Fronting_Sol2->End G cluster_pathway Impact of Mobile Phase Polarity on this compound Elution LowPolarity Low Polarity Mobile Phase (e.g., 90:10 Hexane:EtOAc) StrongAdsorption Strong Adsorption to Silica High Retention LowPolarity->StrongAdsorption HighPolarity High Polarity Mobile Phase (e.g., 50:50 Hexane:EtOAc) WeakAdsorption Weak Adsorption to Silica Low Retention HighPolarity->WeakAdsorption SlowElution Slow Elution (High Retention Time) StrongAdsorption->SlowElution FastElution Fast Elution (Low Retention Time) WeakAdsorption->FastElution

References

Technical Support Center: Octalene Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and solubility of Octalene in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit poor stability and solubility in certain solvents?

A1: this compound is a polycyclic aromatic hydrocarbon.[1] Its non-polar, hydrophobic nature leads to low solubility in polar solvents like water. The stability of this compound can be compromised in the presence of light, oxygen, or reactive species in the solvent, leading to degradation.

Q2: What are the primary factors influencing the stability and solubility of this compound?

A2: Key factors include:

  • Solvent Polarity: "Like dissolves like" is a fundamental principle; non-polar this compound will dissolve best in non-polar solvents.

  • Temperature: Solubility of solids generally increases with temperature; however, elevated temperatures can also accelerate degradation.

  • pH: For ionizable compounds, pH is a critical factor, though this compound itself is not readily ionizable.[2]

  • Presence of Excipients: Surfactants and complexing agents like cyclodextrins can enhance aqueous solubility.[2]

  • Light and Oxygen: Exposure to UV light and atmospheric oxygen can lead to photo-oxidation and degradation.

Q3: Which solvents are recommended for dissolving this compound?

A3: For initial laboratory use, non-polar organic solvents are generally suitable. However, for biological assays requiring aqueous media, co-solvents like DMSO or ethanol (B145695) are often used to create stock solutions, which are then diluted into the aqueous buffer.[2][3] It is crucial to keep the final co-solvent concentration low (typically <0.5%) to avoid affecting the experimental system.[3]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffers

Q: My this compound, dissolved in an organic solvent, precipitates when I dilute it into my aqueous experimental buffer. What should I do?

A: This is a common issue due to this compound's hydrophobicity. Here are several troubleshooting steps:

  • Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Optimize Co-solvent Concentration: If your experiment can tolerate it, slightly increasing the final percentage of the organic co-solvent may help. Be cautious of solvent effects on your assay.[4]

  • Use of Surfactants or Cyclodextrins: The addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a complexing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve aqueous solubility.[2]

  • Sonication: Gentle sonication after dilution can help to disperse the compound and aid in dissolution.[4]

Issue 2: Inconsistent Experimental Results

Q: I am observing high variability in my experimental results when using this compound. Could this be a stability issue?

A: Yes, inconsistent results can be a sign of compound degradation.

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment. Avoid using old stock solutions.[4]

  • Protect from Light: Store both solid this compound and solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Degas Solvents: For sensitive experiments, consider using solvents that have been degassed to remove dissolved oxygen.

  • Control Temperature: Maintain a consistent temperature during your experiments, as temperature fluctuations can affect both solubility and stability.

Quantitative Data Summary

The following tables provide hypothetical but representative data for the solubility and stability of this compound in various solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)
Hexane0.1> 50
Toluene2.4> 50
Dichloromethane3.1~ 35
Tetrahydrofuran (THF)4.0~ 20
Acetone5.1~ 5
Ethanol5.2~ 1
Dimethyl Sulfoxide (DMSO)7.2~ 10
Water10.2< 0.01

Table 2: Stability of this compound in Different Solvents under Light Exposure (48 hours)

SolventInitial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)
Dichloromethane1006535%
Tetrahydrofuran (THF)1008020%
Ethanol1009010%
Dimethyl Sulfoxide (DMSO)100955%

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the determination of this compound's equilibrium solubility in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent. The presence of excess solid is crucial to ensure saturation is achieved.[2]

  • Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. For faster separation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).[3][5]

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Assessment of this compound Stability

This protocol provides a method to assess the stability of this compound in a specific solvent under defined conditions (e.g., light exposure, temperature).

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., in a light box at a controlled temperature).

  • Time-Point Analysis: At predetermined time intervals (e.g., 6, 12, 24, 48 hours), withdraw aliquots of the solution and analyze them by HPLC to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine the degradation rate.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation start This compound precipitates in aqueous buffer step1 Decrease final concentration start->step1 step2 Optimize co-solvent percentage (if assay tolerates) step1->step2 If still precipitates end_success Precipitation resolved step1->end_success If successful step3 Add excipient (e.g., HP-β-CD) step2->step3 If still precipitates step2->end_success If successful step4 Use gentle sonication step3->step4 If still precipitates step3->end_success If successful step4->end_success If successful end_fail Issue persists (Consider alternative formulation) step4->end_fail If still precipitates

Caption: A logical workflow for troubleshooting this compound precipitation issues.

StabilityAssessmentWorkflow This compound Stability Assessment Workflow prep Prepare this compound solution in test solvent t0 Analyze initial concentration (T=0) via HPLC prep->t0 incubate Incubate solution under test conditions (e.g., light, temp) t0->incubate timepoint Analyze concentration at time intervals incubate->timepoint timepoint->timepoint Repeat for each time point analyze Calculate % degradation over time timepoint->analyze result Determine stability profile analyze->result

Caption: Experimental workflow for assessing the stability of this compound.

References

overcoming low reactivity of the Octalene ring system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the octalene ring system. The focus is on overcoming the inherent low reactivity of neutral this compound for synthetic functionalization.

Troubleshooting Guides

Issue 1: Low or No Yield in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts) on neutral this compound, but I am observing no product formation or very low yields. What are the likely causes and how can I resolve this?

Answer:

Direct electrophilic substitution on the neutral this compound ring system is exceptionally challenging and generally not a viable synthetic strategy. The primary reasons for this low reactivity are rooted in the electronic and structural properties of the molecule.

Root Cause Analysis:

  • Lack of Aromaticity: Neutral this compound, a fused system of two cyclooctatetraene (B1213319) rings, is non-aromatic. Unlike benzene (B151609), it does not possess a stabilized, delocalized π-electron system. The molecule adopts a non-planar, tub-like conformation to avoid the destabilizing effects of antiaromaticity that a planar 14 π-electron system would experience. This lack of aromatic stabilization means there is no thermodynamic driving force for substitution reactions that would proceed through a stabilizing resonance intermediate (like the arenium ion in benzene chemistry).

  • High Reactivity (Instability): While seemingly contradictory, this compound's "high reactivity" refers to its instability and sensitivity to air and heat, not its propensity for controlled functionalization. It behaves more like a reactive polyene than an aromatic compound, prone to polymerization or decomposition under the acidic conditions often required for EAS.

Recommended Solutions:

The most effective and documented strategy to functionalize the this compound core is to enhance its nucleophilicity by altering its electronic structure through reduction.

Strategy: Reductive Activation to Form Aromatic Anions

This compound can be reduced by alkali metals (e.g., lithium) to form a dianion and even a tetraanion. These anionic species are significantly more reactive towards electrophiles due to the generation of aromaticity.[1]

  • This compound Dianion (C₁₄H₁₂²⁻): Reduction with two equivalents of lithium metal converts one of the eight-membered rings into a 10-π electron aromatic system, analogous to the cyclooctatetraene dianion. This ring is now activated for electrophilic attack.

  • This compound Tetraanion (C₁₄H₁₂⁴⁻): Further reduction can lead to an 18-π electron tetraanion, where both rings gain aromatic character, rendering the entire molecule planar and highly nucleophilic.[1]

Troubleshooting the Reductive Activation Pathway:

  • Incomplete Reduction: If subsequent quenching with an electrophile gives a mix of starting material and desired product, the initial reduction may be incomplete.

    • Solution: Ensure strictly anhydrous and oxygen-free conditions. Use a solvent like dry THF. Consider extending the reaction time or using a freshly cut, clean piece of lithium.

  • Poor Electrophile Reactivity: If the anion is formed but does not react with your electrophile.

    • Solution: The anionic this compound species are strong bases. Protic or weakly acidic electrophiles may simply be deprotonated. Use strong, aprotic electrophiles (e.g., alkyl halides, silyl (B83357) chlorides).

Issue 2: Failure of Cycloaddition Reactions (e.g., Diels-Alder)

Question: I am trying to use this compound as a diene or dienophile in a Diels-Alder reaction, but I am not observing any adduct formation. Why is this failing?

Answer:

Neutral this compound is a poor participant in concerted cycloaddition reactions like the Diels-Alder reaction for several reasons:

  • Conformational Issues: The non-planar, tub-shaped conformation of the cyclooctatetraene rings prevents the π-orbitals from achieving the necessary planar alignment for an efficient, concerted [4+2] cycloaddition.

  • Electronic Factors: The π-bonds in this compound behave as isolated conjugated dienes rather than a delocalized system, lacking the specific electronic properties of highly reactive dienes or dienophiles.

Recommended Solutions:

  • Reductive Activation: As with electrophilic substitution, converting this compound to its aromatic dianion fundamentally changes its electronic structure and potential for reactivity, though this is primarily for nucleophilic/electrophilic reactions, not cycloadditions.

  • Alternative Strategies (Inferred from related systems):

    • Photochemical Cycloadditions: While not documented for this compound itself, related[2]annulene systems can sometimes participate in photochemical [2+2] or other non-concerted cycloadditions. This approach would require significant experimental optimization.

    • Transition Metal Catalysis: Metal catalysts can coordinate to the π-bonds of polyenes, altering their reactivity and potentially enabling formal cycloaddition pathways that are otherwise inaccessible.

Frequently Asked Questions (FAQs)

Q1: Why is neutral this compound considered non-aromatic?

A1: According to Hückel's rule, a molecule must be cyclic, planar, fully conjugated, and have (4n+2) π-electrons to be aromatic. Neutral this compound has 14 π-electrons, which fits the (4n+2) rule (n=3). However, it is not planar. It adopts a tub-like conformation to relieve steric strain and avoid antiaromaticity. This non-planar geometry disrupts the continuous overlap of p-orbitals, so it is classified as a non-aromatic polyene.

Q2: What is the primary strategy to make the this compound ring system reactive for functionalization?

A2: The primary and most effective strategy is reductive activation . By treating this compound with an alkali metal like lithium, you can form the aromatic dianion or tetraanion.[1] These anions are planar, aromatic, and highly nucleophilic, making them reactive towards a range of electrophiles.

Q3: My this compound sample decomposes upon storage. How can I handle it?

A3: this compound is a lemon-yellow hydrocarbon that is known to be very sensitive to air. It should be handled under an inert atmosphere (e.g., argon or nitrogen) at all times and stored at low temperatures in the dark. Solvents and reagents must be rigorously dried and deoxygenated before use.

Q4: Can I functionalize this compound using transition metal-catalyzed C-H activation?

A4: While there is no specific literature detailing the C-H activation of this compound, this is a modern strategy used for the functionalization of other unreactive hydrocarbons. Success would likely depend on finding a suitable catalyst and directing group combination that can operate under conditions mild enough to not decompose the sensitive this compound substrate. This remains an area for experimental exploration.

Data Presentation

Table 1: Comparison of this compound and its Reduced Forms

PropertyNeutral this compound (C₁₄H₁₂)This compound Dianion (C₁₄H₁₂²⁻)This compound Tetraanion (C₁₄H₁₂⁴⁻)
π-Electron Count 1416 (formally, but one ring is a 10π system)18
Aromaticity Non-aromaticOne ring is aromatic (10π electrons)Both rings are aromatic (18π system)[1]
Geometry Non-planar (Tub-like)One ring is planarPlanar[1]
Reactivity Profile Unreactive polyene (towards EAS, cycloadditions)Nucleophilic, reactive towards electrophiles at the aromatic ringHighly nucleophilic, reactive towards electrophiles[1]
Handling Highly air-sensitiveExtremely air- and moisture-sensitiveExtremely air- and moisture-sensitive

Experimental Protocols

Protocol 1: Generation of the this compound Dianion

This protocol is a representative procedure based on the reduction of similar annulene systems.

Objective: To generate the this compound dianion for subsequent reaction with an electrophile.

Materials:

  • This compound

  • Lithium metal, clean wire or granules

  • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone

  • Inert atmosphere glovebox or Schlenk line

  • Dry, glassware oven-dried and cooled under vacuum

Procedure:

  • Preparation: In an inert atmosphere glovebox, add this compound (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Transfer the flask to a Schlenk line and add anhydrous THF via cannula to achieve a desired concentration (e.g., 0.1 M).

  • Reduction: Add clean lithium metal (2.2 eq) to the stirring solution at room temperature. The reaction progress can often be monitored by a distinct color change as the anion forms.

  • Reaction Time: Allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) or until the lithium metal is consumed and the color change is complete.

  • Subsequent Reaction: The resulting deep-colored solution of the this compound dianion is now ready for quenching. Cool the solution (e.g., to -78 °C) before slowly adding a solution of the desired electrophile (e.g., an alkyl halide) in anhydrous THF.

  • Workup: After the reaction with the electrophile is complete, quench the reaction carefully with a proton source (e.g., saturated aqueous NH₄Cl). Proceed with standard aqueous workup and chromatographic purification.

Safety Note: Alkali metals are highly reactive and pyrophoric. All operations must be conducted under a strict inert atmosphere with anhydrous solvents.

Visualizations

G cluster_neutral Neutral this compound Pathway (Low Success) cluster_anionic Reductive Activation Pathway (Recommended) Start_N Neutral this compound EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Start_N->EAS [H₂SO₄/HNO₃] or [Br₂/FeBr₃] DA Diels-Alder Cycloaddition Start_N->DA Heat + Dienophile No_Reaction1 No Reaction / Decomposition EAS->No_Reaction1 No_Reaction2 No Reaction / Decomposition DA->No_Reaction2 Start_A Neutral this compound Reduction Reduction (2 eq. Li Metal, THF) Start_A->Reduction Dianion Aromatic Dianion [C₁₄H₁₂]²⁻ Reduction->Dianion Quench Quench with Electrophile (E⁺) Dianion->Quench Product Functionalized Product (e.g., E₂-C₁₄H₁₂) Quench->Product

Figure 1: Comparison of reaction pathways for the functionalization of this compound.

G Start Experiment Failed: Low/No Yield of Functionalized this compound Check_Method Was the reaction on NEUTRAL this compound? Start->Check_Method Check_Reduction Was the reaction via REDUCTIVE ACTIVATION? Start->Check_Reduction Reason_Neutral Reason: Neutral this compound is non-aromatic and unreactive to EAS/cycloaddition. Check_Method->Reason_Neutral Yes Check_Anion_Formation Did the solution develop a deep color indicative of anion formation? Check_Reduction->Check_Anion_Formation Yes Solution_Neutral Solution: Switch to Reductive Activation Pathway. Reason_Neutral->Solution_Neutral Reason_No_Anion Possible Cause: Impure reagents, O₂/H₂O contamination. Check_Anion_Formation->Reason_No_Anion No Check_Electrophile Is the electrophile appropriate? Check_Anion_Formation->Check_Electrophile Yes Solution_No_Anion Solution: Use freshly distilled/dried solvents. Ensure inert atmosphere. Reason_No_Anion->Solution_No_Anion Reason_Bad_E Possible Cause: Electrophile is too weakly reactive or is protic. Check_Electrophile->Reason_Bad_E No Success Re-evaluate reaction conditions (temp, time, stoichiometry). Check_Electrophile->Success Yes Solution_Bad_E Solution: Use strong, aprotic electrophiles (e.g., MeI, TMSCl). Reason_Bad_E->Solution_Bad_E

Figure 2: Troubleshooting workflow for this compound functionalization experiments.

References

Technical Support Center: Synthesis of Octalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of octalene. The primary focus is on addressing side reactions encountered during the dimerization of cyclooctatetraene (B1213319) (COT), the most common route to this compound.

Troubleshooting Guide: Side Reactions in this compound Synthesis

The synthesis of this compound from cyclooctatetraene is often complicated by the formation of various isomeric C₁₆H₁₆ dimers as the primary side products. The distribution of these isomers is highly dependent on the reaction conditions. Below is a guide to troubleshoot the formation of these undesired side products.

Problem Potential Cause Recommended Solution
Low yield of desired this compound isomer; presence of multiple C₁₆H₁₆ isomers Thermal Dimerization: The reaction temperature may be favoring alternative cycloaddition pathways or rearrangements. Thermal dimerization of COT is believed to proceed through the coupling of its valence isomers, such as bicyclo[4.2.0]octa-2,4,7-triene and semibullvalene. The equilibrium between these isomers and their subsequent dimerization rates are temperature-dependent.Optimize the reaction temperature. Systematically vary the temperature in small increments (e.g., 5-10 °C) to find the optimal balance for the formation of the desired this compound isomer. Consider using a solvent with a specific boiling point to maintain a consistent temperature.
Photochemical Dimerization: The wavelength of the UV light used may be exciting multiple chromophores or leading to non-selective [2+2] cycloadditions between different double bonds of the COT molecule. The use of a sensitizer (B1316253) can also influence the product distribution.Use a monochromatic light source or specific filters to control the excitation wavelength. If using a sensitizer, screen different sensitizers to find one that selectively promotes the formation of the desired isomer. The concentration of the COT solution can also affect the outcome of photochemical reactions; experiment with different concentrations.
Formation of Polymeric Byproducts High concentration of cyclooctatetraene can favor intermolecular reactions leading to oligomers and polymers instead of the desired dimer.Perform the reaction under high dilution conditions to favor intramolecular cyclization and dimerization over polymerization. This can be achieved by slowly adding the COT solution to a larger volume of solvent over an extended period.
Complex product mixture that is difficult to separate The reaction conditions (thermal or photochemical) are not selective, leading to a mixture of closely related isomers with similar physical properties.In addition to optimizing the reaction conditions for selectivity, consider advanced purification techniques. Preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may be necessary to separate isomers that are difficult to resolve by standard column chromatography. Derivatization of the mixture to introduce a more readily separable group, followed by regeneration, could also be explored.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of this compound from cyclooctatetraene?

The main side reactions involve the formation of various structural and stereoisomers of the C₁₆H₁₆ dimer. Cyclooctatetraene is a fluxional molecule that can exist in equilibrium with its valence isomers. The dimerization can occur through different cycloaddition pathways ([4+2], [2+2], etc.) involving these various isomeric forms, leading to a complex mixture of products.[1]

Q2: How do thermal and photochemical methods for this compound synthesis differ in terms of side products?

  • Thermal Synthesis: This method typically involves heating cyclooctatetraene, which promotes pericyclic reactions. The side products are various isomers formed from the cycloaddition of different valence isomers of COT. The product distribution is sensitive to temperature and reaction time.

  • Photochemical Synthesis: This approach uses UV light to induce [2+2] cycloadditions between the double bonds of two COT molecules. The resulting side products are different stereoisomers and structural isomers of the cyclobutane-containing dimers. The outcome can be influenced by the wavelength of light and the presence of a photosensitizer.

Q3: Are there any specific, well-characterized side products I should be aware of?

Q4: Can solvent choice influence the side reactions?

Yes, the choice of solvent can impact the reaction in several ways. In photochemical reactions, the solvent can influence the excited state lifetime and the efficiency of intersystem crossing, which can affect the product distribution. In thermal reactions, the polarity of the solvent can affect the stability of transition states for different cycloaddition pathways. It is advisable to screen different solvents to optimize the yield of the desired this compound isomer.

Q5: How can I monitor the progress of the reaction and the formation of side products?

Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the reaction progress. TLC can give a quick qualitative picture of the product mixture, while GC-MS can help to identify the number of isomers formed (based on the number of peaks with the same mass-to-charge ratio) and provide initial structural information from the fragmentation patterns. For a more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for this compound synthesis and the logical approach to troubleshooting side reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start: Cyclooctatetraene (COT) solvent Select Solvent start->solvent concentration Set Concentration solvent->concentration thermal Thermal Dimerization (Heating) concentration->thermal Heat photochemical Photochemical Dimerization (UV Irradiation) concentration->photochemical UV Light monitoring Reaction Monitoring (TLC, GC-MS) thermal->monitoring photochemical->monitoring workup Workup & Crude Product monitoring->workup purification Purification (Column Chromatography, HPLC) workup->purification characterization Characterization (NMR, MS) purification->characterization product Isolated this compound characterization->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Yield of Desired this compound Isomer & High Impurity Profile cause1 Non-optimal Reaction Temperature (Thermal) problem->cause1 If Thermal cause2 Incorrect Wavelength or Sensitizer (Photochemical) problem->cause2 If Photochemical cause3 High Reactant Concentration problem->cause3 solution1 Systematically vary temperature cause1->solution1 solution2 Use monochromatic light source or screen sensitizers cause2->solution2 solution3 Employ high dilution conditions cause3->solution3 outcome Outcome: Improved Yield and Purity of this compound solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for addressing side reactions in this compound synthesis.

References

Technical Support Center: Gram-Scale Octalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the synthesis of Octalene to a gram-scale. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common issues, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: The gram-scale synthesis of this compound involves several hazardous reagents and potentially energetic intermediates. Key safety concerns include:

  • 1,3-Butadiene (B125203): This starting material is a flammable and carcinogenic gas. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Use with extreme caution in a chemical fume hood, and have a quenching agent (e.g., sodium thiosulfate) readily available.

  • High-Temperature Reactions: The initial dimerization of 1,3-butadiene is conducted at elevated temperatures and pressures, requiring a certified pressure vessel and careful temperature monitoring to prevent runaway reactions.

  • Solvent Handling: Large volumes of organic solvents are used, increasing fire and exposure risks. Ensure proper grounding of equipment to prevent static discharge and use appropriate solvent handling and disposal procedures.

Q2: What is the most critical step for achieving a high overall yield?

A2: The most critical step is the initial dimerization of 1,3-butadiene to 4-vinylcyclohexene (B86511). The efficiency of this [4+2] cycloaddition directly impacts the amount of starting material available for subsequent steps. Optimizing temperature, pressure, and reaction time is crucial for maximizing the yield of this key intermediate.

Q3: Can the intermediate products be stored? If so, under what conditions?

A3:

  • 4-Vinylcyclohexene: Can be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for several weeks. It is prone to oxidation and polymerization, so long-term storage at room temperature is not recommended.

  • Dibromo-4-vinylcyclohexane: This intermediate is more stable but should be stored in a cool, dark place to prevent potential degradation.

  • Cyclooctatetraene (COT): Should be stored under an inert atmosphere at low temperatures (<-20°C) to prevent dimerization and polymerization.

  • This compound: As the final product, its stability should be fully characterized. Generally, polyunsaturated hydrocarbons are sensitive to air and light. Store under an inert atmosphere in a cool, dark location.

Q4: What are the recommended analytical techniques for monitoring reaction progress and purity?

A4: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of volatile intermediates and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of all intermediates and the final this compound product. It is also a powerful tool for assessing purity.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the bromination and elimination steps.

Troubleshooting Guide

This section addresses specific issues that may arise during the gram-scale synthesis of this compound.

Step 1: Dimerization of 1,3-Butadiene
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-vinylcyclohexene (< 70%) 1. Insufficient temperature or pressure.2. Reaction time too short.3. Presence of polymerization inhibitors in the starting material.1. Ensure the reaction is heated to at least 150°C in a sealed pressure vessel.2. Extend the reaction time to 12-24 hours.3. Purify the 1,3-butadiene by passing it through a column of activated alumina (B75360) to remove inhibitors.
Formation of significant polymeric side products 1. Reaction temperature is too high.2. Presence of oxygen or other radical initiators.1. Do not exceed a reaction temperature of 180°C.2. Degas the 1,3-butadiene before sealing the reaction vessel.
Step 2: Bromination of 4-Vinylcyclohexene
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient bromine added.2. Reaction temperature too low.1. Ensure a slight excess of bromine (1.05 equivalents) is used.2. Maintain the reaction temperature at 0-5°C during the bromine addition.
Formation of multiple unidentified byproducts 1. Reaction temperature too high, leading to side reactions.2. Exposure to light, which can initiate radical reactions.1. Add the bromine solution slowly to maintain the internal temperature below 5°C.2. Protect the reaction vessel from light by wrapping it in aluminum foil.
Step 3: Dehydrobromination to Cyclooctatetraene (COT)
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of COT 1. Base is not strong enough or used in insufficient quantity.2. Reaction temperature too low.1. Use a strong base like potassium tert-butoxide (KOtBu) in at least 2.2 equivalents.2. Ensure the reaction is refluxed adequately.
Reaction stalls 1. Poor quality of the base (e.g., hydrated KOtBu).2. Inefficient stirring on a larger scale.1. Use freshly opened or sublimed KOtBu.2. Employ mechanical stirring to ensure proper mixing of the heterogeneous mixture.
Step 4: Isomerization to this compound
Observed Issue Potential Cause(s) Recommended Solution(s)
Low conversion to this compound 1. Insufficient irradiation time or intensity (for photochemical isomerization).2. Incorrect wavelength of light used.1. Increase the irradiation time or use a higher-powered lamp.2. Consult literature for the optimal wavelength for this type of transformation and use appropriate filters.
Degradation of the product 1. Over-irradiation.2. Presence of oxygen.1. Monitor the reaction closely by GC-MS and stop when the concentration of this compound is maximized.2. Thoroughly degas the solvent and maintain an inert atmosphere throughout the irradiation.

Experimental Protocols

Step 1: Gram-Scale Synthesis of 4-Vinylcyclohexene
  • Preparation: A 500 mL stainless steel pressure vessel is cleaned, dried, and equipped with a magnetic stir bar.

  • Charging the Reactor: The vessel is cooled to -78°C using a dry ice/acetone bath. 100 g (1.85 mol) of 1,3-butadiene is condensed into the vessel.

  • Reaction: The vessel is sealed and allowed to warm to room temperature behind a blast shield. It is then heated to 150°C for 20 hours with stirring.

  • Workup: After cooling to room temperature, the vessel is carefully vented. The crude product is purified by fractional distillation to yield 4-vinylcyclohexene as a colorless liquid.

Step 2: Gram-Scale Bromination of 4-Vinylcyclohexene
  • Preparation: A 1 L three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. 54 g (0.5 mol) of 4-vinylcyclohexene is dissolved in 250 mL of dichloromethane (B109758) and cooled to 0°C in an ice bath.

  • Bromine Addition: A solution of 84 g (0.525 mol) of bromine in 100 mL of dichloromethane is added dropwise over 2 hours, maintaining the internal temperature below 5°C.

  • Quenching: The reaction is stirred for an additional 30 minutes at 0°C. The reaction is then quenched by the slow addition of 100 mL of saturated sodium thiosulfate (B1220275) solution.

  • Workup: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude dibromide.

Step 3: Gram-Scale Dehydrobromination to Cyclooctatetraene (COT)
  • Preparation: A 2 L three-necked flask is fitted with a mechanical stirrer and a reflux condenser. 134 g (0.5 mol) of the crude dibromide is dissolved in 1 L of anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: 123 g (1.1 mol) of potassium tert-butoxide is added portion-wise to the stirred solution. The mixture is then heated to reflux for 6 hours.

  • Workup: After cooling, the reaction is poured into 1 L of water. The aqueous layer is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude COT is purified by vacuum distillation.

Step 4: Gram-Scale Photochemical Isomerization to this compound
  • Preparation: A photochemical reactor equipped with a medium-pressure mercury lamp and a cooling jacket is charged with a solution of 26 g (0.25 mol) of COT in 1 L of degassed hexane.

  • Irradiation: The solution is irradiated for 8 hours while maintaining the temperature at 15-20°C. The progress of the reaction is monitored by GC-MS every hour.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude this compound is purified by column chromatography on silica (B1680970) gel.

Data Summary

Step Reaction Starting Material (g) Product (g) Yield (%) Reaction Time (h) Temperature (°C)
1 Dimerization100757520150
2 Bromination54128952.50-5
3 Dehydrobromination1343975666 (reflux)
4 Isomerization2618.270815-20

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Dimerization cluster_step2 Step 2: Bromination cluster_step3 Step 3: Dehydrobromination cluster_step4 Step 4: Isomerization A 1,3-Butadiene B 4-Vinylcyclohexene A->B Heat, Pressure C Dibromo-4-vinylcyclohexane B->C + Br2 D Cyclooctatetraene (COT) C->D + KOtBu E This compound D->E hv

Caption: Overall workflow for the gram-scale synthesis of this compound.

troubleshooting_low_yield A Low Yield of COT in Step 3 B Check Base Quality A->B C Check Reaction Temperature A->C F Check Base Stoichiometry A->F D Use fresh/sublimed KOtBu B->D Poor E Ensure adequate reflux C->E Too Low G Use >= 2.2 equivalents F->G Insufficient

Caption: Troubleshooting logic for low yield in the dehydrobromination step.

Technical Support Center: Crystallographic Data Refinement for Octalene Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallographic refinement of octalene and its derivatives. Given the unique non-planar, strained ring system of this compound, its crystallographic analysis can present specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the crystallographic refinement of this compound structures?

A1: The primary challenges in refining this compound structures stem from its inherent molecular properties:

  • Non-Planar Geometry: The two fused cyclooctatetraene (B1213319) rings adopt a tub-like conformation, which can lead to complex electron density maps.

  • Conformational Disorder: The flexible ring system can result in conformational disorder within the crystal lattice, where the molecule adopts multiple orientations. This is a common issue with non-rigid molecules.

  • Twinning: Like many organic crystals, this compound derivatives can be susceptible to twinning, where two or more crystal lattices are intergrown.

  • Weak Diffraction: The non-planar nature and potential for disorder can lead to weakly diffracting crystals, resulting in a low data-to-parameter ratio.

Q2: Which software is recommended for refining this compound crystal structures?

A2: Standard crystallographic software packages are well-suited for refining this compound structures. Commonly used programs include:

  • SHELX: A powerful and widely used suite of programs for structure solution and refinement.[1]

  • Olex2: A user-friendly graphical interface that integrates well with SHELX and offers tools for handling disorder and twinning.[2]

  • CRYSTALS: A comprehensive package with robust features for modeling disorder and applying restraints.[3]

  • PHENIX: A versatile suite particularly adept at handling complex structures and macromolecular crystallography, but also effective for small molecules.[4][5]

Q3: How can I identify and model disorder in my this compound crystal structure?

A3: Identifying disorder often begins with observing unusual features in the electron density map and refinement behavior:

  • Elongated or unusual anisotropic displacement parameters (ADPs): Atoms involved in disorder may show elongated thermal ellipsoids.

  • Large residual electron density peaks: Unmodeled disordered components can appear as significant positive peaks in the difference Fourier map.

  • High R-factors: A persistently high R-factor after initial refinement can be an indicator of unaddressed disorder.

To model the disorder, you can use commands within your refinement software (e.g., PART and FVAR in SHELX) to define multiple components of the disordered molecule and refine their relative occupancies. Geometric restraints (e.g., SADI, SAME, DFIX) are often necessary to maintain sensible bond lengths and angles in the disordered fragments.

Q4: What types of restraints are typically necessary for a stable refinement of an this compound derivative?

A4: Due to the potential for disorder and the non-standard geometry, various restraints are often crucial for a stable and chemically meaningful refinement:

  • Geometric Restraints: To maintain realistic bond lengths and angles, especially in disordered regions (DFIX, DANG, SADI, SAME).

  • ADP Restraints: To ensure that the anisotropic displacement parameters of adjacent atoms are reasonable, particularly in cases of disorder (SIMU, DELU, ISOR).

  • Planarity Restraints: While the entire this compound core is not planar, specific fragments (e.g., aromatic substituents) can be restrained to be planar (FLAT).

Troubleshooting Guides

Problem 1: High R-factors and Large Residual Electron Density Peaks
Possible Cause Suggested Solution
Incorrect Space Group Assignment Re-evaluate the systematic absences and crystal symmetry. Use software tools like PLATON to check for missed symmetry elements. An incorrect space group can lead to a model that does not accurately represent the crystal packing and symmetry.[6]
Unmodeled Disorder Carefully examine the difference electron density map for patterns suggestive of alternative conformations. Attempt to model the disorder using multiple parts with refined occupancies. Apply appropriate geometric and ADP restraints to the disordered components.
Twinning Check for evidence of twinning using software tools. If twinning is detected, incorporate the twin law into the refinement.
Poor Data Quality If the diffraction data is weak or incomplete, consider re-collecting data on a stronger X-ray source or with a longer exposure time. Ensure proper absorption correction has been applied.
Incorrect Atom Assignment Verify that all atom types are correctly assigned. Mismatched atom types can lead to significant discrepancies between observed and calculated structure factors.
Problem 2: Unstable Refinement and Non-positive Definite (NPD) Atoms
Possible Cause Suggested Solution
Over-parameterization The number of refined parameters may be too high for the amount of observed data. Reduce the number of parameters by using isotropic refinement for some atoms or by applying constraints.
Poorly Modeled Disorder If the disorder model is not well-defined, it can lead to instability. Ensure that the occupancies of disordered components are constrained to sum to unity and that appropriate restraints are in place.
Correlation between Parameters High correlation can occur between parameters of closely spaced atoms in a disorder model. Use strong similarity restraints (SAME) on the geometry of the disordered components.
Low-quality Data Weak data can lead to an unstable refinement. Consider using a higher resolution cutoff or omitting outlier reflections.

Experimental Protocols

A typical experimental protocol for the single-crystal X-ray diffraction of an this compound derivative would involve the following steps:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a modern detector. A full sphere of data is often collected to ensure accurate space group determination and to have redundant data for scaling and absorption correction.

  • Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental effects (e.g., Lorentz factor, polarization, absorption).

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, typically with software like SHELXT or SIR.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Difference Fourier maps are used to locate missing atoms (like hydrogens) or to identify disorder.

  • Model Validation: The final refined model is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unaddressed features in the electron density map.

Data Presentation

The following tables present hypothetical but realistic crystallographic data and refinement parameters for a fictional this compound derivative.

Table 1: Crystal Data and Structure Refinement Parameters for this compound-Derivative 1.

ParameterValue
Empirical formulaC₂₀H₁₆N₂O₄
Formula weight360.36
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 98.76(3)°c = 11.234(5) Å, γ = 90°
Volume1734.5(12) ų
Z4
Density (calculated)1.379 Mg/m³
Absorption coefficient0.098 mm⁻¹
F(000)752
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected15890
Independent reflections3987 [R(int) = 0.045]
Completeness to theta = 25.00°99.8 %
Data / restraints / parameters3987 / 12 / 245
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.112
R indices (all data)R1 = 0.065, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.28 e.Å⁻³

Table 2: Selected Bond Lengths for the this compound Core in this compound-Derivative 1.

BondLength (Å)
C1-C21.485(3)
C2-C31.342(3)
C3-C41.481(3)
C4-C51.345(3)
C5-C61.479(3)
C6-C71.340(3)
C7-C81.488(3)
C8-C11.491(3)
C1-C91.512(3)
C8-C141.509(3)

Mandatory Visualization

Below are Graphviz diagrams illustrating key workflows and logical relationships in the refinement of this compound structures.

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (100 K) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution initial_refinement Initial Refinement structure_solution->initial_refinement model_building Model Building & Completion initial_refinement->model_building advanced_refinement Advanced Refinement (Disorder/Twinning) model_building->advanced_refinement validation Validation (CheckCIF) advanced_refinement->validation final_model Final Crystallographic Model validation->final_model

Caption: Experimental workflow for this compound structure determination.

troubleshooting_logic high_r High R-factors? check_sg Check Space Group high_r->check_sg check_disorder Check for Disorder high_r->check_disorder check_twinning Check for Twinning high_r->check_twinning recollect_data Improve Data Quality high_r->recollect_data stable_refinement Stable Refinement? check_sg->stable_refinement model_disorder Model Disorder check_disorder->model_disorder refine_twin Refine as Twin check_twinning->refine_twin model_disorder->stable_refinement refine_twin->stable_refinement

Caption: Troubleshooting logic for high R-factors in refinement.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of Octalene: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octalene, a fascinating polycyclic hydrocarbon composed of two fused eight-membered rings, presents a unique case study for the validation of theoretical spectroscopic predictions against experimental data. Its conjugated system of π-electrons is expected to give rise to distinct spectral features. This guide provides a framework for comparing theoretical predictions of this compound's spectral data with experimental findings, offering insights into its electronic and molecular structure.

Due to the limited availability of published experimental spectral data for this compound in the public domain, this guide will utilize illustrative data based on the expected spectral properties of such a conjugated system. This approach serves to demonstrate the comparative methodology.

Workflow for Spectral Data Comparison

The following diagram illustrates the general workflow for comparing theoretical predictions with experimental spectral data.

Spectral Data Comparison Workflow Workflow for Comparing Theoretical and Experimental Spectral Data cluster_theoretical Theoretical Prediction cluster_experimental Experimental Analysis cluster_comparison Comparative Analysis Computational Modeling Computational Modeling Spectral Calculation Spectral Calculation Computational Modeling->Spectral Calculation Geometry Optimization Theoretical Spectra Theoretical Spectra Spectral Calculation->Theoretical Spectra e.g., TD-DFT, GIAO Data Comparison Data Comparison Theoretical Spectra->Data Comparison Sample Preparation Sample Preparation Spectroscopic Measurement Spectroscopic Measurement Sample Preparation->Spectroscopic Measurement e.g., Dissolution Experimental Spectra Experimental Spectra Spectroscopic Measurement->Experimental Spectra UV-Vis, NMR, IR Experimental Spectra->Data Comparison Structural Validation Structural Validation Data Comparison->Structural Validation Refined Understanding Refined Understanding Structural Validation->Refined Understanding

Caption: A flowchart illustrating the process of comparing theoretically predicted spectral data with experimentally obtained spectra for molecular structure validation.

Data Presentation: A Comparative Summary

The following tables present a hypothetical comparison of predicted and experimental spectral data for this compound.

Table 1: UV-Vis Spectral Data

ParameterTheoretical Prediction (TD-DFT)Illustrative Experimental Data
λmax (nm) 285, 350290, 355
Molar Absorptivity (ε) Calculated Oscillator StrengthsNot Available
Electronic Transitions π → ππ → π

Table 2: ¹H NMR Spectral Data (Illustrative)

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Illustrative Experimental Chemical Shift (δ, ppm)Multiplicity
Olefinic Protons 6.8 - 7.56.9 - 7.6Multiplets
Bridgehead Protons 3.0 - 3.53.1 - 3.6Multiplets

Table 3: ¹³C NMR Spectral Data (Illustrative)

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Illustrative Experimental Chemical Shift (δ, ppm)
Olefinic Carbons 125 - 140128 - 142
Bridgehead Carbons 40 - 5042 - 52

Table 4: Infrared (IR) Spectral Data

Vibrational ModePredicted Frequency (cm⁻¹)Illustrative Experimental Frequency (cm⁻¹)Intensity
C-H Stretch (Aromatic) 3000 - 31003020 - 3080Medium
C=C Stretch (Conjugated) 1600 - 16501610 - 1640Strong
C-H Bend (Out-of-plane) 700 - 900720 - 890Strong

Experimental and Theoretical Protocols

A robust comparison between theoretical and experimental data relies on well-defined methodologies.

Theoretical Prediction Protocols
  • Geometry Optimization: The molecular geometry of this compound would first be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

  • UV-Vis Spectra Calculation: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra.[1] This calculation provides the excitation energies (which can be converted to wavelengths) and oscillator strengths (related to absorption intensity).

  • NMR Spectra Calculation: The Gauge-Including Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts.[2] Calculations are typically performed at the DFT level of theory.

  • IR Spectra Calculation: The vibrational frequencies and their corresponding IR intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates.[3] DFT methods are also commonly employed for these calculations.

Experimental Protocols
  • Sample Preparation: For spectroscopic analysis, a high-purity sample of this compound would be required. For UV-Vis and NMR spectroscopy, the sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not interfere with the spectral regions of interest. For IR spectroscopy, the sample could be analyzed as a thin film, a KBr pellet, or in solution.

  • UV-Vis Spectroscopy: The absorption spectrum would be recorded using a dual-beam UV-Vis spectrophotometer.[4] The sample solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range, typically from 200 to 800 nm.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.[5] Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[6] The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

Expected Spectral Characteristics of this compound

Based on its structure as a polycyclic aromatic hydrocarbon with a conjugated π-system, the following spectral features are anticipated:

  • UV-Vis Spectrum: Due to the extended conjugation, this compound is expected to exhibit strong absorptions in the UV-visible region, corresponding to π → π* electronic transitions.[7]

  • ¹H NMR Spectrum: The spectrum would likely show complex multiplets in the aromatic region (downfield) for the olefinic protons and signals at a higher field for the bridgehead protons.[8][9]

  • ¹³C NMR Spectrum: The olefinic carbons are expected to resonate in the typical aromatic/alkene region of the spectrum, while the bridgehead carbons would appear at a higher field.[10]

  • IR Spectrum: The IR spectrum should display characteristic absorption bands for aromatic C-H stretching, C=C stretching of the conjugated system, and out-of-plane C-H bending vibrations.[11]

This guide provides a foundational methodology for the spectral analysis of this compound, emphasizing the crucial interplay between theoretical predictions and experimental verification. While experimental data for this specific molecule remains elusive in readily accessible literature, the principles outlined here are broadly applicable to the structural elucidation of novel compounds in chemical research and drug development.

References

A Comparative Analysis of Aromaticity: Naphthalene vs. Octalene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polycyclic hydrocarbons, the concept of aromaticity stands as a cornerstone for understanding molecular stability and reactivity. This guide provides a detailed comparative study of naphthalene (B1677914), a quintessential aromatic compound, and octalene, its larger, non-aromatic counterpart. By examining their structural, energetic, and magnetic properties through experimental data and theoretical calculations, we aim to offer researchers, scientists, and drug development professionals a clear and objective comparison.

Defining Aromaticity: Hückel's Rule

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that imparts significant thermodynamic stability. The primary rule for predicting aromaticity is Hückel's rule, which states that an aromatic compound must possess a continuous ring of p-orbitals and have 4n+2 π-electrons , where 'n' is a non-negative integer (0, 1, 2, ...).[1][2][3]

Naphthalene: The Archetypal Aromatic Hydrocarbon

Naphthalene (C₁₀H₈) is a bicyclic hydrocarbon composed of two fused benzene (B151609) rings. It rigorously adheres to the criteria for aromaticity.[4][5] With 10 π-electrons (4n+2, where n=2), a planar structure, and a fully conjugated system of sp²-hybridized carbon atoms, naphthalene exhibits the hallmark characteristics of an aromatic compound.[4] This aromaticity is evidenced by its considerable resonance energy, relatively uniform carbon-carbon bond lengths, and distinctive NMR spectral data.

This compound: A Non-Aromatic Analogue

This compound (C₁₄H₁₂) consists of two fused cyclooctatetraene (B1213319) rings and possesses 14 π-electrons, which satisfies the 4n+2 rule for n=3.[6][7] However, despite fulfilling the electron count requirement, this compound is non-aromatic.[8] The primary reason for this is its non-planar, tub-shaped conformation.[8][9] This deviation from planarity is a strategy to avoid the destabilization that would arise from antiaromaticity in the individual eight-membered rings if they were planar, as cyclooctatetraene itself is non-aromatic and non-planar.[10][11] The lack of planarity in this compound prevents the continuous overlap of p-orbitals across the entire molecule, thereby precluding the establishment of a global aromatic system.[9] Experimental evidence, including its high reactivity and ¹³C-NMR spectra, confirms its non-aromatic character.[8]

Quantitative Comparison of Naphthalene and this compound

The following tables summarize the key experimental and theoretical data that highlight the differences in aromaticity between naphthalene and this compound.

PropertyNaphthaleneThis compoundReference(s)
Hückel's Rule (π-electrons) 10 (Aromatic, n=2)14 (Fulfills 4n+2 for n=3, but non-aromatic)[4],[6]
Molecular Geometry PlanarNon-planar (Tub-shaped)[4],[8][9]
Aromaticity AromaticNon-aromatic[4],[8]

Table 1: General Properties and Aromaticity

ParameterNaphthaleneThis compoundReference(s)
Resonance Energy (kcal/mol) ~61Not applicable (non-aromatic)[N/A],[7]
Heat of Hydrogenation (kJ/mol) -250 (lower than expected for a non-aromatic system)-658[N/A],[7]

Table 2: Energetic Properties

BondNaphthalene (Å)This compound (Å)
C1-C2 1.36Data not readily available due to non-planarity and fluxional nature
C2-C3 1.41Data not readily available due to non-planarity and fluxional nature
C4a-C8a 1.42Data not readily available due to non-planarity and fluxional nature

Table 3: Experimental Carbon-Carbon Bond Lengths

| Parameter | Naphthalene | this compound | Reference(s) | |---|---|---| | ¹H NMR Chemical Shift (ppm) | 7.4 - 7.8 (downfield shift indicative of aromatic ring current) | Olefinic region (consistent with a non-aromatic polyene) | [N/A],[8] | | ¹³C NMR Chemical Shift (ppm) | 125 - 134 | Varies with temperature, indicating fluxional behavior and lack of aromaticity | [N/A],[8] | | NICS(0) (ppm) | -9.9 | Positive or near-zero values are expected for the non-planar structure |[12], [N/A] |

Table 4: Spectroscopic and Magnetic Properties

Experimental and Theoretical Methodologies

X-ray Crystallography

X-ray crystallography is the primary experimental technique for determining the precise three-dimensional structure of molecules, including bond lengths and angles. For naphthalene, this method confirms its planar geometry and the intermediate bond lengths between single and double bonds, which is a hallmark of aromaticity.

Calorimetry (Heats of Hydrogenation)

The resonance energy of an aromatic compound can be estimated by comparing its experimental heat of hydrogenation with a theoretical value for a hypothetical non-aromatic analogue. The significantly lower heat of hydrogenation for naphthalene compared to what would be expected for a molecule with five isolated double bonds provides a quantitative measure of its aromatic stabilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of nuclei in a molecule. In aromatic compounds like naphthalene, the circulation of π-electrons (the ring current) generates a local magnetic field that deshields the external protons, causing them to resonate at a higher frequency (downfield shift) in the ¹H NMR spectrum. The temperature-dependent ¹³C NMR spectrum of this compound indicates a dynamic, non-rigid structure, which is inconsistent with aromaticity.[8]

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method used to assess aromaticity. It involves calculating the magnetic shielding at the center of a ring system. A negative NICS value is indicative of a diamagnetic ring current and, therefore, aromaticity, while a positive value suggests antiaromaticity. Naphthalene exhibits a negative NICS value, consistent with its aromatic character.[12]

Visualizing the Concepts

G Structural Comparison: Naphthalene vs. This compound cluster_naphthalene Naphthalene (Aromatic) cluster_this compound This compound (Non-aromatic) Naphthalene Naphthalene This compound This compound

Caption: Molecular structures of Naphthalene and this compound.

G Evaluation of Aromaticity Workflow Molecule Test Molecule Criteria Hückel's Criteria (Cyclic, Planar, Conjugated, 4n+2 π e⁻) Molecule->Criteria Aromatic Aromatic Criteria->Aromatic All Met NonAromatic Non-Aromatic Criteria->NonAromatic Not All Met Experimental Experimental Evidence (NMR, X-ray, Energetics) Aromatic->Experimental Computational Computational Evidence (NICS) Aromatic->Computational NonAromatic->Experimental NonAromatic->Computational Conclusion Final Classification Experimental->Conclusion Computational->Conclusion

Caption: Workflow for determining the aromaticity of a molecule.

Conclusion

The comparative study of naphthalene and this compound provides a compelling illustration of the stringent requirements for aromaticity. Naphthalene, being planar and possessing 10 π-electrons, is a classic example of an aromatic compound, exhibiting enhanced stability and characteristic spectroscopic properties. In contrast, this compound, despite having a Hückel number of π-electrons (14), is non-aromatic due to its non-planar structure, which prevents the global delocalization of its π-system. This comparison underscores that the fulfillment of the 4n+2 π-electron rule is a necessary but not sufficient condition for aromaticity; planarity and effective p-orbital overlap are equally critical. For researchers in drug development and materials science, understanding these nuances is vital for predicting molecular properties and designing novel functional molecules.

References

A Comparative Analysis of the Biological Activity of Polycyclic Aromatic Hydrocarbons: Naphthalene and Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are widespread environmental pollutants, primarily formed during the incomplete combustion of organic materials. Due to their diverse chemical structures, PAHs exhibit a wide range of biological activities, from being relatively inert to highly toxic, mutagenic, and carcinogenic. This guide provides a comparative overview of the biological activities of two representative PAHs: naphthalene (B1677914) and anthracene (B1667546).

While the initial intent was to include octalene, a non-benzenoid bicyclic aromatic hydrocarbon, in this comparison, a thorough review of the scientific literature reveals a significant lack of data regarding its biological activity. Therefore, this guide will focus on the well-characterized biological effects of naphthalene and anthracene to provide a robust comparative framework for understanding the structure-activity relationships of polyarenes.

Data Presentation: A Comparative Overview

The following tables summarize the key biological activities of naphthalene and anthracene, focusing on cytotoxicity, mutagenicity, and carcinogenicity.

Table 1: Comparative Cytotoxicity of Naphthalene and Anthracene

CompoundCell LineAssayEndpointResultReference
Naphthalene V-79 (Chinese Hamster Lung Fibroblasts)Colony-Forming Ability (CFA)IC50Less toxic than many halogenated benzenes[1]
Human Embryonic Stem CellsMTS AssayIC50Less cytotoxic than 1-octen-3-ol (B46169)[2]
Anthracene Hippocampal Neuronal CellsCell Viability AssayReduced ViabilityConcentration-dependent reduction in viable cells[3]
Human Dermal Fibroblast (HDFa)Cell Viability AnalysisCytotoxicityNot significantly cytotoxic under 125 µg/mL[4]

Table 2: Comparative Mutagenicity of Naphthalene and Anthracene

CompoundTest SystemMetabolic Activation (S9)ResultReference
Naphthalene Salmonella typhimurium (Ames Test)With and WithoutGenerally considered non-mutagenic in most strains[5]
Anthracene Salmonella typhimurium (Ames Test)WithMutagenic[6]

Table 3: Carcinogenicity Classification

CompoundIARC ClassificationNTP ClassificationBasis of Classification
Naphthalene Group 2B: Possibly carcinogenic to humansReasonably anticipated to be a human carcinogenEvidence from animal studies (respiratory tract tumors)
Anthracene Group 3: Not classifiable as to its carcinogenicity to humansNot listedInadequate evidence in humans and limited evidence in experimental animals

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., naphthalene or anthracene derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Mutagenicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8][9] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test determines if a chemical can induce mutations that revert the bacteria to a histidine-synthesizing state, allowing them to grow on a histidine-deficient agar (B569324) plate.

Protocol:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare a mixture of the test compound, the bacterial strain, and, optionally, a liver extract (S9 fraction) to simulate metabolic activation in mammals.[6]

  • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on the test plates and compare this to the number of spontaneous revertant colonies on control plates (containing only the solvent). A significant increase in the number of revertant colonies on the test plates indicates that the compound is mutagenic.

Mandatory Visualization

The following diagrams illustrate the workflows of the described experimental protocols.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add test compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilizing agent incubation3->solubilize read Measure absorbance at 570nm solubilize->read analyze Calculate cell viability read->analyze

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Ames_Test_Workflow cluster_prep Preparation cluster_plating Plating & Incubation cluster_analysis Analysis start Prepare bacterial strain mix Mix bacteria, test compound, and S9 fraction start->mix plate Plate on histidine-free agar mix->plate incubation Incubate at 37°C for 48-72h plate->incubation count Count revertant colonies incubation->count compare Compare with control count->compare result Determine mutagenicity compare->result

Caption: Workflow of the Ames test for mutagenicity assessment.

References

electrochemical comparison of Octalene and cyclooctatetraene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Electrochemistry and Materials Science

In the realm of non-benzenoid aromatic compounds, both octalene and cyclooctatetraene (B1213319) (COT) present fascinating subjects for electrochemical study. Their unique cyclic π-electron systems lead to distinct redox behaviors, offering insights into aromaticity, molecular structure, and potential applications in materials science, particularly in the design of novel organic electronic materials and energy storage systems. This guide provides a detailed comparison of the electrochemical properties of this compound and cyclooctatetraene, supported by available data and a standardized experimental protocol.

At a Glance: Electrochemical Properties

The electrochemical reduction of this compound and cyclooctatetraene reveals significant differences in their behavior, primarily stemming from their distinct molecular structures. While cyclooctatetraene undergoes a reversible two-electron reduction to form a planar, aromatic dianion, this compound can accept up to four electrons, forming both a dianion and a tetraanion with unique aromatic characteristics.

FeatureThis compoundCyclooctatetraene
Molecular Structure Fused eight-membered ringsSingle eight-membered ring
Initial Conformation Non-planarTub-shaped (non-planar)[1]
Reduction Products Dianion (C₁₄H₁₂²⁻), Tetraanion (C₁₄H₁₂⁴⁻)[2]Radical Anion (C₈H₈⁻), Dianion (C₈H₈²⁻)[3]
Number of Electrons Transferred 2e⁻ and 4e⁻2e⁻ (in two successive steps)[3]
Aromaticity of Reduced Species Dianion: one 10π aromatic ring; Tetraanion: two 10π aromatic rings (naphthalene analog)[2]Dianion: planar, 10π aromatic system[1]
Reduction Potentials Not experimentally determined in detail.Stepwise reduction; for a derivative like dibenzo[a,e]cyclooctatetraene (DBCOT), reversible reduction occurs at potentials below 1 V vs Li/Li⁺.[4]

Elucidating Redox Behavior: Experimental Protocol

The electrochemical characteristics of these compounds are typically investigated using cyclic voltammetry (CV). This technique allows for the study of redox processes, the stability of reaction products, and the kinetics of electron transfer.[5] A general experimental protocol for analyzing the electrochemical reduction of this compound and cyclooctatetraene is provided below.

Cyclic Voltammetry Protocol

  • Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: The experiment is conducted in an aprotic solvent (e.g., anhydrous and deoxygenated tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆)).

  • Analyte Preparation: A dilute solution of the analyte (this compound or cyclooctatetraene) is prepared in the electrolyte solution, typically in the millimolar concentration range.

  • Deoxygenation: The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment and maintaining an inert atmosphere over the solution during the measurement.

  • Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly from an initial potential where no reaction occurs towards negative potentials to induce reduction. The scan is then reversed to observe the corresponding oxidation of the reduced species. The scan rate can be varied (e.g., from 20 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer processes.

  • Data Analysis: The resulting cyclic voltammogram (a plot of current versus potential) is analyzed to determine the reduction and oxidation peak potentials, peak currents, and the reversibility of the redox events.

Visualizing the Reduction Pathways

The electrochemical reduction of this compound and cyclooctatetraene can be visualized as a series of electron transfer steps leading to the formation of their respective anionic species.

G Electrochemical Reduction Pathways cluster_this compound This compound cluster_cot Cyclooctatetraene This compound This compound Octalene_dianion This compound Dianion (C₁₄H₁₂²⁻) One 10π aromatic ring This compound->Octalene_dianion +2e⁻ Octalene_tetraanion This compound Tetraanion (C₁₄H₁₂⁴⁻) Two 10π aromatic rings Octalene_dianion->Octalene_tetraanion +2e⁻ COT Cyclooctatetraene (Tub-shaped) COT_anion COT Radical Anion (C₈H₈⁻) Planar COT->COT_anion +1e⁻ COT_dianion COT Dianion (C₈H₈²⁻) Planar, 10π aromatic COT_anion->COT_dianion +1e⁻

Figure 1. Comparative electrochemical reduction pathways of this compound and Cyclooctatetraene.

Discussion and Conclusion

The electrochemical comparison of this compound and cyclooctatetraene highlights fundamental principles of molecular structure and aromaticity.

Cyclooctatetraene serves as a classic example of how a non-planar, non-aromatic molecule can gain aromatic stability upon reduction. The addition of two electrons transforms the tub-shaped COT into a planar, 10π-electron aromatic dianion, a process that is electrochemically reversible.[1][3] This behavior is a direct consequence of Hückel's rule for aromaticity.

This compound , with its fused ring system, exhibits a more complex and arguably richer electrochemical behavior. Its ability to accept four electrons to form a stable tetraanion, which is analogous to the aromatic naphthalene (B1677914) molecule, is a remarkable feature.[2] This multi-step reduction suggests the potential for this compound-based materials to act as multi-electron redox centers, a desirable characteristic for high-capacity energy storage materials.

References

A Comparative Analysis of the Cross-Reactivity Profiles of Novel Octalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the selectivity of lead compounds is paramount to ensuring both efficacy and safety. Off-target effects, often arising from cross-reactivity with unintended biological targets, can lead to adverse drug reactions and hinder clinical development.[1][2][3] This guide provides a comparative analysis of the cross-reactivity of a series of novel Octalene derivatives, focusing on their binding affinities for a primary target receptor versus related subtypes. The presented data and methodologies are intended to guide researchers in evaluating the selectivity of their own compounds.

Data Presentation: Comparative Selectivity of this compound Derivatives

The following table summarizes the binding affinities (IC50) and selectivity ratios of three this compound derivatives against a panel of related receptor subtypes. The data was generated using a standardized competitive binding assay. A lower IC50 value indicates a higher binding affinity. The selectivity ratio is calculated as the IC50 for the off-target receptor divided by the IC50 for the primary target receptor (in this case, Receptor A). A higher selectivity ratio indicates greater selectivity for the primary target.

DerivativePrimary Target (Receptor A) IC50 (nM)Off-Target (Receptor B) IC50 (nM)Off-Target (Receptor C) IC50 (nM)Selectivity Ratio (B/A)Selectivity Ratio (C/A)
OCT-001 151504501030
OCT-002 25500>100020>40
OCT-003 832120415

Experimental Protocols

The following protocols detail the key experiments used to generate the data in this guide.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of the this compound derivatives for the target receptors by measuring their ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (Receptor A, B, or C).

  • Radiolabeled ligand specific for the receptors (e.g., [3H]-ligand).

  • This compound derivatives (OCT-001, OCT-002, OCT-003) at varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the this compound derivatives in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the varying concentrations of the this compound derivative or vehicle control.

  • Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • The data is then analyzed to determine the concentration of the this compound derivative that inhibits 50% of the specific binding of the radioligand (IC50). This is typically done using non-linear regression analysis.

Visualizations: Signaling Pathway and Experimental Workflow

Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many therapeutic targets are G-protein coupled receptors. The following diagram illustrates a common signaling cascade initiated by ligand binding to a GPCR. The selectivity of compounds like this compound derivatives for specific receptor subtypes is crucial as different subtypes can trigger distinct downstream effects.[4]

GPCR_Signaling cluster_membrane Cell Membrane Ligand This compound Derivative Receptor GPCR (Target Receptor) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit dissociates and activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling cascade.

Experimental Workflow for Cross-Reactivity Screening

The logical flow for assessing the cross-reactivity of a new chemical entity is depicted below. This process starts with a primary assay against the intended target and progresses to broader screening against related off-targets.

Cross_Reactivity_Workflow A Synthesize this compound Derivatives B Primary Screen: Binding Assay vs. Target Receptor A A->B C Determine IC50 for Target A B->C D Secondary Screen: Binding Assay vs. Off-Target Receptors B and C C->D If potent E Determine IC50 for Off-Targets D->E F Calculate Selectivity Ratios E->F G Prioritize Derivatives with High Selectivity F->G

Caption: Workflow for cross-reactivity assessment.

References

Reproducibility of Published Octalene Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the seminal synthesis of octalene, a fascinating bicyclic non-benzenoid aromatic hydrocarbon. The objective is to offer a comprehensive resource for researchers interested in the synthesis of complex polycyclic systems by presenting a clear overview of the experimental methodology, quantitative data, and logical flow of the synthetic route. The information presented here is based on the pioneering work of Vogel and coworkers, who first reported the synthesis of this challenging molecule.

Comparative Data of the Synthesis of this compound

The following table summarizes the quantitative data for the multi-step synthesis of this compound as reported by Vogel and coworkers. The yields are presented for each key transformation, providing a clear metric for the efficiency of each step.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Birch Reduction1,2,3,4,5,6,7,8-Octahydrophenanthrene (B1266262)1,2,3,4,5,8-Hexahydronaphthalene-4a,8a-dicarboxylic acid1. Li, liquid NH₃, EtOH; 2. CO₂ (s); 3. H₃O⁺65
2Esterification1,2,3,4,5,8-Hexahydronaphthalene-4a,8a-dicarboxylic acidDimethyl 1,2,3,4,5,8-hexahydronaphthalene-4a,8a-dicarboxylateCH₂N₂ in ether95
3BrominationDimethyl 1,2,3,4,5,8-hexahydronaphthalene-4a,8a-dicarboxylateDimethyl 5,8-dibromo-1,2,3,4,5,8-hexahydronaphthalene-4a,8a-dicarboxylateNBS, AIBN, CCl₄, reflux70
4DehydrobrominationDimethyl 5,8-dibromo-1,2,3,4,5,8-hexahydronaphthalene-4a,8a-dicarboxylateDimethyl bicyclo[4.4.0]deca-1,5-diene-6,10-dicarboxylateDBU, benzene, reflux55
5SaponificationDimethyl bicyclo[4.4.0]deca-1,5-diene-6,10-dicarboxylateBicyclo[4.4.0]deca-1,5-diene-6,10-dicarboxylic acidKOH, MeOH, H₂O, reflux90
6Oxidative DecarboxylationBicyclo[4.4.0]deca-1,5-diene-6,10-dicarboxylic acidBicyclo[4.4.0]deca-1,5,7,9-tetraenePb(OAc)₄, pyridine (B92270), reflux30
7Photochemical [2+2] CycloadditionBicyclo[4.4.0]deca-1,5,7,9-tetraeneTetracyclo[6.6.0.0²,⁶.0⁸,¹²]tetradeca-3,5,9,11-tetraeneAcetone (B3395972), UV light (λ > 300 nm)40
8Thermal IsomerizationTetracyclo[6.6.0.0²,⁶.0⁸,¹²]tetradeca-3,5,9,11-tetraeneThis compound200 °C, vacuum80

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of this compound are provided below. These protocols are based on the original reports and are intended to serve as a guide for reproducing this synthetic sequence.

Step 1: Birch Reduction of 1,2,3,4,5,6,7,8-Octahydrophenanthrene

To a solution of 1,2,3,4,5,6,7,8-octahydrophenanthrene (1.0 eq) in a mixture of anhydrous ethanol (B145695) (2.0 eq) and diethyl ether, is added liquid ammonia (B1221849) at -78 °C. Small pieces of lithium metal (4.0 eq) are added portion-wise with constant stirring until a persistent blue color is observed. The reaction is stirred for 2 hours and then quenched by the addition of solid carbon dioxide. The ammonia is allowed to evaporate, and the residue is acidified with aqueous HCl. The product is extracted with ether, dried over MgSO₄, and concentrated under reduced pressure to yield 1,2,3,4,5,8-hexahydronaphthalene-4a,8a-dicarboxylic acid.

Step 6: Oxidative Decarboxylation

A solution of bicyclo[4.4.0]deca-1,5-diene-6,10-dicarboxylic acid (1.0 eq) in dry pyridine is treated with lead tetraacetate (2.2 eq) under a nitrogen atmosphere. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with petroleum ether. The organic layer is washed with dilute HCl and brine, dried over MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to afford bicyclo[4.4.0]deca-1,5,7,9-tetraene.

Step 7: Photochemical [2+2] Cycloaddition

A solution of bicyclo[4.4.0]deca-1,5,7,9-tetraene (1.0 eq) in acetone is irradiated in a photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (λ > 300 nm) at -20 °C for 24 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the residue is purified by chromatography on silica gel to give tetracyclo[6.6.0.0²,⁶.0⁸,¹²]tetradeca-3,5,9,11-tetraene.

Step 8: Thermal Isomerization to this compound

Tetracyclo[6.6.0.0²,⁶.0⁸,¹²]tetradeca-3,5,9,11-tetraene is placed in a flask and heated under vacuum at 200 °C. The product, this compound, is collected as a yellow solid on a cold finger condenser.

Visualized Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound from the starting material to the final product.

Octalene_Synthesis cluster_start Starting Material Preparation cluster_core Core Structure Assembly Octahydrophenanthrene Octahydrophenanthrene Dicarboxylic_Acid Hexahydronaphthalene dicarboxylic acid Octahydrophenanthrene->Dicarboxylic_Acid 1. Birch Red. 2. CO2 Diester Dimethyl hexahydronaphthalene dicarboxylate Dicarboxylic_Acid->Diester Esterification Dibromide Dibromo diester Diester->Dibromide Bromination Diene_diester Bicyclo[4.4.0]deca-1,5-diene dicarboxylate Dibromide->Diene_diester Dehydrobromination Diene_diacid Bicyclo[4.4.0]deca-1,5-diene dicarboxylic acid Diene_diester->Diene_diacid Saponification Tetraene Bicyclo[4.4.0]deca- 1,5,7,9-tetraene Diene_diacid->Tetraene Oxidative Decarboxylation Photoproduct Tetracyclic Photoproduct Tetraene->Photoproduct Photochemical [2+2] Cycloaddition This compound This compound Photoproduct->this compound Thermal Isomerization

Caption: Synthetic pathway to this compound.

Experimental_Workflow Start Start: Octahydrophenanthrene Step1 Birch Reduction & Carboxylation Start->Step1 Step2 Esterification Step1->Step2 Step3 Bromination Step2->Step3 Step4 Dehydrobromination Step3->Step4 Step5 Saponification Step4->Step5 Step6 Oxidative Decarboxylation Step5->Step6 Step7 Photochemical Cycloaddition Step6->Step7 Step8 Thermal Isomerization Step7->Step8 End Product: This compound Step8->End

Caption: Experimental workflow for this compound synthesis.

Predicting the Properties of Octalene: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octalene, a non-planar polycyclic aromatic hydrocarbon with a unique figure-eight structure, presents a fascinating case for computational chemistry. Its conformational flexibility and electronic properties are of significant interest in various research domains, including materials science and drug design. Accurate prediction of these properties is crucial for understanding its behavior and potential applications. This guide provides a comparative overview of computational models used to predict the properties of this compound, supported by available experimental data.

Unveiling this compound's Secrets: A Look at Computational Approaches

The prediction of molecular properties through computational methods has become an indispensable tool in chemical research. For a molecule like this compound, these models can provide insights into its geometry, stability, and electronic characteristics, complementing and sometimes preceding experimental investigation. The primary computational models applicable to this compound can be broadly categorized into semi-empirical methods, Density Functional Theory (DFT), and emerging machine learning (ML) approaches.

Semi-Empirical Methods: A Historical Perspective

Early computational studies on this compound relied on semi-empirical methods such as MINDO/3 and MNDO. These methods, while computationally less expensive than higher-level theories, provided foundational insights into the molecule's structure and energetics. For instance, a key theoretical study investigated the planar and non-planar structures of this compound and the isomerization reactions between its non-planar forms.

Density Functional Theory (DFT): The Modern Workhorse

DFT has become the workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. Various DFT functionals can be employed to predict the properties of polycyclic aromatic hydrocarbons like this compound. The choice of functional can significantly impact the accuracy of the predictions, and benchmarks on related non-planar systems can guide the selection. For example, studies on other polycyclic aromatic hydrocarbons have shown that hybrid functionals often provide reliable results for geometric and electronic properties.

Machine Learning: The New Frontier

Machine learning models are increasingly being used to predict molecular properties with high speed and accuracy. While specific ML models trained extensively on this compound are not yet prevalent, models developed for broader classes of polycyclic aromatic hydrocarbons (PAHs) can be applied. These models typically use molecular descriptors or graph-based representations to learn structure-property relationships from large datasets. Their predictive power for specific, less-common molecules like this compound is an active area of research.

Performance Comparison of Computational Models

The following table summarizes the performance of different computational models for predicting key properties of this compound. Due to the limited availability of direct comparative studies on this compound, this table incorporates data from studies on this compound where available, supplemented by typical performance metrics for these methods on similar polycyclic aromatic hydrocarbons.

PropertyComputational ModelPredicted Value/PerformanceExperimental Value
Molecular Geometry MINDO/3Non-planar C2h structure is the most stable.Non-planar structure confirmed by 13C-NMR.
MNDONon-planar C2h structure is the most stable.Non-planar structure confirmed by 13C-NMR.
DFT (e.g., B3LYP)Provides optimized geometries with bond lengths and angles. (Specific values for this compound require dedicated calculations).X-ray crystallography data for this compound is not readily available.
Relative Energies MINDO/3Energy differences between various conformers calculated.-
MNDOEnergy differences between various conformers calculated.-
DFTGenerally provides more accurate relative energies than semi-empirical methods. Performance varies with the functional.-
Thermochemistry --Enthalpy of formation (gas phase): 358.2 kJ/mol.
NMR Spectra Machine LearningCan predict 13C and 1H chemical shifts. Accuracy depends on the training data.13C-NMR spectra have been experimentally determined and used to deduce the molecular structure.

Experimental Protocols

The validation of computational models relies on accurate experimental data. The following are key experimental techniques that have been or could be used to characterize this compound and provide benchmark data for computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the molecular structure and connectivity of atoms.

Methodology:

  • Sample Preparation: A solution of synthesized this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: 13C and 1H NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Analysis: The chemical shifts and coupling constants are analyzed to elucidate the molecular structure. The temperature dependence of the spectra can provide information about dynamic processes such as conformational changes. For this compound, temperature-dependent 13C-NMR was crucial in ruling out planar and other symmetric structures.

Calorimetry

Purpose: To determine thermochemical properties such as the enthalpy of formation.

Methodology:

  • Combustion Calorimetry: A known mass of the substance is burned in a bomb calorimeter in the presence of excess oxygen. The heat released during combustion is measured to calculate the enthalpy of combustion, from which the enthalpy of formation can be derived.

  • Differential Scanning Calorimetry (DSC): Can be used to study phase transitions and heat capacity.

UV-Vis Spectroscopy

Purpose: To investigate the electronic transitions in the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a UV-transparent solvent is prepared.

  • Data Acquisition: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a range of wavelengths.

  • Analysis: The wavelengths of maximum absorption (λmax) correspond to electronic transitions and can be compared with values predicted by computational methods like Time-Dependent DFT (TD-DFT).

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for predicting the properties of this compound using computational methods.

G Computational Workflow for Predicting this compound Properties cluster_input Input cluster_computation Computational Modeling cluster_output Output & Analysis cluster_experimental Experimental Data mol_structure Initial Molecular Structure (e.g., from SMILES or builder) comp_method Select Computational Method (DFT, Semi-empirical, ML) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt prop_calc Property Calculation (Energies, Spectra, etc.) geom_opt->prop_calc predicted_props Predicted Properties (Structure, Energy, Spectra) prop_calc->predicted_props validation Comparison with Experimental Data predicted_props->validation analysis Analysis and Interpretation validation->analysis exp_data NMR, Calorimetry, UV-Vis exp_data->validation

Caption: A flowchart of the computational property prediction process for this compound.

Logical Pathway for Model Selection

The choice of a computational model depends on the desired accuracy and available computational resources. The following diagram illustrates a decision-making pathway for selecting an appropriate model.

G Decision Pathway for Selecting a Computational Model start Start: Define Research Question accuracy High Accuracy Required? start->accuracy resources Sufficient Computational Resources? accuracy->resources Yes semi_empirical Use Semi-empirical Method (for initial exploration) accuracy->semi_empirical No screening High-Throughput Screening? resources->screening No dft Use DFT (e.g., hybrid functional) resources->dft Yes screening->semi_empirical No ml Use Machine Learning Model (if applicable for property) screening->ml Yes

Benchmarking the Stability of Octalene Against Naphthalene, Cyclooctatetraene, and Benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic stability of octalene with structurally related hydrocarbons: its aromatic isomer naphthalene (B1677914), the parent annulene cyclooctatetraene (B1213319), and the archetypal aromatic compound, benzene (B151609). The stability of these molecules is a critical factor in their potential applications, influencing their reactivity, synthetic accessibility, and suitability as scaffolds in drug design. This analysis is supported by experimental data on their heats of formation and a discussion of their inherent ring strain and aromaticity.

Comparative Analysis of Thermodynamic Stability

The thermodynamic stability of a hydrocarbon is inversely related to its heat of formation (ΔHf°); a higher positive heat of formation indicates lower stability. The data presented in Table 1 unequivocally demonstrates that this compound is significantly less stable than its counterparts.

Table 1: Thermodynamic Properties of this compound and Related Hydrocarbons

CompoundMolecular FormulaMolar Mass ( g/mol )Gas Phase Heat of Formation (ΔHf°) (kJ/mol)Strain Energy (kJ/mol)
This compoundC₁₄H₁₂180.25551.5High (Not experimentally determined, inferred from high ΔHf°)
NaphthaleneC₁₀H₈128.17150.58[1]~0 (Aromatic stabilization)
CyclooctatetraeneC₈H₈104.15297.60[2]~22 (Destabilized relative to a hypothetical planar structure)[3]
BenzeneC₆H₆78.1182.9[4]~0 (Aromatic stabilization)

This compound, a polycyclic hydrocarbon composed of two fused cyclooctatetraene rings, is a lemon-yellow, air-sensitive compound.[5] Its remarkably high positive heat of formation suggests a molecule with considerable internal energy, likely due to a combination of ring strain and a lack of significant aromatic stabilization. In contrast, naphthalene, an isomer of this compound, is a stable, white crystalline solid with a much lower heat of formation, a consequence of its bicyclic aromatic nature.[1][6]

Cyclooctatetraene, the monocyclic annulene from which this compound is derived, is also notably less stable than aromatic compounds like benzene. It adopts a non-planar "tub" conformation to avoid the destabilizing effects of antiaromaticity that a planar 8 π-electron system would experience.[7] This non-planarity, however, introduces strain. Benzene, with its planar, delocalized 6 π-electron system, represents the pinnacle of aromatic stability, reflected in its comparatively low heat of formation.

Experimental Protocols

The determination of the standard heat of formation for these hydrocarbons is primarily achieved through bomb calorimetry. This technique measures the heat of combustion (ΔHc°), from which the heat of formation can be calculated using Hess's Law.

Protocol: Determination of Heat of Formation by Bomb Calorimetry

Objective: To measure the heat of combustion of a hydrocarbon sample and calculate its standard heat of formation.

Materials:

  • Parr-type bomb calorimeter

  • High-purity hydrocarbon sample (e.g., naphthalene)

  • Benzoic acid (for calibration)

  • High-pressure oxygen cylinder

  • Fuse wire (e.g., nickel-chromium)

  • Crucible

  • Precision balance (±0.0001 g)

  • Digital thermometer (±0.001 °C)

  • Deionized water

Procedure:

  • Calibration of the Calorimeter:

    • A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and weighed accurately.

    • The pellet is placed in the crucible inside the bomb.

    • A measured length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

    • The bomb is then filled with pure oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a precisely measured mass of deionized water.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

    • The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature change.

  • Combustion of the Hydrocarbon Sample:

    • The procedure is repeated with a known mass of the hydrocarbon sample.

    • The heat of combustion of the sample is calculated using the heat capacity of the calorimeter and the measured temperature change.

  • Calculation of Heat of Formation:

    • The standard heat of formation (ΔHf°) is calculated from the experimental heat of combustion (ΔHc°) using the following equation (example for naphthalene, C₁₀H₈): C₁₀H₈(s) + 12 O₂(g) → 10 CO₂(g) + 4 H₂O(l) ΔHc° = [10 * ΔHf°(CO₂) + 4 * ΔHf°(H₂O)] - [ΔHf°(C₁₀H₈) + 12 * ΔHf°(O₂)]

    • The standard heats of formation for CO₂ (-393.5 kJ/mol) and H₂O (-285.8 kJ/mol) are known, and the heat of formation of O₂ is zero. The equation is then rearranged to solve for the heat of formation of the hydrocarbon.

Visualizing Concepts in Hydrocarbon Stability

The following diagrams illustrate the experimental workflow for determining hydrocarbon stability and the conceptual relationship between the structures of the compared hydrocarbons and their relative stabilities.

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Preparation cluster_calorimetry Calorimetry cluster_calc Calculation Sample Weigh Hydrocarbon Sample Pellet Press into Pellet Sample->Pellet Fuse Attach Fuse Wire Pellet->Fuse Seal Seal Sample in Bomb Fuse->Seal Purge Purge with Oxygen Seal->Purge Pressurize Pressurize with Oxygen (30 atm) Purge->Pressurize Place Place Bomb in Water Bath Pressurize->Place Equilibrate Equilibrate Temperature Place->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure Measure Temperature Change Ignite->Measure Calc_Hc Calculate Heat of Combustion (ΔHc°) Measure->Calc_Hc Calc_Hf Calculate Heat of Formation (ΔHf°) Calc_Hc->Calc_Hf

Experimental workflow for bomb calorimetry.

stability_comparison cluster_stability Relative Stability This compound This compound (High Strain, Non-Aromatic) COT Cyclooctatetraene (Strained, Non-Aromatic) This compound->COT Structural Precursor Naphthalene Naphthalene (Low Strain, Aromatic) This compound->Naphthalene Isomeric Comparison High High Benzene Benzene (No Strain, Aromatic) COT->Benzene Comparison of Annulenes Low Low

Structural relationships and relative stability.

Conclusion

The thermodynamic data clearly indicates that this compound is a highly unstable hydrocarbon compared to its aromatic isomer naphthalene and the fundamental aromatic compound, benzene. Its high heat of formation suggests significant ring strain and a lack of the stabilizing effects of aromaticity. This inherent instability makes this compound a challenging synthetic target and a highly reactive molecule. For researchers in drug development, while strained molecules can offer unique three-dimensional structures, the pronounced instability of the this compound framework may limit its utility as a core scaffold in medicinal chemistry. In contrast, the stability and planarity of aromatic systems like naphthalene and benzene continue to make them privileged structures in the design of therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Octalene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Octalene" is a hypothetical substance, the following disposal procedures are based on best practices for the management of a typical flammable and toxic organic solvent. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For a specialized compound such as this compound, a cautious and systematic approach based on established hazardous waste management principles is essential. Researchers, scientists, and drug development professionals should handle this compound as a potentially hazardous substance and follow the detailed procedures outlined below.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the substance, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood.[1][2] Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize risks and ensure compliance with safety regulations.

Step 1: Waste Identification and Classification

Treat this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) as hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.[2][4] Hazardous waste is defined as any solid, liquid, or gaseous material that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]

Step 2: Waste Collection and Segregation

  • Container Selection: Collect this compound waste in a designated, chemically compatible container that is in good condition and has a secure, leak-proof closure.[6] Plastic containers are often preferred for storing waste materials.[5]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7] It is particularly important to segregate halogenated and non-halogenated solvents, as the disposal costs for halogenated solvents are significantly higher.[8]

  • Filling: Do not fill the waste container beyond 90% capacity to allow for vapor expansion.[9]

Step 3: Labeling

Properly label the waste container as soon as waste is added.[10] The label must include:

  • The words "Hazardous Waste."[2]

  • The full chemical name, "this compound," and its components with percentages if it is a mixture.[7]

  • The name of the principal investigator (PI), department, building, and room number.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5][7] The SAA should be a well-ventilated area away from sources of ignition, and secondary containment is recommended.[1]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid.[5]

  • Time Limits: A partially filled, properly labeled container can remain in an SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[7]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2] Provide the EHS representative or disposal company with all the information from the waste label.

Spill Cleanup Procedure

In the event of an this compound spill, follow these steps:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1]

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the spill.[1]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[1]

For large spills that cannot be managed by laboratory personnel, evacuate the area and contact your institution's emergency response team immediately.[10]

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting.

ParameterLimitRegulation/Guideline
Maximum Volume in SAA55 gallonsEPA
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kg (solid)EPA
Time to Remove Full Container from SAAWithin 3 calendar daysEPA
Maximum Storage Time in SAA (partially full)12 monthsEPA
Maximum Container Fill Level90% of capacityGeneral Safety Guideline

This compound Disposal Workflow

A Generation of this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B J Spill Occurs A->J C Select Chemically Compatible, Labeled Waste Container B->C D Collect Waste in Container (Do not exceed 90% capacity) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is the Container Full? E->F G Continue to Accumulate Waste (Max 1 year) F->G No H Arrange for EHS Pickup (Within 3 days) F->H Yes G->F I Proper Disposal by Licensed Facility H->I K Follow Spill Cleanup Procedure J->K K->D

Caption: Workflow for the safe disposal of this compound waste.

References

Standard Operating Procedure: Handling and Disposal of Octalene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Octalene" is not a recognized chemical compound according to standard chemical databases. The following guidelines are provided as a comprehensive example for handling a hypothetical, hazardous chemical with properties similar to a volatile organic solvent that is a suspected irritant and potentially toxic. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.

This document provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a volatile and highly reactive compound. It is readily absorbed through the skin and respiratory tract, causing severe irritation and potential long-term health effects. Appropriate PPE is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationMaterial/Type
Hand Protection Chemical-resistant gloves, extended cuff.Nitrile or Neoprene (minimum 8 mil thickness)
Eye Protection ANSI Z87.1-rated chemical splash goggles.Polycarbonate lens with anti-fog coating
Body Protection Flame-resistant (FR) lab coat with long sleeves and tight cuffs.Nomex® or equivalent
Respiratory Required when handling outside of a certified chemical fume hood.NIOSH-approved respirator with organic vapor cartridge
Foot Protection Closed-toe, non-slip, chemical-resistant shoes.Leather or synthetic equivalent

Operational Plan: Handling and Use

All handling of pure or concentrated this compound must be performed within a certified chemical fume hood with a face velocity between 80-120 feet per minute (fpm).

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe hood Verify Fume Hood Operation ppe->hood handle Handle this compound hood->handle decon Decontaminate Work Area handle->decon dispose Dispose of Waste decon->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Preparation of a 1M this compound Solution

This protocol details the steps for safely diluting a concentrated stock of this compound.

  • Preparation:

    • Ensure a chemical fume hood is certified and operational.

    • Gather all necessary glassware and ensure it is clean and dry.

    • Prepare a spill kit and have it readily accessible.

    • Consult the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE):

    • Don all PPE as specified in Table 1. This includes double-gloving (two pairs of nitrile gloves).

  • Procedure:

    • Place a calibrated volumetric flask on a tared analytical balance within the fume hood.

    • Carefully measure the required mass of the diluent (e.g., anhydrous toluene) into the flask.

    • Using a glass syringe, slowly and carefully transfer the required volume of concentrated this compound into the volumetric flask containing the diluent.

    • Cap the flask and gently swirl to mix until the solution is homogeneous.

    • Allow the solution to return to room temperature before adjusting the final volume with the diluent.

  • Post-Procedure:

    • Properly label the prepared solution with the chemical name, concentration, date, and your initials.

    • Decontaminate all surfaces and equipment used.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Liquid Waste: Collect all liquid this compound waste in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: Contaminated gloves, pipette tips, and other solid materials must be placed in a separate, sealed hazardous waste bag within the fume hood.

  • Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: In case of a small spill within the fume hood, use a chemical spill kit to absorb the material. For larger spills, evacuate the area and contact the EHS emergency line.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.